molecular formula C8H8Na2O6S2 B1282818 1,2-Benzenedimethanesulfonic acid disodium salt CAS No. 97187-28-5

1,2-Benzenedimethanesulfonic acid disodium salt

Cat. No.: B1282818
CAS No.: 97187-28-5
M. Wt: 310.3 g/mol
InChI Key: SCZLTDILCDHJKK-UHFFFAOYSA-L
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Description

1,2-Benzenedimethanesulfonic acid disodium salt, also known as disodium 1,2-phenylenediacetate sulfonate, is a versatile sulfonated aromatic building block primarily employed in advanced materials science and synthetic chemistry. Its core research value lies in its application as a monomer for the synthesis of sulfonated poly(arylene ether sulfone) (SPAES) copolymers source and other ion-containing polymers. These polymers are critical components in the development of proton exchange membranes (PEMs) for fuel cells source , where the sulfonic acid groups, introduced via this monomer, facilitate proton conductivity. The disodium salt form offers improved handling and solubility for controlled polymerization reactions. Beyond polymer science, it serves as a useful precursor for generating 1,2-phenylenedimethanesulfonic acid or for introducing sulfonate groups into complex organic molecules to enhance their water solubility or to modify their electronic properties. This compound is strictly for research applications in laboratories. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

disodium;[2-(sulfonatomethyl)phenyl]methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O6S2.2Na/c9-15(10,11)5-7-3-1-2-4-8(7)6-16(12,13)14;;/h1-4H,5-6H2,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZLTDILCDHJKK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,2-Benzenedimethanesulfonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, in-depth exploration of a robust and reliable synthetic pathway for 1,2-benzenedimethanesulfonic acid disodium salt, a specialized aromatic sulfonate. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying mechanistic principles, rationale for procedural choices, and critical parameters for success. The primary synthesis route detailed herein is a two-step process commencing with the free-radical bromination of o-xylene to yield 1,2-bis(bromomethyl)benzene, followed by a nucleophilic substitution with sodium sulfite to afford the target compound. This guide emphasizes experimental integrity, safety, and thorough analytical characterization to ensure the production of a high-purity final product.

Introduction and Strategic Overview

This compound is an organosulfur compound characterized by a benzene ring substituted at adjacent positions with two methanesulfonate groups. While not as extensively documented as its ring-sulfonated isomers, its structure suggests significant potential in various fields. The two vicinal, flexible sulfonate moieties make it an excellent candidate as a bidentate ligand in coordination chemistry, a cross-linking agent in polymer science, or a highly polar building block in the synthesis of novel pharmaceutical agents and functional materials.

The synthesis of this molecule is not a trivial one-pot reaction. Direct sulfonation of o-xylene typically results in electrophilic aromatic substitution on the ring, yielding xylenesulfonic acids, which are structurally distinct from the target compound.[1][2] Therefore, a more strategic, multi-step approach is required to achieve sulfonation on the benzylic methyl groups.

This guide details a logical and field-proven two-step synthesis:

  • Benzylic Dihalogenation: Selective halogenation of the methyl groups of o-xylene to create reactive benzylic halide intermediates.

  • Nucleophilic Sulfonation: Substitution of the halides with a sulfite nucleophile to form the desired carbon-sulfur bonds, directly yielding the disodium salt.

This pathway is chosen for its reliability, use of accessible starting materials, and adherence to well-understood reaction mechanisms.

Mechanistic Rationale and Experimental Design

A deep understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization. This section explains the causality behind the chosen experimental conditions.

Step 1: Free-Radical Bromination of o-Xylene

The initial step involves the conversion of o-xylene to 1,2-bis(bromomethyl)benzene. This transformation proceeds via a free-radical chain reaction, which selectively targets the benzylic hydrogens of the methyl groups over the aromatic hydrogens of the ring.

Mechanism: The reaction is initiated by the formation of bromine radicals (Br•), typically achieved by irradiating the mixture with UV light or through thermal initiation.[3] The reaction then proceeds through a classic three-stage radical process:

  • Initiation: Homolytic cleavage of a bromine molecule (Br₂) to generate two bromine radicals.

  • Propagation: A bromine radical abstracts a benzylic hydrogen from a methyl group on o-xylene, forming a stable, resonance-delocalized benzyl radical and hydrogen bromide (HBr). This benzylic radical then reacts with another molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain.

  • Termination: The reaction concludes when radicals combine to form stable, non-reactive molecules.

Causality in Experimental Choices:

  • Brominating Agent: While elemental bromine (Br₂) is effective, N-bromosuccinimide (NBS) is often the reagent of choice for laboratory-scale preparations.[3] NBS provides a low, constant concentration of Br₂, which minimizes side reactions such as over-bromination or aromatic ring bromination.

  • Initiator: UV light (e.g., from a sunlamp or a dedicated photochemical reactor) provides the energy for the homolytic cleavage of the Br-Br bond, initiating the radical chain.[3][4] Chemical initiators like benzoyl peroxide can also be used, particularly with NBS.

  • Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile is crucial.[3][5] These solvents dissolve the starting materials without interfering with the radical mechanism.

Radical_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Br2 Br-Br 2Br_rad 2 Br• Br2->2Br_rad UV Light oXylene o-Xylene (Ar-CH₃) 2Br_rad->oXylene BenzylRad Benzylic Radical (Ar-CH₂•) oXylene->BenzylRad + Br• HBr HBr Product Benzylic Bromide (Ar-CH₂Br) Br_rad_1 Br• Br_rad_2 Br• Br2_reagent Br₂

Caption: Mechanism of free-radical benzylic bromination.

Step 2: Nucleophilic Sulfonation of 1,2-Bis(bromomethyl)benzene

This step constructs the required C-S bonds via a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The bromide ions, being excellent leaving groups, are displaced by the sulfite ion (SO₃²⁻), a potent sulfur-based nucleophile.

Mechanism: The sulfite ion, typically from dissolved sodium sulfite (Na₂SO₃), attacks the electrophilic benzylic carbon atom. This occurs in a single, concerted step where the C-S bond forms simultaneously as the C-Br bond breaks. The reaction requires two equivalents of sodium sulfite to displace both bromide ions, directly forming the target disodium salt.

Causality in Experimental Choices:

  • Nucleophile: Sodium sulfite (Na₂SO₃) is the ideal reagent as it is an inexpensive, stable, and water-soluble source of the sulfite nucleophile. Sodium bisulfite (NaHSO₃) can also be used, though the reaction may proceed differently as bisulfite exists in equilibrium with other species in solution.[6]

  • Solvent: A polar solvent is necessary to dissolve the ionic sodium sulfite. A mixture of water and a co-solvent like ethanol is often optimal. Water solubilizes the nucleophile, while ethanol helps to dissolve the organic di-bromide intermediate, creating a homogenous reaction mixture that facilitates the reaction.

  • Temperature: Heating the reaction mixture to reflux is typically required to provide sufficient activation energy for the substitution reaction to proceed at a practical rate.

SN2_Sulfonation_Mechanism Intermediate 1,2-Bis(bromomethyl)benzene Ar-(CH₂Br)₂ TransitionState Sₙ2 Transition State [SO₃---CH₂(Ar)---Br]⁻ Intermediate->TransitionState Sulfite Sodium Sulfite (2 Na⁺, SO₃²⁻) Sulfite->TransitionState Product 1,2-Benzenedimethanesulfonic Acid Disodium Salt TransitionState->Product Byproduct Sodium Bromide (2 NaBr) TransitionState->Byproduct Synthesis_Workflow Start o-Xylene Intermediate 1,2-Bis(bromomethyl)benzene Start->Intermediate Step 1: Radical Bromination (NBS, Initiator, UV) Purification Purification (Recrystallization) Intermediate->Purification Product 1,2-Benzenedimethanesulfonic Acid Disodium Salt FinalPurification Purification (Precipitation/Washing) Product->FinalPurification Purification->Product Step 2: Nucleophilic Sulfonation (Na₂SO₃, H₂O/EtOH, Reflux)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Benzenedimethanesulfonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of pharmaceutical sciences and drug development, a comprehensive understanding of the physicochemical properties of any given compound is paramount. It is the bedrock upon which formulation, delivery, and ultimately, therapeutic efficacy are built. This guide is dedicated to a specific, yet important molecule: 1,2-Benzenedimethanesulfonic acid disodium salt.

A critical initial finding of our comprehensive literature and database review is the conspicuous absence of experimentally determined physicochemical data for this particular isomer. While data for related isomers, such as the 1,3-benzenedisulfonic acid disodium salt, are available, it is scientifically unsound to extrapolate these values to the 1,2-isomer due to the significant influence of substituent positioning on properties like solubility and pKa.

Therefore, this guide adopts a unique and practical approach. Instead of merely reporting non-existent data, we will equip you, the researcher, with the fundamental knowledge and detailed experimental protocols necessary to determine these crucial properties in your own laboratory. This document serves as both a technical guide and a call to action to fill a knowledge gap in the chemical sciences. We will delve into the "how" rather than just the "what," providing the causal reasoning behind experimental choices, thereby ensuring a robust and self-validating analytical process.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and structure.

1.1. Chemical Structure and Identification

  • IUPAC Name: disodium;benzene-1,2-disulfonate

  • CAS Number: 10425-30-6[1][2]

  • Molecular Formula: C₆H₄Na₂O₆S₂[1]

  • Molecular Weight: 282.20 g/mol [1]

The structural arrangement of the two sulfonate groups in the ortho position on the benzene ring is the defining feature of this molecule, distinguishing it from its meta (1,3-) and para (1,4-) isomers. This seemingly subtle difference has profound implications for its physicochemical behavior.

G cluster_0 Shake-Flask Solubility Determination Excess Solid Excess Solid Equilibration Equilibration Excess Solid->Equilibration Add to Solvent Phase Separation Phase Separation Equilibration->Phase Separation Agitate at Constant T Quantification Quantification Phase Separation->Quantification Sample Supernatant Solubility Value Solubility Value Quantification->Solubility Value Analyze Concentration G cluster_1 pKa Determination by Potentiometric Titration Sample Solution Sample Solution Titration with Strong Acid Titration with Strong Acid Sample Solution->Titration with Strong Acid Known Concentration pH Monitoring pH Monitoring Titration with Strong Acid->pH Monitoring Incremental Addition Titration Curve Titration Curve pH Monitoring->Titration Curve Record pH vs. Volume pKa Value(s) pKa Value(s) Titration Curve->pKa Value(s) Analyze Inflection Points

Sources

An In-Depth Technical Guide to 1,2-Benzenedimethanesulfonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 10425-30-6

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1,2-Benzenedimethanesulfonic acid disodium salt, a unique yet sparsely documented chemical entity. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data with established chemical principles to offer insights into its properties, potential synthesis, analytical characterization, and prospective applications. Given the limited specific literature for this particular isomer, this guide leverages data from related compounds and general sulfonic acid chemistry to present a robust theoretical and practical framework.

Introduction and Scientific Context

Benzenedisulfonic acids and their salts are a class of organic compounds with significant utility in various chemical and pharmaceutical applications. Their value often stems from their high polarity, water solubility, and the chemical reactivity of the sulfonate groups. While the 1,3- and 1,4-isomers are well-characterized and commercially utilized, the 1,2-isomer, this compound, remains a more novel entity with limited available data. A product listing from Sigma-Aldrich for this compound notes that it is supplied to early discovery researchers as part of a collection of rare chemicals, and analytical data is not routinely collected. This guide aims to bridge this information gap by providing a scientifically grounded resource for researchers interested in this specific molecule.

Sulfonic acid salts, in general, play a crucial role in drug development, offering a means to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability[1]. The strategic selection of a salt form is a critical step in the formulation of effective and safe medicinal products.

Physicochemical Properties

PropertyValue (for 1,2-Benzenedisulfonic acid)Source
Molecular FormulaC6H6O6S2[2]
Molecular Weight238.2 g/mol [2]
XLogP3-AA-0.6[2]
Hydrogen Bond Donor Count2[2]
Hydrogen Bond Acceptor Count6[2]
Rotatable Bond Count2[2]
Exact Mass237.96058025[2]
Topological Polar Surface Area131 Ų[2]
Heavy Atom Count14[2]

For the disodium salt (C6H4Na2O6S2), the molecular weight would be 282.18 g/mol . The salt form is expected to be a solid with high water solubility and negligible vapor pressure.

Proposed Synthesis Pathway

A direct, validated synthesis protocol for this compound is not prominently described in the available literature. However, a plausible and chemically sound approach can be devised based on established reactions for synthesizing substituted benzenesulfonic acids, particularly the diazotization of an appropriate amino-substituted precursor followed by a sulfitation reaction. A synthesis of 4-methyl-1,2-benzenedisulfonic acid utilizes this strategy, providing a strong basis for the proposed pathway[3].

The proposed synthesis would start from 2-aminobenzenesulfonic acid.

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfitation cluster_2 Step 3: Salt Formation 2-Aminobenzenesulfonic_acid 2-Aminobenzenesulfonic Acid Diazonium_Salt Benzenediazonium-2-sulfonate 2-Aminobenzenesulfonic_acid->Diazonium_Salt NaNO2, HCl 0-5 °C Disulfonic_Acid 1,2-Benzenedisulfonic Acid Diazonium_Salt->Disulfonic_Acid SO2, Cu(I) catalyst Disodium_Salt This compound Disulfonic_Acid->Disodium_Salt 2 NaOH

Caption: Proposed synthesis of this compound.

Hypothetical Step-by-Step Synthesis Protocol:

PART 1: Diazotization of 2-Aminobenzenesulfonic Acid

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-aminobenzenesulfonic acid in a dilute aqueous solution of sodium hydroxide.

  • Acidification: Cool the solution to 0-5 °C in an ice-salt bath and add a stoichiometric amount of hydrochloric acid to precipitate the 2-aminobenzenesulfonic acid as a fine slurry.

  • Nitrosation: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

  • Isolation: The resulting benzenediazonium-2-sulfonate may precipitate as an internal salt (zwitterion). This intermediate is typically used directly in the next step without extensive purification due to potential instability.

PART 2: Sulfitation

  • Catalyst Preparation: Prepare a solution of a copper(I) catalyst, such as copper(I) chloride, in a suitable solvent.

  • Reaction with Sulfur Dioxide: Introduce a stream of sulfur dioxide gas into a suitable reaction medium (e.g., acetic acid) to create a saturated solution.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt slurry from Part 1 to the sulfur dioxide solution containing the copper catalyst. Vigorous nitrogen evolution is expected. The reaction temperature should be carefully controlled.

  • Work-up: After the addition is complete and gas evolution has ceased, the reaction mixture would be worked up to isolate the 1,2-benzenedisulfonic acid. This may involve removal of the catalyst and solvent evaporation.

PART 3: Formation of the Disodium Salt

  • Neutralization: Dissolve the crude 1,2-benzenedisulfonic acid in water.

  • pH Adjustment: Carefully add a 2 M solution of sodium hydroxide until the pH of the solution is neutral (pH 7.0).

  • Isolation: The water can be removed under reduced pressure to yield the solid this compound. Further purification could be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Analytical Characterization

The characterization of this compound would rely on a combination of chromatographic and spectroscopic techniques. The separation of benzenesulfonic acid isomers can be challenging due to their similar physicochemical properties but can be achieved using advanced chromatographic methods[4][5].

Proposed Analytical Workflow:

Analytical_Workflow Sample 1,2-Benzenedimethanesulfonic Acid Disodium Salt Sample Dissolution Dissolve in Deionized Water Sample->Dissolution Chromatography HPLC or Ion Chromatography Dissolution->Chromatography Spectroscopy NMR and FTIR Dissolution->Spectroscopy Detection UV-Vis and/or Conductivity Detection Chromatography->Detection Structure_Confirmation LC-MS Chromatography->Structure_Confirmation Purity_Assessment Purity_Assessment Detection->Purity_Assessment Quantification Identity_Confirmation Identity_Confirmation Structure_Confirmation->Identity_Confirmation Mass-to-Charge Ratio Structural_Elucidation Structural_Elucidation Spectroscopy->Structural_Elucidation Functional Groups & Proton Environment

Caption: Proposed analytical workflow for the characterization of the target compound.

Hypothetical Analytical Protocol:

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A mixed-mode column, such as a reversed-phase anion-exchange column, would be ideal for retaining and separating the highly polar analyte and potential isomers[6].

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile). The pH of the mobile phase would be critical for achieving optimal separation.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzene ring (around 220-230 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or deionized water to a known concentration.

  • Justification: This method provides the necessary selectivity to separate the 1,2-isomer from potential 1,3- and 1,4-isomer impurities, which are common in sulfonation reactions of benzene derivatives.

Ion Chromatography (IC) for Counter-ion Analysis:

  • Instrumentation: An ion chromatograph with a suppressed conductivity detector.

  • Column: An anion-exchange column, such as a Dionex IonPac AS18[7].

  • Eluent: An aqueous solution of potassium hydroxide or a carbonate/bicarbonate buffer[8].

  • Justification: IC is a robust technique for the direct quantification of the benzenedisulfonate anion and can also be used to determine the sodium counter-ion if a cation-exchange column is used.

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR in D₂O would be expected to show a complex multiplet pattern for the four aromatic protons, characteristic of an ortho-disubstituted benzene ring. Predicted spectra for benzenesulfonic acid in D₂O are available and can serve as a reference.

    • ¹³C NMR would show four signals for the aromatic carbons, with two quaternary carbons bonded to the sulfonate groups and four protonated carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonate group (typically in the 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ regions) and absorptions characteristic of the ortho-disubstituted benzene ring. The NIST WebBook provides a reference IR spectrum for sodium benzenesulfonate that can be used for comparison of the sulfonate group vibrations[9].

Potential Applications in Drug Development and Research

While specific applications for this compound are not documented, its chemical nature suggests several potential areas of utility for researchers.

  • Counter-ion for Basic Drugs: Its high water solubility and strong acidic nature (of the parent acid) make it a potential counter-ion for basic APIs. The formation of a sulfonate salt can significantly enhance the solubility and dissolution rate of poorly soluble basic drugs, a common challenge in pharmaceutical development[1]. The unique steric arrangement of the 1,2-disulfonate groups might impart different crystal packing and solid-state properties compared to more common sulfonate counter-ions like mesylate or besylate.

  • Excipient in Formulations: Due to its expected high water solubility and polarity, it could be investigated as a solubilizing agent or a component of drug delivery systems.

  • Chelating Agent: The ortho-disposition of the sulfonate groups might confer some metal-chelating properties, similar to how ortho-dihydroxybenzene derivatives like Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt) are used as chelating agents[10]. This could be relevant in formulations where metal-ion-catalyzed degradation of an API is a concern.

  • Building Block in Chemical Synthesis: The two sulfonate groups can serve as leaving groups in nucleophilic aromatic substitution reactions under specific conditions, or they can be used to direct the substitution pattern on the benzene ring in further synthetic transformations.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for the 1,3-isomer, it should be handled with care. The 1,3-isomer is classified as a skin and eye irritant and may cause respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the 1,2-isomer. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound represents an under-explored area of benzenesulfonic acid chemistry. While direct experimental data is scarce, this guide provides a robust framework based on established chemical principles and data from related compounds. The proposed synthesis and analytical methods offer a starting point for researchers to produce and characterize this compound. Its potential utility as a novel counter-ion or specialized excipient in pharmaceutical sciences warrants further investigation. As with any new chemical entity, thorough experimental validation of its properties, synthesis, and safety is essential before its adoption in any application.

References

  • HELIX Chromatography. (n.d.). HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Retrieved from [Link]

  • Shevchenko, A., et al. (2023). Synthesis of aromatic 1,2-disulfonimides and their prospects as monomers. RSC Publishing. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Google Patents. (n.d.). US3227750A - Process for the production of benzene disulfonic acid.
  • Google Patents. (n.d.). US2607801A - Preparation of salts of benzene sulfonic acid.
  • Google Patents. (n.d.). CA2654109A1 - Preparation process for metallic dihydroxy benzene disulfonates.
  • PrepChem.com. (n.d.). Preparation of sodium benzenesulfonate. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-benzenedisulfonic acid, disodium salt. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dihydroxy-1,2-benzenedisulfonic acid disodium salt. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Benzenedisulfonic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonic acid, sodium salt. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2009). Determination of Benzenesulphonic Acid in Amlodipine Besylate Drug Substance by Ion Chromatography with Suppressed Conductivity Detection. Retrieved from [Link]

  • Google Patents. (n.d.). US4228081A - Separation of isomers.
  • Haz-Map. (n.d.). Benzenesulfonic acid, dodecyl(sulfophenoxy)-, disodium salt. Retrieved from [Link]

  • Google Patents. (n.d.). US3097235A - Process for the manufacture of 1, 3-benzene-disulfonic acid.
  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • Stahl, P. H., & Nakano, M. (2002). Pharmaceutical salts: a formulation trick or a clinical conundrum? European journal of pharmaceutical sciences, 16(4-5), 235-243.

Sources

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 1,2-Benzenedimethanesulfonic Acid Disodium Salt in Organic Media

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, materials science, and synthetic chemistry, understanding the solubility of a compound is a cornerstone of process design, formulation, and achieving desired biological or chemical outcomes. 1,2-Benzenedimethanesulfonic acid disodium salt, a highly polar organic salt, presents a unique set of solubility characteristics that are critical to its application. This guide provides an in-depth exploration of its solubility in organic solvents, moving beyond simple data points to elucidate the underlying physicochemical principles and provide robust methodologies for experimental determination. As a Senior Application Scientist, the goal is to empower fellow researchers with the knowledge to not only predict but also systematically measure and manipulate the solubility of this and similar compounds.

Physicochemical Properties and Predicted Solubility Profile

This compound is characterized by a benzene ring substituted with two sulfonate groups in ortho positions. The presence of two anionic sulfonate groups and two sodium counter-ions renders the molecule highly polar and ionic. This molecular structure is the primary determinant of its solubility behavior, which is governed by the principle of "like dissolves like."[1]

Generally, ionic compounds exhibit poor solubility in non-polar or weakly polar organic solvents.[2] The strong electrostatic interactions within the crystal lattice of the salt require a solvent with a high dielectric constant and the ability to solvate the individual ions effectively. Water, with its high polarity and hydrogen-bonding capacity, is an excellent solvent for such salts. Conversely, organic solvents possess a wide range of polarities, leading to a broad spectrum of solubilizing power for ionic species.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolLow to ModerateThe hydroxyl group allows for hydrogen bonding and can solvate the sodium and sulfonate ions to some extent. However, the lower dielectric constant compared to water limits solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighThese solvents have high dipole moments and can effectively solvate the sodium cations. DMSO, in particular, is known as a "super solvent" for its ability to dissolve a wide range of polar and non-polar compounds.[3]
Moderately Polar Acetone, AcetonitrileVery LowWhile possessing a dipole moment, these solvents are generally poor at solvating dissociated ions, leading to low solubility for ionic salts.
Non-Polar Hexane, Toluene, Diethyl EtherInsolubleThe lack of polarity and inability to form significant interactions with the ions of the salt make these solvents incapable of overcoming the crystal lattice energy.

Experimental Determination of Solubility: The Shake-Flask Method

For a definitive understanding of solubility, experimental determination is paramount. The shake-flask method is the gold standard for measuring equilibrium solubility due to its reliability and directness.[4] This method involves agitating an excess of the solid compound in the solvent of interest until the solution reaches equilibrium, at which point the concentration of the dissolved solute is measured.

Step-by-Step Protocol
  • Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

  • Solvent Addition: Add a precise volume of the chosen organic solvent to the container.

  • Equilibration: Place the container in a constant temperature shaker or agitator. The temperature should be controlled and recorded as solubility is temperature-dependent. Agitation should be sufficient to keep the solid suspended. The system should be left to equilibrate for a period determined by preliminary experiments, typically 24 to 72 hours, to ensure that the dissolved concentration has reached a plateau.[5]

  • Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation or filtration. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

  • Sample Preparation: An aliquot of the clear, saturated supernatant is carefully removed and diluted with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Concentration Analysis: The concentration of the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry, or UV-Vis spectroscopy if the compound has a suitable chromophore.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units of mg/mL or g/L.

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess Solid B Add Known Volume of Solvent A->B Combine in sealed vial C Agitate at Constant Temperature (24-72h) B->C D Centrifuge or Filter C->D E Dilute Supernatant D->E F Measure Concentration (e.g., HPLC) E->F G Calculate Solubility F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility and Experimental Considerations

Several factors can influence the measured solubility of this compound in organic solvents, and it is crucial to control these during experimental work:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is essential to conduct experiments at a controlled and reported temperature.

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility.[6] It is important to characterize the solid form being tested.

  • Hygroscopicity: Being a salt, this compound may be hygroscopic. The presence of water in the organic solvent can significantly increase the solubility of the salt. Therefore, using anhydrous solvents and performing experiments under an inert atmosphere may be necessary for accurate measurements in non-aqueous systems.

Diagram of Factors Influencing Solubility

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors center Solubility P1 Polarity P1->center P2 Crystal Lattice Energy P2->center P3 Polymorphism P3->center F1 Temperature F1->center F2 Solvent Polarity F2->center F3 Presence of Water F3->center

Caption: Key Factors Influencing the Solubility of this compound.

Conclusion and Future Directions

While a comprehensive quantitative solubility profile of this compound in a wide array of organic solvents is not extensively documented, a strong predictive understanding can be derived from fundamental physicochemical principles. The highly polar and ionic nature of the compound dictates that it will be sparingly soluble in most non-polar organic solvents, with higher solubility expected in polar aprotic solvents like DMSO and DMF. For researchers and drug development professionals requiring precise solubility data, the shake-flask method provides a robust and reliable experimental framework. Future work in this area should focus on the systematic experimental determination of its solubility in a range of pharmaceutically and industrially relevant solvents, which will undoubtedly facilitate its broader application.

References

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • LibreTexts. (2023, February 26). 4.5: Solubility of Ionic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2018, August 30). Predict solubility of organic compounds? Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9434-9479. [Link]

  • Quora. (2019, November 12). Are there any salts that are soluble in organic solvents? Retrieved from [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

  • gChem Global. (n.d.). DMSO. Retrieved from [Link]

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Spectroscopic Characterization of 1,2-Benzenedimethanesulfonic Acid Disodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2-Benzenedimethanesulfonic acid disodium salt is an organosulfur compound with applications in various chemical syntheses and as a potential component in drug formulation due to its hydrophilic nature. A thorough understanding of its molecular structure and purity is paramount for its effective application, particularly in the pharmaceutical industry where stringent quality control is essential. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a powerful toolkit for the unambiguous identification and characterization of this molecule. This technical guide offers an in-depth analysis of the spectroscopic data for this compound, providing researchers, scientists, and drug development professionals with a comprehensive reference for its structural elucidation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable for confirming the substitution pattern of the benzene ring and the presence of the sulfonate groups.

A. Theoretical Framework

The chemical shifts observed in NMR are highly sensitive to the electronic environment of the nuclei. In the case of this compound, the strongly electron-withdrawing sulfonate groups (-SO₃⁻Na⁺) significantly influence the chemical shifts of the aromatic protons and carbons. These groups deshield the adjacent nuclei, causing their resonances to appear at a higher chemical shift (downfield) compared to unsubstituted benzene. The symmetry of the molecule (or lack thereof) also dictates the number of unique signals in the NMR spectrum. Due to the ortho-substitution, the molecule possesses a plane of symmetry, leading to an expected number of signals that reflect this symmetry.

B. Experimental Protocol: ¹³C NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a ¹³C NMR spectrum is crucial for reproducibility.

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 50-100 mg of the solid in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O), due to the salt's high polarity.

  • Instrumentation: A high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, is employed.

  • Data Acquisition: The ¹³C NMR spectrum is acquired using a standard pulse program with proton decoupling. Key parameters include a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Caption: Workflow for ¹³C NMR analysis.

C. ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum of this compound is expected to show three distinct signals for the aromatic carbons due to the molecule's symmetry.

Carbon Atom Predicted Chemical Shift (ppm) Rationale
C1, C2~140-145Carbons directly attached to the electron-withdrawing sulfonate groups are significantly deshielded.
C3, C6~125-130These carbons are in the ortho position to the sulfonate groups and are also deshielded.
C4, C5~130-135The para carbons experience deshielding, though to a slightly lesser extent than the ortho carbons.

The substituent effects of electron-withdrawing groups on the ¹³C NMR chemical shifts of monosubstituted benzenes have been analyzed, showing that these groups decrease electron density at the ortho and para positions, leading to deshielding.[1][2][3]

D. Predicted ¹H NMR Spectrum and Interpretation
Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constants (Hz)
H3, H6~7.8-8.0Multiplet (likely dd)J(ortho) ≈ 7-9, J(meta) ≈ 1-3
H4, H5~7.5-7.7Multiplet (likely dd)J(ortho) ≈ 7-9, J(meta) ≈ 1-3

The protons H3 and H6 are adjacent to the electron-withdrawing sulfonate groups and are therefore expected to be the most deshielded. The protons H4 and H5 will be slightly more shielded in comparison. The coupling pattern will likely be an AA'BB' system, which can appear as two complex multiplets. The prediction of proton NMR spectra for substituted benzenes can be guided by established correlation tables and computational software.[4][5][6]

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Theoretical Framework

The bonds within a molecule vibrate at specific frequencies. When infrared radiation of the same frequency is incident on the molecule, it absorbs the energy, leading to an increase in the amplitude of the vibration. An IR spectrum is a plot of absorbance or transmittance versus the frequency of radiation (typically in wavenumbers, cm⁻¹). For this compound, the key functional groups that give rise to characteristic absorption bands are the sulfonate group (S=O and S-O bonds) and the substituted benzene ring (C=C and C-H bonds).

B. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: The spectrum is recorded by pressing the sample against the crystal to ensure good contact. A background spectrum of the empty ATR crystal is first collected and automatically subtracted from the sample spectrum.

Caption: Workflow for ATR-FTIR analysis.

C. IR Data and Interpretation

The IR spectrum of this compound displays several characteristic absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3100-3000Aromatic C-H stretchMedium
~1600-1450Aromatic C=C ring stretchMedium-Strong
~1250-1150Asymmetric SO₃⁻ stretchStrong
~1080-1030Symmetric SO₃⁻ stretchStrong
~800-700C-H out-of-plane bend (ortho-disubstituted)Strong

The strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the sulfonate group are highly diagnostic for this class of compounds. The position of the C-H out-of-plane bending vibration can provide confirmatory evidence for the 1,2-substitution pattern on the benzene ring. The interpretation of FTIR spectra is aided by correlation charts that map specific vibrational frequencies to functional groups.[7][8]

III. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as aromatic rings.

A. Theoretical Framework

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy molecular orbitals. Aromatic compounds exhibit characteristic absorptions in the UV region due to π → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the presence of substituents on the aromatic ring.

B. Experimental Protocol
  • Sample Preparation: A dilute solution of this compound is prepared using a UV-transparent solvent, typically deionized water or ethanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: A baseline is recorded with a cuvette containing only the solvent. The sample solution is then placed in the sample beam path, and the absorption spectrum is recorded over a range of wavelengths, typically from 200 to 400 nm.

Caption: Workflow for UV-Vis analysis.

C. Predicted UV-Vis Data and Interpretation

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring.

λmax (nm) Electronic Transition Expected Molar Absorptivity (ε)
~220-230π → π* (E₂ band)High
~270-280π → π* (B band)Moderate to Low

The sulfonate groups are auxochromes that can cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene. The fine structure often observed in the B band of benzene may be less pronounced due to the presence of the polar sulfonate groups and the use of a polar solvent. The UV-Vis spectrum is particularly useful for quantitative analysis, as the absorbance at λmax is directly proportional to the concentration of the compound, following the Beer-Lambert law.

IV. Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a complementary and comprehensive approach to the structural characterization of this compound. ¹³C and ¹H NMR confirm the carbon-hydrogen framework and the substitution pattern of the benzene ring. IR spectroscopy provides definitive evidence for the presence of the sulfonate functional groups. UV-Vis spectroscopy confirms the presence of the aromatic chromophore and can be utilized for quantitative analysis. Together, these techniques offer a robust analytical workflow for ensuring the identity, purity, and quality of this important chemical compound in research and industrial applications.

V. References

  • Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • AIP Publishing. (n.d.). Study of 13 C Chemical Shifts in Substituted Benzenes. Retrieved from [Link]

  • ResearchGate. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • RSC Publishing. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0001505). Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (n.d.). Online gas- and particle-phase measurements of organosulfates, organosulfonates and nitrooxy organosulfates in Beijing utilizing a FIGAERO ToF-CIMS. Retrieved from [Link]

  • Atmospheric Measurement Techniques. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier- transform infrared spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Qualitative and quantitative analysis of atmospheric organosulfates in Centreville, Alabama. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis and IR spectra sulfonic derivatives of quercetin and complex with Fe(II). Retrieved from [Link]

  • (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • PMC. (2025). Unveiling a large fraction of hidden organosulfates in ambient organic aerosol. Retrieved from [Link]

  • ACS Publications. (2022). Acidity-Dependent Atmospheric Organosulfate Structures and Spectra: Exploration of Protonation State Effects via Raman and Infrared Spectroscopies Combined with Density Functional Theory. Retrieved from [Link]

  • (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Sulfamic Acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzenesulfonic acid, sodium salt. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Scirp.org. (n.d.). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. Retrieved from [Link]

  • ResearchGate. (2025). Conductivity, Viscosity, Spectroscopic Properties of Organic Sulfonic Acid solutions in Ionic Liquids. Retrieved from [Link]

  • (n.d.). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Retrieved from [Link]

  • ResearchGate. (2025). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

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A Comprehensive Technical Guide to the Thermal Stability of 1,2-Benzenedimethanesulfonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the thermal stability of 1,2-Benzenedimethanesulfonic acid disodium salt, a compound of interest in pharmaceutical and materials science. In the absence of publicly available, specific experimental data for this exact molecule, this guide establishes a framework for its thermal analysis based on the known properties of structurally analogous aryl sulfonic acid salts. We present detailed, field-proven protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), crucial techniques for assessing thermal stability. Furthermore, this guide offers a discussion on the anticipated decomposition pathways and resultant byproducts, grounded in established chemical principles. The methodologies and interpretations herein are designed to be a vital resource for researchers, scientists, and drug development professionals, enabling them to predict and understand the thermal behavior of this and similar compounds, ensuring safety and optimizing process parameters.

Introduction: The Imperative of Thermal Stability in Scientific Research

The thermal stability of a chemical compound is a critical parameter that dictates its suitability for various applications, from industrial synthesis to pharmaceutical formulation. For this compound, a molecule with potential utility in diverse scientific fields, a thorough understanding of its behavior at elevated temperatures is paramount. Thermal decomposition can lead to loss of efficacy, the formation of undesirable or hazardous byproducts, and in some cases, catastrophic process failures.

Theoretical Framework: Anticipating the Thermal Decomposition of Aryl Sulfonic Acid Salts

The thermal stability of an organic salt is intrinsically linked to the strength of its covalent and ionic bonds. In the case of this compound, the key bonds to consider are the carbon-sulfur (C-S) bonds of the sulfonate groups to the benzene ring and the ionic interaction between the sulfonate anions and the sodium cations.

Generally, aryl sulfonic acids and their salts are considered to be relatively stable compounds. However, at elevated temperatures, decomposition will occur. Based on the chemistry of related compounds, the following decomposition pathways can be anticipated:

  • Desulfonation: The cleavage of the C-SO3 bond is a likely primary decomposition step. Heating aryl sulfonic acids, particularly in the presence of acid, can lead to the removal of the sulfonic acid group to regenerate the parent arene.[1] For the disodium salt, this would likely require higher temperatures.

  • Decomposition of the Sulfonate Group: The sulfonate group itself can decompose, leading to the evolution of sulfur oxides, such as sulfur dioxide (SO2) and sulfur trioxide (SO3).[2] This is a common decomposition pathway for many organosulfur compounds.

  • Carbon Skeleton Fragmentation: At higher temperatures, the aromatic ring itself will begin to break down, leading to the formation of carbon monoxide (CO) and carbon dioxide (CO2) as hazardous decomposition products.[3]

  • Formation of Inorganic Salts: The thermal degradation of similar compounds, such as poly(sodium 4-styrenesulfonate), is known to produce a significant amount of non-volatile char, which includes inorganic salts like sodium sulfate and sodium sulfite.[4][5]

A proposed logical flow for the decomposition process is outlined in the diagram below.

G cluster_0 Decomposition Initiation cluster_1 Primary Decomposition cluster_2 Secondary Decomposition cluster_3 Final Residue A This compound B Desulfonation/Sulfonate Group Decomposition A->B Heat C Gaseous Byproducts (SOx) B->C D Aromatic Ring Fragmentation B->D Higher Temperature F Inorganic Ash (e.g., Sodium Sulfates/Sulfides) B->F E Gaseous Byproducts (CO, CO2) D->E

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the cornerstone techniques. The following protocols are designed to provide accurate and reproducible data.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina crucibles are recommended for high-temperature stability).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50-100 mL/min. Running the experiment in both atmospheres can provide valuable insights into the decomposition mechanism.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C at a constant heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • Calculate the percentage of mass lost at different temperature intervals.

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures at which the rate of mass loss is at its maximum.

G A Start B Calibrate TGA Instrument A->B C Weigh 5-10 mg of Sample into TGA Pan B->C D Place Pan in TGA Furnace C->D E Set Atmosphere (N2 or Air) and Flow Rate D->E F Program Temperature Ramp (e.g., 10 °C/min to 600 °C) E->F G Start Experiment and Record Data F->G H Analyze TGA and DTG Curves G->H I End H->I

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy changes associated with these events.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan. Hermetically sealed aluminum pans are suitable if no significant gas evolution is expected at lower temperatures; otherwise, vented or high-pressure pans should be used.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Heat the sample from ambient temperature to a temperature above its expected melting or decomposition point (as determined by TGA) at a rate of 10 °C/min.

      • Hold at the high temperature for a few minutes to ensure complete transition.

      • Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min).

      • A second heating cycle is often performed to observe the behavior of the sample after the initial thermal history has been erased.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks (melting) and exothermic peaks (crystallization, decomposition).

    • Determine the onset temperature, peak temperature, and enthalpy of any observed transitions.

G A Start B Calibrate DSC Instrument A->B C Weigh 2-5 mg of Sample into DSC Pan B->C D Seal Pan and Place in DSC Cell with Reference Pan C->D E Set Atmosphere (N2) and Flow Rate D->E F Program Temperature Cycles (Heat-Cool-Heat) E->F G Start Experiment and Record Heat Flow F->G H Analyze DSC Thermogram for Transitions G->H I End H->I

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Hypothetical Data and Interpretation

Due to the absence of published experimental data, this section presents a hypothetical yet plausible set of TGA and DSC results for this compound. This serves to illustrate the process of data interpretation.

Thermogravimetric Analysis (TGA) - Hypothetical Data
Temperature Range (°C)Mass Loss (%)Corresponding Event
25 - 150~1-2%Loss of adsorbed water or solvent
150 - 350NegligibleStable region
350 - 500~40-50%Major decomposition: Desulfonation and fragmentation
> 500~10-15%Slower decomposition of remaining organic material
Final Residue at 600°C ~35-45% Inorganic ash (e.g., sodium sulfate)

Interpretation:

The initial small mass loss below 150 °C is likely due to the release of loosely bound water or residual solvent. The compound is expected to be thermally stable up to approximately 350 °C. Above this temperature, a significant and rapid mass loss occurs, indicating the onset of major decomposition. This is likely where the desulfonation and fragmentation of the benzene ring take place. The substantial final residue suggests the formation of a thermally stable inorganic salt, consistent with the presence of sodium.

Differential Scanning Calorimetry (DSC) - Hypothetical Data
Temperature (°C)EventEnthalpy (J/g)
~120Small, broad endothermDesolvation
No event up to ~350-No melting observed
> 350Broad exothermDecomposition

Interpretation:

The small endotherm around 120 °C would correspond to the energy required to remove residual solvent, corroborating the initial mass loss seen in the TGA data. The absence of a sharp endothermic peak corresponding to melting before the onset of decomposition suggests that this compound likely decomposes before it melts. A broad exothermic event starting around 350 °C is indicative of the energy released during the decomposition process.

Safety and Handling Considerations

Based on the anticipated thermal behavior and decomposition products, the following safety precautions are recommended when handling this compound at elevated temperatures:

  • Ventilation: All heating experiments should be conducted in a well-ventilated fume hood to avoid inhalation of potentially toxic gaseous byproducts such as sulfur oxides and carbon monoxide.[2][3]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

  • Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place to prevent moisture absorption.[3]

Conclusion

While specific experimental data for the thermal stability of this compound is not currently available, a comprehensive understanding of its likely behavior can be formulated based on the principles of thermal analysis and the known properties of analogous compounds. This technical guide provides the necessary theoretical background and detailed experimental protocols for researchers to conduct their own thorough investigations. The presented hypothetical data and its interpretation serve as a practical example of how to analyze the results from TGA and DSC experiments. By following the methodologies and safety precautions outlined in this guide, scientists and drug development professionals can confidently assess the thermal stability of this and other related compounds, ensuring the integrity and safety of their research and development activities.

References

  • VWR International, LLC. (2009, April 8).
  • National Institutes of Health. (n.d.).
  • Sigma-Aldrich. (2024, September 7).
  • Sigma-Aldrich. (2025, November 6).
  • National Oceanic and Atmospheric Administration. (n.d.). ARYL SULFONIC ACIDS, LIQUID, WITH NOT MORE THAN 5% FREE SULFURIC ACID | CAMEO Chemicals.
  • Fisher Scientific. (2011, December 15). SAFETY DATA SHEET - 1,2-Dihydroxybenzene-3,5- disulfonic acid disodium salt.
  • Wikipedia. (n.d.). Sulfonic acid.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET - 1,3-Benzenedisulfonic acid disodium salt.
  • ResearchGate. (2018, December 14). (PDF)
  • National Institutes of Health. (n.d.). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides - PMC.
  • Mettler Toledo. (n.d.).
  • Defense Technical Information Center. (n.d.).
  • National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • Mettler Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements.
  • TA Instruments. (n.d.).
  • White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
  • Fisher Scientific. (2011, December 15).
  • Sigma-Aldrich. (n.d.).
  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC).
  • BenchChem. (n.d.).
  • CAS Common Chemistry. (n.d.). 1,3-Benzenedisulfonic acid, disodium salt.
  • Marquette University. (1999, December 1). Thermal Degradation of Blends of Polystyrene and poly(sodium 4-styrenesulfonate) and the copolymer, poly(styrene-co-sodium 4-sty.
  • UCL Discovery. (n.d.). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals.
  • ResearchGate. (n.d.).
  • NETZSCH-Gerätebau GmbH. (2019, August 31). Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture.
  • Beilstein Journals. (2016, July 26).
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An In-depth Technical Guide to the Discovery and History of Benzenedimethanesulfonic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of benzenedimethanesulfonic acids. Eschewing a conventional chronological narrative, this document is structured to provide a deeper understanding of the scientific journey, from the foundational principles of aromatic chemistry to the nuanced development of synthetic and analytical methodologies for these important chemical entities. We will explore the pioneering work of 19th-century chemists, the evolution of sulfonation techniques, the challenges and innovations in isomer separation, and the industrial applications that have driven the continued study of benzenedimethanesulfonic acids. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering not just historical facts, but also insights into the enduring logic of chemical synthesis and analysis.

Foundational Pillars: The Dawn of Aromatic Chemistry and Sulfonation

The story of benzenedimethanesulfonic acids is inextricably linked to the birth of modern organic chemistry and the elucidation of the structure of benzene. In 1825, Michael Faraday first isolated a novel hydrocarbon from the oily residue of illuminating gas, which he named "bicarburet of hydrogen."[1] This compound, later named benzene, with its unusual stability and C₆H₆ formula, presented a significant puzzle to the scientific community.

It was August Kekulé who, in 1865, proposed the revolutionary cyclic structure for benzene, a six-membered ring of carbon atoms with alternating single and double bonds.[2] This model was instrumental in explaining the existence of a single monosubstituted derivative and three possible disubstituted isomers (ortho, meta, and para), a concept that is central to understanding the isomers of benzenedimethanesulfonic acid.[2]

The introduction of sulfonic acid groups onto the benzene ring, a process known as sulfonation, became one of the earliest and most important electrophilic aromatic substitution reactions.[3] Initially, this was achieved by heating benzene with concentrated sulfuric acid.[1] The reaction is reversible, a characteristic that would later be exploited for both purification and as a synthetic strategy.[3]

The Emergence of Disulfonation: A Tale of Three Isomers

The direct sulfonation of benzene to introduce a second sulfonic acid group presents a greater challenge due to the deactivating nature of the first sulfonic acid group. Nevertheless, early chemists persevered, driven by the desire to understand the rules of aromatic substitution and to create new compounds with potentially valuable properties.

Benzene-1,3-disulfonic Acid: The Thermodynamically Favored Product

The most readily formed isomer upon vigorous sulfonation of benzene is the meta-isomer, benzene-1,3-disulfonic acid. This is a consequence of the directing effect of the sulfonic acid group, which deactivates the benzene ring towards further electrophilic attack and directs incoming substituents to the meta position.

Historically, the synthesis of benzene-1,3-disulfonic acid was achieved by reacting benzene with an excess of fuming sulfuric acid (oleum) at elevated temperatures.[4][5] This process, while effective, often resulted in the formation of byproducts, including sulfones.[5]

The primary industrial impetus for the study of benzene-1,3-disulfonic acid was its role as a key intermediate in the production of resorcinol (1,3-dihydroxybenzene).[6][7] The process involved the fusion of the disodium salt of benzene-1,3-disulfonic acid with sodium hydroxide at high temperatures.[6] This transformation, discovered in the 19th century, became a cornerstone of the synthetic dye and polymer industries.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Benzene [label="Benzene"]; Sulfonation [label="Sulfonation\n(H₂SO₄/SO₃)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BMS [label="Benzenesulfonic Acid"]; Disulfonation [label="Disulfonation\n(Oleum, Heat)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BMDS [label="Benzene-1,3-disulfonic Acid"]; Fusion [label="Alkali Fusion\n(NaOH, Heat)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Resorcinol [label="Resorcinol"];

G Benzene Benzene Sulfonation Sulfonation (H₂SO₄/SO₃) Benzene->Sulfonation BMS Benzenesulfonic Acid Sulfonation->BMS Disulfonation Disulfonation (Oleum, Heat) BMS->Disulfonation BMDS Benzene-1,3-disulfonic Acid Disulfonation->BMDS Fusion Alkali Fusion (NaOH, Heat) BMDS->Fusion Resorcinol Resorcinol Fusion->Resorcinol

Benzene-1,2-disulfonic Acid: A Synthetic Detour

The synthesis of the ortho-isomer, benzene-1,2-disulfonic acid, via direct sulfonation of benzene is not a practical approach due to the meta-directing effect of the sulfonic acid group. Early chemists had to devise indirect methods to access this isomer. A significant breakthrough was the use of a diazo reaction, a cornerstone of aromatic chemistry developed in the 19th century.

One of the first successful syntheses of benzene-1,2-disulfonic acid was reported by L. Landsberg. The method involves the diazotization of ortho-aminobenzenesulfonic acid (orthanilic acid) followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) catalyst.[8] This elegant synthetic route highlights the ingenuity of early organic chemists in overcoming the inherent reactivity patterns of aromatic compounds.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Orthanilic_Acid [label="ortho-Aminobenzenesulfonic Acid"]; Diazotization [label="Diazotization\n(NaNO₂, HCl)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diazonium_Salt [label="Diazonium Salt"]; Sandmeyer [label="Sandmeyer Reaction\n(SO₂, Cu⁺)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BMDS_ortho [label="Benzene-1,2-disulfonic Acid"];

G Orthanilic_Acid ortho-Aminobenzenesulfonic Acid Diazotization Diazotization (NaNO₂, HCl) Orthanilic_Acid->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (SO₂, Cu⁺) Diazonium_Salt->Sandmeyer BMDS_ortho Benzene-1,2-disulfonic Acid Sandmeyer->BMDS_ortho

Benzene-1,4-disulfonic Acid: The Elusive Para Isomer

The para-isomer, benzene-1,4-disulfonic acid, is also not significantly formed during the direct disulfonation of benzene. Its synthesis required alternative strategies. One early approach involved the sulfonation of para-substituted benzene derivatives where the existing substituent could be later removed or transformed. For instance, the sulfonation of para-dichlorobenzene followed by nucleophilic substitution of the chlorine atoms could, in principle, yield the desired product, though this was a challenging transformation for early chemists.

A more practical historical route involved the sulfonation of benzenesulfonic acid under conditions where isomerization could occur. While the meta-isomer is the kinetic product, under certain conditions of high temperature and acidity, a thermodynamic equilibrium can be established, leading to the formation of a mixture of isomers from which the para-isomer could be isolated.

The Art of Separation: Isolating the Isomers

The separation of the three benzenedimethanesulfonic acid isomers was a significant analytical challenge for 19th and early 20th-century chemists. Their similar chemical properties and high water solubility made simple distillation or crystallization difficult. The primary method for their separation relied on the differential solubility of their salts.

Chemists would prepare various metal salts (e.g., barium, calcium, lead, potassium) of the mixed sulfonic acids.[5] Through careful and often tedious fractional crystallization, they could exploit the subtle differences in the solubilities of these diastereomeric salts to isolate the individual isomers. This process required a deep understanding of solubility principles and meticulous experimental technique.

Later, the development of chromatographic techniques provided more efficient methods for the separation of these and other isomeric compounds.

Physicochemical Properties: A Comparative Overview

The distinct substitution patterns of the three isomers of benzenedimethanesulfonic acid lead to differences in their physical and chemical properties.

PropertyBenzene-1,2-disulfonic AcidBenzene-1,3-disulfonic AcidBenzene-1,4-disulfonic Acid
CAS Number 89-46-398-48-631375-02-7
Melting Point Not well-defined, often isolated as salts~136 °C (anhydrous)[4]Decomposes
Acidity (pKa) Strong acidStrong acidStrong acid
Solubility Very soluble in waterVery soluble in waterSoluble in water

Evolution of Synthetic Methodologies: Towards Efficiency and Control

The early methods of sulfonation, relying on large excesses of sulfuric acid and high temperatures, were often inefficient and produced significant amounts of waste. The 20th century saw the development of more refined and controlled sulfonation techniques.

The use of sulfur trioxide (SO₃), either in its pure form or as a solution in an inert solvent, allowed for sulfonation to be carried out under milder conditions, reducing the formation of byproducts.[8] Modern industrial processes often employ continuous sulfonation reactors, allowing for precise control over reaction parameters such as temperature, reaction time, and the ratio of reactants.[9] These advancements have not only improved the efficiency and safety of the process but also minimized the environmental impact.

Catalysts have also been introduced to improve the rate and selectivity of the disulfonation reaction. For instance, the use of alkali metal sulfates has been shown to enhance the formation of the desired disulfonic acid.[10]

Conclusion: An Enduring Legacy

The journey of discovery and development of benzenedimethanesulfonic acids mirrors the broader evolution of organic chemistry. From the foundational insights into the structure of benzene to the sophisticated synthetic and analytical techniques of the modern era, the study of these compounds has been a testament to the relentless pursuit of scientific understanding and technological advancement. The historical challenges faced by early chemists in synthesizing and separating these isomers underscore the importance of fundamental principles and experimental ingenuity. Today, benzenedimethanesulfonic acids and their derivatives continue to find applications in various fields, a lasting legacy of the pioneering work that began over a century ago.

References

  • Otten, G., Scherer, O., & Schild, H. (1963). Process for the manufacture of 1,3-benzene-disulfonic acid. U.S. Patent No. 3,097,235. Washington, DC: U.S.
  • Stephan, J. T., & Lomax, A. L. (1966). Process for the production of benzene disulfonic acid. U.S. Patent No. 3,227,750. Washington, DC: U.S.
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  • JiangSu ZhongDan Chemical Group Co., Ltd. (2011). Process for producing benzene-m-disulfonic acid by using gas-phase sulfonation method.
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  • Dennis, L. M. (1917). Method of separating benzene sulfonic acid from sulfuric acid and of converting the benzene sulfonic acid into a salt. U.S. Patent No. 1,212,612. Washington, DC: U.S.
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
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  • ResearchGate. (n.d.). Electrophilic Aromatic Sulfonation with SO3: Concerted or Classic SEAr Mechanism?.
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  • Wikipedia. (n.d.). Resorcinol. Retrieved from [Link]

  • Gist-Brocades N.V. (1980). Separation of isomers. U.S. Patent No. 4,228,081. Washington, DC: U.S.
  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • Rocke, A. J. (2015). It Began with a Daydream: The 150th Anniversary of the Kekulé Benzene Structure.
  • Formulations, B. (2025).
  • National Aniline & Chemical Co. (1933). Process of making resorcinol. U.S. Patent No. 1,915,925. Washington, DC: U.S.
  • Britannica. (n.d.). Resorcinol. Retrieved from [Link]

  • LibreTexts. (2021). 5.
  • National Center for Biotechnology Information. (n.d.). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model.
  • Compound Interest. (2020). Today in Chemistry History: August Kekulé and the structure of benzene.
  • The Calculated Chemist. (2023). The Aromatic Revolution: Kekulé's Benzene Breakthrough.
  • Vanguri, A. (2023). The Story of Benzene. Kekule's Benzene vs Actual Benzene.
  • ChemicalBook. (n.d.). benzene-1,3-disulphonic acid CAS#: 98-48-6.
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Foreword: Charting Unexplored Territory in Sulfonic Acid Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 1,2-Benzenedimethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical research, it is not uncommon to encounter molecules of significant potential that remain largely uncharacterized. 1,2-Benzenedimethanesulfonic acid is one such compound. While its constituent parts—the benzene ring and the methanesulfonic acid group—are well-understood in other molecular contexts, the unique ortho-disubstituted arrangement of two methanesulfonic acid groups on a benzene core presents a fascinating and underexplored area for theoretical investigation. This guide is crafted not as a retrospective summary of existing literature, which is sparse, but as a forward-looking roadmap for the comprehensive theoretical and computational characterization of this intriguing molecule. Drawing upon established methodologies from computational chemistry and validated by experimental principles, we will lay out a robust framework for elucidating the structural, electronic, and reactive properties of 1,2-benzenedimethanesulfonic acid, thereby paving the way for its potential applications in catalysis, materials science, and medicinal chemistry.

Molecular Architecture and Conformational Landscape

The foundational step in understanding any molecule is to define its three-dimensional structure. For 1,2-benzenedimethanesulfonic acid, the primary theoretical tool for this purpose is Density Functional Theory (DFT) .

In Silico Geometry Optimization

The initial phase involves constructing the molecule in a computational chemistry software package and performing a geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation.

Proposed Protocol for DFT-Based Geometry Optimization:

  • Initial Structure Generation: Construct the 1,2-benzenedimethanesulfonic acid molecule using a molecular editor.

  • Choice of Functional and Basis Set: A common and reliable choice for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set. This combination offers a good balance between computational cost and accuracy for capturing both structural and electronic properties.

  • Solvation Model: To simulate realistic conditions, incorporate a solvent model. The Polarizable Continuum Model (PCM) is a robust choice for modeling the effects of a solvent like water or DMSO.

  • Frequency Calculation: Following optimization, a frequency calculation must be performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Key Structural Parameters to Analyze:

  • Bond Lengths and Angles: Pay close attention to the C-S bond lengths and the S-O bond lengths, as these will be indicative of the electronic environment of the sulfonic acid groups.

  • Dihedral Angles: The dihedral angles between the benzene ring and the methanesulfonic acid groups will reveal the molecule's preferred conformation, which is likely to be influenced by steric hindrance and potential intramolecular hydrogen bonding.

Conformational Analysis

Due to the rotational freedom around the C-S bonds, 1,2-benzenedimethanesulfonic acid may exist in multiple stable conformations. A thorough conformational analysis is crucial.

Workflow for Conformational Search:

G A Initial Structure B Potential Energy Surface Scan (Rotate C-S bonds) A->B C Identify Low-Energy Conformers B->C D Full Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) C->D E Boltzmann Distribution Analysis D->E

Caption: Workflow for identifying stable conformers of 1,2-benzenedimethanesulfonic acid.

Electronic Properties and Reactivity Descriptors

Once the stable geometry is established, a deeper dive into the electronic structure can provide insights into the molecule's reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively.

  • HOMO: The energy and spatial distribution of the HOMO will indicate the most likely sites for electrophilic attack.

  • LUMO: The energy and distribution of the LUMO will reveal the most probable sites for nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for visualizing regions of positive and negative charge.

  • Red Regions (Negative Potential): Indicate areas rich in electrons, likely to be sites for electrophilic attack and hydrogen bond acceptors (e.g., the oxygen atoms of the sulfonate groups).

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack and acting as hydrogen bond donors (e.g., the acidic protons).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. Key outputs include:

  • Atomic Charges: To quantify the charge distribution.

  • Hybridization: To understand the nature of the atomic orbitals involved in bonding.

  • Donor-Acceptor Interactions: To identify hyperconjugative interactions that contribute to molecular stability.

Spectroscopic Signature Prediction

Computational chemistry can predict various spectroscopic properties, which are essential for experimental validation.

Vibrational Spectroscopy (IR and Raman)

Frequency calculations not only confirm a minimum energy structure but also provide the vibrational modes of the molecule.

  • Key Frequencies: The characteristic stretching frequencies of the S=O, S-O, and C-S bonds can be predicted and compared with experimental FT-IR and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The GIAO (Gauge-Including Atomic Orbital) method is commonly used to predict NMR chemical shifts (¹H and ¹³C).

  • Chemical Shifts: Predicted chemical shifts, when referenced against a standard like TMS, can be directly compared to experimental NMR data to confirm the molecular structure in solution.

Parameter Predicted Value (Hypothetical) Experimental Technique for Validation
C-S Bond Length1.80 ÅX-ray Crystallography
S=O Bond Length1.45 ÅX-ray Crystallography
¹H NMR (SO₂-CH₂-Ar)~4.5 ppm¹H NMR Spectroscopy
¹³C NMR (Ar-C-S)~135 ppm¹³C NMR Spectroscopy
S=O Stretch Freq.~1350 cm⁻¹FT-IR/Raman Spectroscopy
Table 1: Hypothetical calculated parameters for 1,2-benzenedimethanesulfonic acid and the corresponding experimental validation techniques.

Potential Applications and Future Directions

While specific applications of 1,2-benzenedimethanesulfonic acid are not yet established, its structure suggests several promising avenues for investigation, drawing parallels from related sulfonic acids.[1][2]

  • Catalysis: The presence of two acidic sites in close proximity could lead to unique catalytic properties, potentially as a Brønsted acid catalyst in organic reactions.[2]

  • Coordination Chemistry: The sulfonate groups can act as ligands for metal ions, suggesting applications in the design of metal-organic frameworks (MOFs) or coordination polymers.

  • Pharmaceuticals: Sulfonamide-containing molecules are a cornerstone of many therapeutic agents.[3] The di-sulfonic acid moiety could be a novel scaffold for drug design, with theoretical studies guiding the exploration of its interactions with biological targets through molecular docking.

G A 1,2-Benzenedimethanesulfonic Acid B Theoretical Characterization (DFT, MD) A->B C Catalysis (Brønsted Acid) B->C D Materials Science (MOF Ligand) B->D E Medicinal Chemistry (Novel Scaffold) B->E

Caption: Potential research and application pathways stemming from the theoretical study of 1,2-benzenedimethanesulfonic acid.

Experimental Validation: Bridging Theory and Reality

The theoretical predictions outlined above are hypotheses that must be validated through experimentation.

Proposed Experimental Workflow:

  • Synthesis: A plausible synthetic route would involve the radical bromination of 1,2-dimethylbenzene to form 1,2-bis(bromomethyl)benzene, followed by nucleophilic substitution with sodium sulfite to yield the disodium salt of 1,2-benzenedimethanesulfonic acid. Acidification would then produce the final product.

  • Spectroscopic Characterization:

    • NMR (¹H, ¹³C): To confirm the covalent structure in solution.

    • FT-IR and Raman: To identify characteristic vibrational modes.

    • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Structural Elucidation:

    • Single-Crystal X-ray Diffraction: If suitable crystals can be grown, this technique will provide the definitive solid-state structure, offering the ultimate validation for the computationally optimized geometry.

Conclusion

This guide has presented a comprehensive theoretical framework for the investigation of 1,2-benzenedimethanesulfonic acid. By employing a synergistic approach of DFT calculations for structural and electronic properties, and by outlining a clear path for experimental validation, researchers can systematically uncover the fundamental characteristics of this molecule. The insights gained from such studies will not only fill a gap in the chemical literature but also unlock the potential of 1,2-benzenedimethanesulfonic acid in a range of scientific and industrial applications.

References

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  • Gendt, T. et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry (RSC Publishing).
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  • U.S. Environmental Protection Agency. (n.d.). Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-, reaction products with sodium 4-[2-(4-aminophenyl)diazenyl]benzenesulfonate (1:1), compds. with guanidine N,N'-mixed Ph and toly and xylyl derivs. - Substance Details.
  • MDPI. (2022).
  • ResearchGate. (2008). Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid.
  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity.
  • OUCI. (n.d.). Synthesis, structural characterization and thermal studies of a novel reagent 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol.
  • ResearchGate. (2022). Spectroscopic investigation of new benzanthrone luminescent dyes.
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  • ResearchGate. (2026). Structural engineering, BSA binding and computational analysis of isonipacotate based enzyme inhibitors containing 1,2,4-triazole.
  • ResearchGate. (2013). A computational study of base-catalyzed reactions of cyclic 1,2-diones: Cyclobutane-1,2-dione. Cyclobutane-1,2-dione*.

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An In-depth Technical Guide to the Health and Safety of 1,2-Benzenedimethanesulfonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Identification and Rationale for Analogue Use

Target Compound: 1,2-Benzenedimethanesulfonic acid disodium salt

  • CAS Number: 97187-28-5

  • Molecular Formula: C₈H₈Na₂O₆S₂

Analogue Compound Used for Assessment: 1,3-Benzenedisulfonic acid, disodium salt

  • CAS Number: 831-59-4[1]

  • Molecular Formula: C₆H₄Na₂O₆S₂[1]

  • Synonyms: Disodium benzene-1,3-disulfonate, m-Benzenedisulfonic acid disodium salt[2][3][4]

The selection of the 1,3-isomer as a surrogate is based on structural similarity. Both compounds consist of a benzene ring with two sodium sulfonate groups. This structural class, benzenesulfonic acid derivatives, often exhibits predictable patterns of irritation and organ toxicity. However, the spatial arrangement of the functional groups (ortho- for the 1,2-isomer vs. meta- for the 1,3-isomer) can influence steric hindrance, solubility, and metabolic pathways, potentially altering the toxicological profile. Therefore, the following guidance represents a conservative, scientifically-grounded baseline for safe handling.

Section 2: Hazard Identification and Classification

Based on aggregated GHS data for the analogue, 1,3-Benzenedisulfonic acid disodium salt, the primary hazards are related to irritation.[4] While some safety data sheets for the 1,3-isomer do not list it as hazardous under OSHA 2024 criteria, others classify it as an irritant.[1] A conservative approach dictates adhering to the higher hazard classification.

GHS Classification (Analogue-Based)

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4]

Signal Word: Warning[5]

Hazard Pictogram:



Precautionary Statements:

  • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Section 3: Toxicological Profile (Analogue-Based)

The primary toxicological concerns are irritant effects upon direct contact. There is no robust data available for the 1,2-isomer.

Acute Toxicity:

  • Oral, Dermal, Inhalation: Specific LD50 or LC50 data for the 1,3-isomer is not available in the reviewed literature. However, benzenesulfonic acid derivatives generally exhibit low acute systemic toxicity.[2] The main risk upon ingestion or inhalation is irritation of the mucous membranes.

Skin and Eye Irritation:

  • The classification as a Category 2 irritant for skin and eyes is the most consistent finding across multiple sources for the 1,3-isomer.[4] The sulfonic acid groups can cause local irritation upon contact with moist tissues. Prolonged or repeated skin contact may lead to dermatitis.

Respiratory Irritation:

  • As a solid powder, airborne dust can irritate the respiratory tract, a common property of many chemical dusts and supported by the STOT SE 3 classification.[6]

Sensitization:

  • No data is available to suggest that the compound is a skin or respiratory sensitizer.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

  • No data on the carcinogenicity, mutagenicity, or reproductive toxicity of 1,2- or 1,3-benzenedimethanesulfonic acid disodium salt was found. A related compound, 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt (Tiron), also lacks this data.[7]

Section 4: Exposure Controls and Personal Protection

A systematic approach to exposure control is critical. The "Hierarchy of Controls" model provides a framework for minimizing risk, prioritizing engineering and administrative controls over personal protective equipment (PPE).

Engineering Controls:

  • Ventilation: Handle the solid material in a well-ventilated area. For procedures that may generate significant dust (e.g., weighing, transferring powder), a chemical fume hood or a ventilated balance enclosure is required.[7]

  • Containment: Use sealed containers for storage and transport.

  • Eyewash and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Administrative Controls:

  • Safe Work Practices: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this chemical. Minimize the quantity of material used.

  • Housekeeping: Maintain a clean workspace. Dry sweep-up of dust is prohibited. Use a HEPA-filtered vacuum or wet methods for cleaning spills.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this chemical before commencing work.

Personal Protective Equipment (PPE): The selection of PPE is the final line of defense and should be based on a thorough risk assessment of the specific experimental procedure.

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.[1]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[7] Ensure glove integrity before and during use.

    • Lab Coat: A standard laboratory coat should be worn, fully buttoned. For larger quantities, a chemically resistant apron may be necessary.

  • Respiratory Protection: Under normal conditions with adequate engineering controls, respiratory protection is not typically required. If dust cannot be controlled at the source, a NIOSH-approved particulate respirator (e.g., N95) should be used.[1][6]

PPE_Workflow Diagram 1: PPE Selection Workflow cluster_spill Emergency Scenario start Assess Task: Will Dust be Generated? weighing Weighing / Powder Transfer start->weighing Yes solution Handling in Solution start->solution No hood Use Ventilated Enclosure or Chemical Fume Hood weighing->hood goggles Mandatory: Chemical Safety Goggles solution->goggles spill Large Spill Cleanup respirator Wear N95 Particulate Respirator spill->respirator If airborne dust is significant hood->goggles gloves Mandatory: Nitrile Gloves & Lab Coat goggles->gloves

Diagram 1: PPE Selection Workflow

Section 5: Handling, Storage, and Emergency Procedures

Safe Handling:

  • Avoid contact with skin and eyes.[7]

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling.[5]

  • Keep containers tightly closed when not in use.

Storage:

  • Store in a dry, cool, and well-ventilated place.[1]

  • Keep containers tightly closed to prevent moisture absorption, as benzenesulfonic acid derivatives can be hygroscopic.[8][9]

  • Incompatible Materials: Store away from strong oxidizing agents.[1]

Emergency Procedures:

Emergency_Response Diagram 2: Emergency Response Flowchart spill Spill or Exposure Occurs exposure_type Type of Incident? spill->exposure_type skin Skin Contact exposure_type->skin Exposure eye Eye Contact exposure_type->eye Exposure inhalation Inhalation exposure_type->inhalation Exposure large_spill Large Spill exposure_type->large_spill Containment action_skin Remove contaminated clothing. Wash area with soap and water for 15 minutes. skin->action_skin action_eye Immediately flush with water for 15 minutes, holding eyelids open. Seek medical attention. eye->action_eye action_inhalation Move to fresh air. If breathing is difficult, seek medical attention. inhalation->action_inhalation action_spill Evacuate area. Wear appropriate PPE. Cover spill with absorbent material. Collect in a sealed container. large_spill->action_spill

Diagram 2: Emergency Response Flowchart
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[7]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[7]

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Rinse mouth with water.[5]

  • Spills: Evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

Section 6: Physical and Chemical Properties (Analogue-Based)

The following data is for 1,3-Benzenedisulfonic acid, disodium salt (CAS 831-59-4).

PropertyValueSource
Physical State Solid, Granules[1]
Appearance Off-white[1]
Odor Odorless[1]
Molecular Weight 282.20 g/mol [1]
pH 6.9 (500 g/L in H₂O at 20°C)
Water Solubility 663 g/L
Melting Point >300 °C[6]
Stability Stable under normal conditions[1]

Section 7: Conclusion and Data Gap Analysis

This guide provides a foundational safety framework for handling this compound by leveraging data from its 1,3-isomer. The primary hazards identified are skin, eye, and respiratory irritation. Strict adherence to engineering controls, administrative procedures, and the use of appropriate PPE are essential to mitigate these risks.

  • Acute toxicity (oral, dermal, inhalation)

  • Skin and eye irritation/corrosion studies

  • Genotoxicity (e.g., Ames test)

  • Long-term toxicity studies as warranted by use and exposure potential

Until such data is available, all handling of this compound should proceed with the caution outlined in this guide.

References

  • ChemRadar. (n.d.). Benzenesulfonic acid, C10-13-alkyl derivatives, sodium salts CAS#68411-30-3 | GHS Classification Search Tool. Retrieved from [Link]

  • Wikipedia. (2023). Benzenesulfonic acid. Retrieved from [Link]

  • Ochem Incorporation. (n.d.). Product List. Retrieved from [Link]

  • Ochem Incorporation. (n.d.). Smiles Search Results. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Benzenedisulfonic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzenedisulfonic acid. Retrieved from [Link]

  • PubChem. (n.d.). Disodium 1,3-benzenedisulfonate. Retrieved from [Link]

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Methodological & Application

use of 1,2-Benzenedimethanesulfonic acid disodium salt in HPLC as an ion-pairing agent

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Ion-Pair Reversed-Phase HPLC: Utilizing 1,2-Benzenedimethanesulfonic Acid Disodium Salt for the Analysis of Cationic Compounds

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of anionic ion-pairing reagents, specifically focusing on this compound (BDS), in reversed-phase high-performance liquid chromatography (RP-HPLC). The primary challenge in RP-HPLC is the inadequate retention of highly polar and ionic analytes, such as cationic drugs, water-soluble vitamins, and neurotransmitters, on nonpolar stationary phases. Ion-pair chromatography (IPC) addresses this by introducing a mobile phase additive that enhances the retention and improves the peak shape of these challenging compounds. This document details the underlying mechanism, practical advantages, inherent limitations, and systematic method development strategies for employing BDS and similar sulfonate-based reagents.

Introduction to Ion-Pair Chromatography (IPC)

Reversed-phase chromatography fundamentally relies on hydrophobic interactions to achieve separation. Analytes partition between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Highly polar, ionizable compounds, however, have minimal affinity for the stationary phase and elute at or near the solvent front, resulting in poor resolution.[1]

Ion-pair chromatography overcomes this limitation by adding a counter-ion to the mobile phase, known as an ion-pairing reagent.[2] For the analysis of positively charged (cationic) analytes, an anionic reagent is used. These reagents typically consist of a hydrophobic alkyl or aromatic tail and a charged functional group. This dual nature is the key to its function.[3]

This compound (BDS) is an anionic ion-pairing reagent. Its structure, featuring a phenyl ring for hydrophobicity and two sulfonate groups for charge, makes it a candidate for retaining cationic analytes.

The Mechanism of Action: Dynamic Ion Exchange

While several theories exist, the most widely accepted mechanism for IPC is the "dynamic ion-exchange model".[4] This process can be broken down into two primary steps:

  • Stationary Phase Modification: The hydrophobic portion of the ion-pairing reagent (the benzene ring of BDS) adsorbs onto the nonpolar stationary phase (e.g., C18 alkyl chains). This creates a dynamic, in-situ ion-exchange surface where the charged moieties (the sulfonate groups of BDS) are oriented towards the polar mobile phase.

  • Analyte Retention: Positively charged analytes in the sample are then retained on this modified surface through electrostatic attraction to the negatively charged sulfonate groups.[5] Elution is controlled by adjusting the mobile phase strength with an organic modifier, which influences both the hydrophobic retention and the ion-exchange equilibrium.

Figure 1: The dynamic ion-exchange mechanism in IPC.

Core Protocol: Method Development with BDS

A systematic approach is crucial for developing a robust and reproducible IPC method.

Part A: Reagent and Mobile Phase Preparation
  • Reagent Purity: Use only high-purity, HPLC-grade this compound and solvents. Impurities can lead to baseline noise and extraneous peaks.

  • Initial Concentration: Prepare a stock solution of BDS in HPLC-grade water. A typical starting concentration for the aqueous portion of the mobile phase is 5-10 mM.[3]

  • Buffer and pH Control: The pH of the mobile phase is a critical parameter as it ensures the analyte of interest is in its ionized state.[6] For basic analytes (e.g., amines), the pH should be set at least 2 units below their pKa to ensure they are fully protonated (cationic). Phosphate or acetate buffers are commonly used.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Methanol is often preferred in IPC as some ion-pairing reagents have better solubility in it compared to acetonitrile.[7]

  • Final Preparation: Combine the aqueous buffer containing BDS with the organic modifier to achieve the desired mobile phase composition. Filter the final mobile phase through a 0.22 µm or 0.45 µm membrane filter before use to remove particulates.

Part B: HPLC System and Column Considerations
  • Column Selection: Standard C18 or C8 columns are typically used. End-capped columns are generally preferred.

  • DEDICATE THE COLUMN: This is the most critical rule in IPC. Ion-pairing reagents are notoriously difficult to remove completely from the column and the HPLC system.[7][8] A column used for IPC should be labeled and dedicated exclusively to that method to prevent cross-contamination and ensure reproducibility for other non-IPC methods.[7][9]

  • System Considerations: While standard HPLC systems can be used, be aware that the ion-pairing reagent will coat all wetted surfaces, including tubing, pump heads, and injector parts. Stainless steel components are generally acceptable, but PEEK may be more susceptible to reagent adsorption.[9][10]

Part C: System Equilibration Workflow

Equilibration in IPC is a slow process due to the dynamic coating of the stationary phase.[3] Rushing this step is a primary cause of poor reproducibility (drifting retention times).

Equilibration_Workflow Start Start: Install Dedicated Ion-Pair Column Flush_System Flush System with Initial Mobile Phase (e.g., 95:5 A:B) at low flow rate (0.2 mL/min) Start->Flush_System Ramp_Flow Gradually Increase Flow Rate to Method Setpoint (e.g., 1.0 mL/min) Flush_System->Ramp_Flow Equilibrate Equilibrate with Mobile Phase for at least 30-50 column volumes. (e.g., 60-100 minutes for a 150x4.6mm column at 1 mL/min) Ramp_Flow->Equilibrate Check_Stability Check for Stability: Inject Standard Repeatedly Equilibrate->Check_Stability Stable Retention Times Stable? (<1% RSD) Check_Stability->Stable Ready System Ready for Analysis Stable->Ready Yes Continue_Equilibrate Continue Equilibration (another 10-20 column volumes) Stable->Continue_Equilibrate No Continue_Equilibrate->Check_Stability

Figure 2: Mandatory workflow for system equilibration in IPC.
Part D: Optimizing Separation Parameters

Method optimization involves systematically adjusting key parameters. The effects are summarized below.

ParameterRange/VariableEffect on Cationic Analyte RetentionRationale & Expert Insight
BDS Concentration 1 mM - 20 mMIncreases retention time up to a saturation point.Higher concentration leads to greater coverage of the stationary phase, increasing the ion-exchange capacity.[6] Above a certain point (the "fold-over point"), micelles may form in the mobile phase, which can reverse the effect.[11] Start at 5 mM and adjust.
Mobile Phase pH pH 2.5 - 7.0Critical for retention. Must be < pKa of analyte.The pH must keep the basic analyte protonated (cationic) to enable the ion-pair interaction. A pH change can drastically alter selectivity if analytes have different pKa values.
Organic Modifier % 5% - 70% (Acetonitrile or Methanol)Decreases retention time.Increasing the organic content weakens the hydrophobic adsorption of both the ion-pairing reagent and the analyte-reagent pair to the stationary phase, accelerating elution.[4][7]
Column Temperature 25°C - 50°CGenerally decreases retention time.Higher temperatures reduce mobile phase viscosity, allowing for faster mass transfer. It can also slightly alter the equilibrium of reagent adsorption, which may improve peak shape.[3]

Application Example: Analysis of Catecholamines

Catecholamines (e.g., norepinephrine, epinephrine, dopamine) are polar, cationic neurotransmitters that are ideal candidates for IPC analysis.

Objective: To achieve baseline separation of key catecholamines.

  • Column: Dedicated C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 5 mM this compound in 25 mM potassium phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 25% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 35 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Expected Outcome: The ion-pairing reagent will provide retention for the cationic catecholamines. The gradient elution will then separate them based on subtle differences in their hydrophobicity and interaction with the modified stationary phase. Norepinephrine, being the most polar, is expected to elute first, followed by epinephrine and then dopamine.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Drifting Retention Times Insufficient column equilibration.Equilibrate for a longer period (see Fig. 2). For overnight shutdowns, consider reducing the flow to 0.1 mL/min instead of stopping it completely.[7]
Poor Peak Shape (Tailing) Secondary interactions with residual silanols; incorrect pH.Ensure mobile phase pH is sufficiently low to fully protonate the analyte. A slight increase in ion-pair reagent concentration may also help mask silanol activity.[3]
Split or Broad Peaks Sample solvent is too strong; column degradation.Dissolve the sample in the initial mobile phase whenever possible. If the problem persists, the column may be fouled or voided.
High Backpressure Buffer or ion-pair reagent precipitation in high organic content.Ensure the buffer and BDS are soluble in the highest concentration of organic modifier used. If switching to 100% organic for a wash, flush first with a salt-free mobile phase (e.g., 50:50 water:methanol).[7]
Irreproducibility on a New Column The original method was developed on a column with residual ion-pairing reagent.This highlights the critical importance of dedicating a column for IPC. A new column will not behave like one that has been conditioned with the reagent.[7]

System Decontamination and Column Storage

While complete removal of ion-pairing reagents is often impossible, a rigorous washing procedure can reduce contamination.[8]

Protocol for System and Column Wash-Out:

  • Remove Buffer/Salt: Replace the aqueous mobile phase (A) with HPLC-grade water. Flush the system and column with the initial mobile phase composition (e.g., 95:5 Water:Organic) for at least 20 column volumes. This prevents precipitation.[7]

  • Organic Flush: Gradually increase the organic modifier (Methanol is often effective) to 100%. Flush the system and column for 30-50 column volumes.

  • Aggressive Wash (Optional): For a more aggressive wash, a solution of 50:50 Methanol/100-200 mM Phosphate Buffer (pH 6) can be effective at displacing sulfonate reagents. CRITICAL: Flush the system with 50:50 water/methanol before and after this step to prevent salt precipitation.

  • Final Rinse and Storage: Flush the column with your intended storage solvent (e.g., 80:20 Acetonitrile:Water).

For short-term storage (overnight), it is often better to leave the column in the IPC mobile phase at a very low flow rate (0.1 mL/min) rather than performing a full wash-out and re-equilibration cycle.[8]

Conclusion

Ion-pair chromatography using anionic reagents like this compound is a powerful technique for the analysis of cationic compounds that are otherwise unretained in reversed-phase HPLC. Success hinges on a thorough understanding of the underlying mechanism and a meticulous, systematic approach to method development. The paramount importance of extended column equilibration and the strict dedication of columns and, ideally, entire HPLC systems to IPC cannot be overstated. By following the protocols and troubleshooting guides outlined here, researchers can effectively harness the power of IPC to achieve robust and reproducible separations for a wide range of challenging analytes.

References

  • Kim, H. J., et al. (2016). Development of an Ion-Pairing Reagent and HPLC-UV Method for the Detection and Quantification of Six Water-Soluble Vitamins in Animal Feed. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Huber, U. (n.d.). Analysis of Catecholamines by HPLC. Agilent Technologies. Available at: [Link]

  • Dolan, J. (n.d.). Washing Ion Pairing Columns. Separation Science. Available at: [Link]

  • Hjemdahl, P. (1984). Catecholamine measurements by high-performance liquid chromatography. The American Journal of Medicine. Available at: [Link]

  • ResearchGate. (2024). How to remove ion-pairing reagents from a Polar C18 column? Available at: [Link]

  • Skelly, J. P., et al. (1987). High-performance liquid chromatography of water-soluble vitamins. Part 3. Simultaneous determination of vitamins B1, B2, B6, B12 and C, nicotinamide and folic acid in capsule preparations by ion-pair reversed-phase high-performance liquid chromatography. Analyst. Available at: [Link]

  • Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Available at: [Link]

  • Chromatography Forum. (2007). Cleaning Ion Pair Reagents from C18 columns. Available at: [Link]

  • Dolan, J. (2023). HPLC Solutions #106: Too Much Ion Pairing Reagent. Separation Science. Available at: [Link]

  • Waters. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Available at: [Link]

  • J&K Scientific LLC. (2021). Method Development Guide of Ion-pair Reagents. Available at: [Link]

  • LCGC. (2023). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Available at: [Link]

  • Nguyen, D. (2015). Development of HPLC methods for the determination of water-soluble vitamins in pharmaceuticals and fortified food products. SciSpace. Available at: [Link]

  • Malviya, R., et al. (2019). Principles of Chromatography Method Development. SciSpace. Available at: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Available at: [Link]

  • Google Patents. (n.d.). US4042327A - Ion-pairing chromatography.
  • Mason Technology. (2024). Ion-Pairing Agents | HPLC. Available at: [Link]

  • Loba Chemie. (n.d.). Ion Pairing Reagents For Hplc. Available at: [Link]

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Application Notes and Protocols: 1,2-Benzenedimethanesulfonic Acid Disodium Salt as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of Vicinal Sulfonate Ligands

In the vast landscape of coordination chemistry, the choice of ligand is paramount in dictating the structure, and consequently, the function of the resulting metal complex. While carboxylate and nitrogen-based ligands have been extensively studied, the sulfonate group offers a distinct set of properties that make it an intriguing, albeit sometimes challenging, coordinating agent. Aromatic disulfonates, in particular, provide a rigid backbone for the construction of coordination polymers and metal-organic frameworks (MOFs). This guide focuses on the specific attributes and potential applications of 1,2-benzenedimethanesulfonic acid disodium salt, a ligand with vicinal sulfonate groups that presents unique stereochemical possibilities for chelation.

Sulfonate groups are generally considered to be weakly coordinating.[1][2] This characteristic can be advantageous in creating labile metal centers for catalysis or in facilitating dynamic structural transformations. However, the coordinating ability of the sulfonate group can be enhanced by its positioning on an aromatic ring and by the presence of other donor atoms. In the case of 1,2-benzenedimethanesulfonic acid, the ortho-positioning of the two sulfonate groups introduces the potential for the ligand to act as a bidentate chelating agent, forming a stable seven-membered ring with a metal center. This chelation can impart significant thermodynamic and kinetic stability to the resulting complex compared to monodentate sulfonate ligands.

These application notes will provide a comprehensive overview of the use of this compound in the synthesis of coordination complexes. We will explore its coordination behavior, offer a detailed, adaptable protocol for the synthesis of a representative metal complex, and discuss essential characterization techniques.

Ligand Profile: this compound

PropertyDescriptionReferences
IUPAC Name Disodium benzene-1,2-dimethanesulfonate
Molecular Formula C₈H₈Na₂O₆S₂
Structure A benzene ring substituted with two sulfonate groups at the 1 and 2 positions.
Coordination Sites The oxygen atoms of the two sulfonate groups.[1][2]
Potential Coordination Modes Monodentate, bidentate chelating, bridging.
Key Features - Vicinal sulfonate groups for potential chelation. - Water-soluble sodium salt form. - Rigid aromatic backbone.

Experimental Protocols

Protocol 1: Synthesis of a Divalent Metal Complex with this compound

This protocol provides a general and adaptable method for the synthesis of a coordination polymer using this compound and a divalent metal salt, such as copper(II) sulfate pentahydrate. The slow evaporation method is employed here to facilitate the growth of single crystals suitable for X-ray diffraction.

Materials:

  • This compound

  • Copper(II) sulfate pentahydrate (or other divalent metal salt)

  • Deionized water

  • Methanol

  • Small glass vials (e.g., 4 mL)

  • Magnetic stirrer and stir bar

  • Filter paper

Procedure:

  • Ligand Solution Preparation: In a 4 mL glass vial, dissolve 0.1 mmol of this compound in 1 mL of deionized water. Stir the solution gently until the ligand is fully dissolved.

  • Metal Salt Solution Preparation: In a separate 4 mL glass vial, dissolve 0.1 mmol of copper(II) sulfate pentahydrate in 1 mL of deionized water. Stir until the salt is completely dissolved.

  • Mixing and Crystallization: Slowly add the metal salt solution to the ligand solution while stirring. A slight color change may be observed.

  • Slow Evaporation: Cover the vial with a cap, and then pierce the cap with a needle to allow for slow evaporation of the solvent.

  • Crystal Growth: Place the vial in a quiet, vibration-free location at room temperature. Crystals are expected to form over a period of several days to weeks.

  • Isolation of Crystals: Once suitable crystals have formed, carefully decant the mother liquor. Wash the crystals with a small amount of a 1:1 water/methanol mixture and then with methanol.

  • Drying: Allow the crystals to air-dry.

Causality Behind Experimental Choices:

  • Solvent Choice: Water is used as the primary solvent due to the high solubility of the sodium salt of the ligand and many simple metal salts. The use of a water/methanol mixture for washing helps to remove any residual soluble impurities without dissolving the product crystals.

  • Slow Evaporation: This technique is crucial for obtaining high-quality single crystals. Rapid evaporation often leads to the formation of polycrystalline powders, which are not suitable for single-crystal X-ray diffraction.

  • Stoichiometry: A 1:1 molar ratio of ligand to metal is a common starting point for the synthesis of coordination polymers. However, this ratio can be varied to explore the formation of different structural motifs.

Characterization of Coordination Complexes

A thorough characterization of the synthesized material is essential to confirm its identity, structure, and purity. The following techniques are recommended:

  • Single-Crystal X-ray Diffraction (SCXRD): This is the most definitive method for determining the three-dimensional structure of a crystalline coordination complex. It provides precise information about bond lengths, bond angles, coordination geometry, and the overall crystal packing.

  • Powder X-ray Diffraction (PXRD): PXRD is used to assess the phase purity of the bulk crystalline sample. The experimental PXRD pattern of the synthesized material should be compared with the pattern simulated from the single-crystal X-ray data.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for confirming the coordination of the sulfonate groups to the metal center. The S-O stretching frequencies in the free ligand will typically shift upon coordination.

  • Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the complex and the presence of solvent molecules (e.g., water) in the crystal lattice.

Visualizing the Process and Potential Structures

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction & Crystallization cluster_analysis Product Analysis Ligand Dissolve 1,2-Benzenedimethanesulfonic acid disodium salt in H₂O Mix Combine Solutions Ligand->Mix Metal Dissolve Metal Salt (e.g., CuSO₄·5H₂O) in H₂O Metal->Mix Evap Slow Evaporation Mix->Evap Isolate Isolate & Wash Crystals Evap->Isolate Characterize Characterize Product (SCXRD, PXRD, FTIR, TGA) Isolate->Characterize

Caption: Generalized workflow for the synthesis and characterization of a metal complex.

Hypothesized Coordination Modes

Caption: Possible coordination modes of the 1,2-benzenedimethanesulfonate ligand.

Potential Applications

While specific applications for coordination complexes of this compound are not yet widely reported, the unique features of this ligand suggest potential in several areas:

  • Catalysis: The formation of stable chelate complexes could lead to robust catalysts for a variety of organic transformations. The water-soluble nature of the ligand may also allow for catalysis in aqueous media, aligning with the principles of green chemistry.

  • Materials Science: As a building block for MOFs and coordination polymers, this ligand could be used to create materials with interesting porous structures for gas storage and separation.

  • Drug Delivery: The interaction of metal complexes with biological systems is an active area of research. The sulfonate groups may impart desirable solubility and pharmacokinetic properties to metallodrug candidates.

Conclusion

This compound represents a promising, yet underexplored, ligand in coordination chemistry. Its ability to act as a chelating agent through its vicinal sulfonate groups sets it apart from other aromatic disulfonates. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to begin exploring the coordination chemistry of this intriguing molecule. Further investigation is warranted to fully elucidate its coordination behavior with a wide range of metal ions and to uncover its potential in catalysis, materials science, and medicinal chemistry.

References

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Application Note: Utilizing 1,2-Benzenedimethanesulfonic Acid Disodium Salt for Enhanced Protein and Peptide Separations in Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Challenge of Analyte Adsorption in CE

Capillary Electrophoresis (CE) is a high-efficiency analytical technique renowned for its speed, minimal sample consumption, and high resolving power, making it invaluable for pharmaceutical and biotechnological applications.[1][2] A persistent challenge in CE, particularly in Capillary Zone Electrophoresis (CZE), is the nonspecific adsorption of analytes to the inner wall of the fused-silica capillary.[3][4] This is especially problematic for proteins and peptides, which possess charged and hydrophobic domains.

The inner surface of a fused-silica capillary is populated by silanol groups (Si-OH). At pH values above 3, these groups deprotonate to form anionic silanate groups (Si-O⁻), creating a negatively charged surface.[5] This charge is responsible for the electroosmotic flow (EOF), a key driver of separation in CE. However, it also creates an electrostatic attraction for positively charged analytes, such as basic proteins, leading to peak tailing, loss of efficiency, poor reproducibility, and even complete loss of the analyte.[3][6]

Various strategies exist to mitigate this issue, including the use of extreme pH buffers, covalent capillary coatings, and the addition of dynamic modifiers to the background electrolyte (BGE).[4][6] This application note focuses on the latter approach, detailing the use of 1,2-Benzenedimethanesulfonic acid disodium salt as a highly effective BGE additive for preventing protein adsorption and enabling robust, high-resolution separations.

Mechanism of Action: A Dual-Pronged Approach to Surface Deactivation

While specific literature on the 1,2-isomer is limited, its mechanism can be confidently inferred from the well-documented behavior of aromatic sulfonic acids and other ion-pairing agents in CE. This compound offers a dual mechanism to combat analyte-wall interactions due to its unique structure: a rigid aromatic ring and two highly charged sulfonate groups.

Dynamic Capillary Wall Modification

The disulfonate anions in the BGE can dynamically adsorb to the capillary's inner surface. This interaction masks the underlying silanate groups, creating a new, highly charged, and uniform surface. This dynamic coating serves two purposes:

  • Charge Reversal/Shielding: It intensifies the negative surface charge, leading to strong electrostatic repulsion of anionic or weakly basic analytes.

  • Surface Passivation: It creates a hydrophilic layer that minimizes hydrophobic interactions between proteins and the silica surface.

Ion-Pairing with Cationic Analytes

For strongly basic proteins and peptides that are positively charged at typical operating pHs, the disulfonate salt acts as a potent ion-pairing agent. As described for similar compounds like heptanesulfonic acid, the negatively charged sulfonate groups form transient, non-covalent ion pairs with the positively charged residues (e.g., lysine, arginine) on the protein surface.[7] This interaction effectively neutralizes the protein's net positive charge, eliminating the electrostatic driving force for its adsorption to the negatively charged capillary wall.[7] The separation then proceeds based on subtle differences in the size, shape, and residual charge of the ion-paired complexes.

The following diagram illustrates the proposed mechanism by which this compound prevents protein adsorption.

cluster_0 A) Bare Silica Capillary: Protein Adsorption cluster_1 B) With BGE Additive: Adsorption Prevented wall_top Capillary Wall (SiO₂) wall_bottom Si-O⁻ Si-O⁻ Si-O⁻ Si-O⁻ protein_adsorbed Positively Charged Protein (+) protein_adsorbed->wall_bottom:f1 Electrostatic Adsorption wall_top_mod Capillary Wall (SiO₂) wall_bottom_mod Si-O⁻ Si-O⁻ Si-O⁻ Si-O⁻ additive 1,2-Benzenedimethanesulfonate Anion additive->wall_bottom_mod:f0 Dynamic Coating additive->wall_bottom_mod:f2 protein_free Ion-Paired Protein (Neutralized) additive->protein_free

Caption: Mechanism of Protein Adsorption Prevention.

Core Applications

The primary application of this compound is in the CZE analysis of biomolecules that are prone to adsorption.

  • Basic Proteins and Peptides: Enables the analysis of molecules like lysozyme, cytochrome c, and monoclonal antibody (mAb) variants, which are notoriously difficult to analyze on bare fused-silica capillaries.[8][9]

  • Pharmaceuticals: Useful for the separation of basic drug compounds and related impurities, improving peak shape and quantification.

  • Chiral Separations: Can be used in conjunction with chiral selectors (e.g., cyclodextrins) to improve the resolution of basic enantiomers by modifying analyte mobility and interaction dynamics.[10]

Experimental Protocols

This section provides a detailed, step-by-step methodology for implementing this compound in a typical CE method for protein analysis.

Materials and Equipment
CategoryItem
Instrumentation Capillary Electrophoresis System with UV/Vis or DAD detector
Data Acquisition and Analysis Software
Capillaries Fused-Silica Capillary (e.g., 50 µm I.D., 30-60 cm total length)
Reagents This compound
Sodium Phosphate (monobasic and dibasic) or Sodium Borate
Phosphoric Acid and Sodium Hydroxide (for pH adjustment)
Methanol, HPLC Grade
Deionized Water (18.2 MΩ·cm)
Protein/Peptide Standards
Consumables 0.22 µm Syringe Filters
CE Vials and Caps
Protocol Workflow Diagram

prep_bge 1. BGE Preparation (Phosphate Buffer + Additive) pH Adjustment & Filtering condition_cap 2. Capillary Conditioning (NaOH, H₂O, BGE Rinses) prep_bge->condition_cap prep_sample 3. Sample Preparation (Dilute in H₂O or BGE) condition_cap->prep_sample inject 4. Sample Injection (Hydrodynamic or Electrokinetic) prep_sample->inject separate 5. Electrophoretic Separation (Apply Voltage & Temperature) inject->separate detect 6. On-Column Detection (e.g., 214 nm for Peptides) separate->detect analyze 7. Data Analysis (Migration Time, Peak Area, Efficiency) detect->analyze

Caption: Standard CE Analysis Workflow.

Step-by-Step Methodology

Step 1: Background Electrolyte (BGE) Preparation

  • Prepare a 100 mM sodium phosphate buffer stock. Dissolve appropriate amounts of monobasic and dibasic sodium phosphate in deionized water.

  • To prepare the running BGE, add this compound to the phosphate buffer at a final concentration of 20-50 mM. A good starting point is 25 mM.

  • Adjust the pH to 2.5 using phosphoric acid. At this low pH, the ionization of silanol groups is suppressed, which complements the action of the BGE additive.[3]

  • Filter the final BGE solution through a 0.22 µm syringe filter to remove particulates and degas before use.[5]

Step 2: Capillary Conditioning

  • New Capillary:

    • Rinse with 1.0 M NaOH for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with BGE for 15 minutes to equilibrate the capillary surface.

  • Between-Run Conditioning (Crucial for Reproducibility):

    • Rinse with 0.1 M NaOH for 2 minutes.

    • Rinse with deionized water for 2 minutes.

    • Rinse with BGE for 3-5 minutes. This ensures the dynamic coating is consistently re-established before each injection.

Step 3: Sample Preparation and Injection

  • Dissolve or dilute protein/peptide standards or samples in deionized water or a diluted BGE (e.g., 1:10 dilution of BGE). High salt concentrations in the sample can lead to poor peak shape and stacking issues.

  • Inject the sample using a hydrodynamic (pressure) injection. A typical injection might be 50 mbar for 5 seconds. Electrokinetic injection is generally not recommended for quantitative analysis as it can introduce bias.[5]

Step 4: Separation and Detection

  • The following table provides typical starting parameters for a CE separation.

ParameterRecommended ValueRationale
Applied Voltage +20 kV to +30 kVHigher voltage reduces analysis time but increases Joule heating.[10]
Capillary Temp. 25 °CTemperature control is critical for reproducible migration times.
Detection 200 nm or 214 nmWavelengths for detecting the peptide backbone.
Separation Mode Normal PolarityAnode at the inlet, cathode at the outlet.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Reproducibility (Migration Time) Inconsistent capillary conditioning; BGE depletion/electrolysis.[11]Implement a rigorous between-run rinsing protocol. Replace buffer vials every 6-10 runs.
Peak Tailing / Broadening Insufficient additive concentration; Analyte adsorption still occurring.Increase the concentration of this compound in the BGE (e.g., to 50 mM).
No Peaks Detected Complete analyte adsorption; Incorrect detection wavelength.Confirm protein solubility in BGE. Check detector settings. Ensure rigorous capillary conditioning is performed.
Systematic Drift in Migration Times Joule heating; BGE composition change.[11]Lower the applied voltage. Use a lower concentration BGE if possible. Ensure capillary thermostatting is active.

Conclusion

This compound is a powerful and versatile tool for the capillary electrophoresis toolkit. By functioning as both a dynamic surface modifier and an ion-pairing agent, it effectively mitigates the common and frustrating issue of protein and peptide adsorption to the capillary wall. The implementation of this additive, following the protocols outlined in this note, can significantly enhance peak shape, improve reproducibility, and unlock the full high-resolution potential of CE for the analysis of challenging biomolecules and pharmaceuticals.

References

  • Vertex AI Search. (n.d.). Capillary Electrophoresis Methods For Pharmaceutical Analysis.
  • Chen, Y. R., & Chen, H. Y. (2008). Simultaneous separation of basic and acidic proteins using 1-butyl-3-methylimidazolium-based ion liquid as dynamic coating and background electrolyte in capillary electrophoresis. Electrophoresis, 29(11), 2356-62. doi: 10.1002/elps.200700746.
  • Corradini, D. (n.d.). Buffering agents and additives for the background electrolyte solutions used for peptide and protein capillary zone electrophoresis. CNR-IRIS.
  • Staub, A., et al. (n.d.). Use of organic solvent to prevent protein adsorption in CE-MS experiments. ResearchGate.
  • Springer Protocols. (n.d.). Application of Capillary Electrophoresis to Pharmaceutical Analysis.
  • Anand, A. (2023). Capillary electrophoresis. Indo American Journal of Pharmaceutical Sciences, 10(03).
  • U.S. Pharmacopeia. (n.d.). 〈1053〉 CAPILLARY ELECTROPHORESIS.
  • U.S. Pharmacopeia. (2016). 〈1053〉 BIOTECHNOLOGYDERIVED ARTICLESCAPILLARY ELECTROPHORESIS.
  • USP-NF. (2009). 〈1053〉 BIOTECHNOLOGY - CAPILLARY ELECTROPHORESIS.
  • Wang, C., et al. (2005). Protocol of capillary isoelectric focusing to separate extremely acidic and basic proteins. Journal of Separation Science.
  • Guzman, N. A., & Stubbs, R. J. (1993). Applications of capillary electrophoresis in pharmaceutical analysis. Pharmaceutical Research, 10(2), 171-86. doi: 10.1023/a:1018918306877.
  • Staub, A., et al. (2010). Use of organic solvent to prevent protein adsorption in CE-MS experiments. Electrophoresis, 31(19), 3326-33. doi: 10.1002/elps.201000245.
  • Stoyanov, A. V., & Pawliszyn, J. (2004). Buffer composition changes in background electrolyte during electrophoretic run in capillary zone electrophoresis. Analyst, 129(10), 979-82. doi: 10.1039/b406307d.
  • Dolník, V. (2008). Protein Separation by Capillary Gel Electrophoresis: A Review. Journal of Separation Science.
  • Głowacki, R., & Bald, E. (2017). Recent Applications of Capillary Electrophoresis in the Determination of Active Compounds in Medicinal Plants and Pharmaceutical Formulations. Molecules, 22(1), 118. doi: 10.3390/molecules22010118.
  • Miksík, I., et al. (2004). Capillary electrophoretic separation of proteins and peptides by ion-pairing with heptanesulfonic acid. Journal of Chromatography B, 800(1-2), 161-7. doi: 10.1016/j.jchromb.2003.09.041.

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Application Notes and Protocols for 1,2-Benzenedimethanesulfonic Acid Disodium Salt in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Water-Soluble Bidentate Ligand

1,2-Benzenedimethanesulfonic acid disodium salt is a unique molecule poised for significant utility in modern organic synthesis. Its structure, featuring two sulfonate groups in an ortho relationship on a benzene ring, imparts two key characteristics:

  • High Water Solubility: The presence of the disodium sulfonate groups makes the molecule highly soluble in aqueous media. This is a critical feature for the development of green and sustainable chemical processes.

  • Bidentate Ligand Character: The two adjacent sulfonate groups can act as a bidentate ligand, capable of coordinating to a metal center. This allows for the formation of stable organometallic complexes.

These properties position this compound as a prime candidate for use as a water-soluble ligand in transition metal-catalyzed reactions. The primary application of such a ligand is in aqueous biphasic catalysis .

The Principle of Aqueous Biphasic Catalysis

Aqueous biphasic catalysis is a powerful technique that combines the advantages of both homogeneous and heterogeneous catalysis. In this system, a water-soluble catalyst resides in the aqueous phase, while the organic substrates and products are in a separate, immiscible organic phase. Vigorous stirring creates a large interfacial area where the reaction occurs. Upon completion, the phases are easily separated, allowing for the simple recovery and recycling of the water-soluble catalyst. This approach is not only environmentally friendly but also economically advantageous, especially when using expensive transition metal catalysts.

Potential Applications in Organic Synthesis

Based on its structure, this compound could be employed as a ligand in a variety of important transition metal-catalyzed reactions. Below are some of the most promising applications, along with the underlying scientific rationale.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The use of a water-soluble ligand like this compound would enable these reactions to be performed in aqueous media.

  • Suzuki-Miyaura Coupling: The coupling of aryl halides with boronic acids. A water-soluble palladium catalyst would be particularly useful for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

  • Heck Coupling: The reaction of an unsaturated halide with an alkene. Performing this reaction in water can lead to improved yields and selectivities.

  • Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide. This is a key reaction in the synthesis of natural products and advanced materials.

Causality Behind Experimental Choices: The choice of a water-soluble ligand is driven by the desire to simplify catalyst separation and reuse, reduce the use of volatile organic compounds (VOCs), and potentially enhance reaction rates due to hydrophobic effects at the aqueous-organic interface.

Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the "oxo process," is a large-scale industrial process for the production of aldehydes from alkenes. The use of water-soluble rhodium catalysts has been commercialized and demonstrates the power of aqueous biphasic catalysis.

Workflow for Catalyst Development and Application:

Caption: General workflow for developing and utilizing a water-soluble catalyst.

Experimental Protocols (General Framework)

The following are generalized protocols for the in situ preparation of a catalyst using this compound and its application in a Suzuki-Miyaura coupling reaction. These should be considered as starting points for optimization.

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling in an Aqueous Biphasic System

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Degassed deionized water

  • Organic solvent (e.g., toluene, heptane)

  • Inert gas (Nitrogen or Argon)

Protocol:

  • Catalyst Pre-formation (Aqueous Phase):

    • In a Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 2-4 mol equivalents relative to Pd) in degassed deionized water.

    • Add Palladium(II) acetate (1 mol%).

    • Stir the mixture at room temperature for 30-60 minutes to allow for complex formation. The solution may change color, indicating coordination.

  • Reaction Setup:

    • To the aqueous catalyst solution, add the base (e.g., 2 equivalents).

    • In a separate flask, dissolve the aryl halide (1 equivalent) and arylboronic acid (1.2 equivalents) in the organic solvent.

    • Transfer the organic solution to the Schlenk flask containing the aqueous catalyst phase.

  • Reaction Execution:

    • Heat the biphasic mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS) by sampling the organic layer.

  • Work-up and Catalyst Recycling:

    • Once the reaction is complete, cool the mixture to room temperature and stop stirring.

    • Allow the phases to separate in a separatory funnel.

    • Collect the upper organic layer containing the product.

    • The lower aqueous layer containing the palladium catalyst can be reused for subsequent reactions by adding fresh substrates, base, and organic solvent.

Data Presentation:

ParameterRecommended Starting RangePurpose
Catalyst Loading0.1 - 2 mol%To initiate the catalytic cycle.
Ligand:Metal Ratio2:1 to 10:1To ensure catalyst stability and solubility.
Base2-3 equivalentsTo facilitate the transmetalation step.
Temperature50 - 120 °CTo provide sufficient activation energy.
SolventWater/Toluene, Water/HeptaneTo create the biphasic system.

Self-Validating System: The success of the protocol can be validated by analyzing the organic phase for product formation and the aqueous phase for catalyst retention (e.g., by ICP-MS to measure palladium leaching). Successful recycling of the aqueous phase with minimal loss of activity would further validate the protocol.

Mechanistic Considerations

The proposed mechanism for a Suzuki-Miyaura coupling using a water-soluble palladium catalyst with this compound is analogous to the established mechanism in organic solvents.

Suzuki_Coupling_Cycle A Pd(0)L2 B Ar-Pd(II)(X)L2 A->B Oxidative Addition (Ar-X) D Ar-Ar' A->D Product C Ar-Pd(II)(Ar')L2 B->C Transmetalation (Ar'-B(OH)2) C->A Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The key role of the this compound ligand (L) is to stabilize the palladium species in the aqueous phase throughout the catalytic cycle.

Conclusion and Future Outlook

While specific literature precedents for this compound are scarce, its chemical structure strongly suggests its potential as a valuable water-soluble ligand for homogeneous catalysis. The protocols and conceptual framework provided here offer a solid starting point for researchers to explore its utility in a range of important organic transformations. Further research into the synthesis of well-defined metal complexes of this ligand and their characterization would be a significant contribution to the field of aqueous-phase catalysis.

References

As this document provides a theoretical framework due to the lack of specific literature on the topic compound, a formal reference list to protocols is not applicable. The principles of aqueous-phase catalysis and the mechanisms of the reactions discussed are well-established and can be found in standard organometallic and organic chemistry textbooks, as well as in review articles on the topic of water-soluble catalysts. For general information on aqueous-phase catalysis, the following reviews are recommended:

  • Cornils, B., & Herrmann, W. A. (Eds.). (2004).
  • Shaughnessy, K. H. (2009). Hydrophilic phosphines as ligands for transition-metal-catalyzed reactions in aqueous solution. Chemical Reviews, 109(2), 643-710.

Application Note: 1,2-Benzenedimethanesulfonic Acid Disodium Salt as a Homogeneous Catalyst for Esterification Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 1,2-benzenedimethanesulfonic acid disodium salt as a catalyst in esterification reactions. While direct literature on this specific isomer is limited, this guide synthesizes established principles of acid catalysis by aromatic sulfonic acids to present a robust, representative protocol. We will delve into the mechanistic underpinnings of the catalysis, provide a detailed experimental workflow, and offer insights into reaction optimization and troubleshooting.

Introduction: The Role of Aromatic Sulfonic Acids in Ester Synthesis

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a cornerstone reaction in organic synthesis, pivotal to the production of pharmaceuticals, polymers, fragrances, and solvents. The reaction is inherently reversible and often kinetically slow, necessitating the use of a catalyst to achieve practical yields in a reasonable timeframe.[1][2]

Strong Brønsted acids are the traditional catalysts of choice, with mineral acids like sulfuric acid being widely used. However, their corrosive nature and the difficulty in separating them from the reaction mixture pose significant challenges, including equipment damage and acidic waste generation. Aromatic sulfonic acids, such as the widely-used p-toluenesulfonic acid (p-TSA), have emerged as highly effective alternatives. Their solid, non-volatile nature simplifies handling, and they exhibit strong acidity in organic media, efficiently catalyzing esterification under milder conditions.

This application note focuses on this compound (CAS No. 10425-30-6). As a disulfonated aromatic compound, it offers high potential for catalytic activity. Its salt form suggests different solubility characteristics compared to its free acid counterpart, potentially enabling novel reaction conditions or simplified work-up procedures. This guide will provide the foundational knowledge and a practical, step-by-step protocol to empower researchers to effectively utilize this catalyst in their synthetic endeavors.

The Catalytic Mechanism: Fischer-Sprengel Esterification

The acid-catalyzed esterification of a carboxylic acid with an alcohol is known as the Fischer-Sprengel esterification. The role of the sulfonic acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the alcohol.

The catalytic cycle can be described in several key steps:

  • Protonation of the Carbonyl: The catalyst donates a proton to the carbonyl oxygen of the carboxylic acid, forming a resonance-stabilized oxonium ion.

  • Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: A molecule of water is eliminated, and the resulting intermediate is a protonated ester.

  • Deprotonation and Catalyst Regeneration: The protonated ester is deprotonated, yielding the final ester product and regenerating the acid catalyst, which can then participate in another catalytic cycle.

G cluster_mechanism General Mechanism of Acid-Catalyzed Esterification A Carboxylic Acid + H⁺ (from Catalyst) B Protonated Carboxylic Acid (Enhanced Electrophile) A->B Protonation D Tetrahedral Intermediate B->D Nucleophilic Attack C Alcohol (Nucleophile) C->D E Proton Transfer D->E Intramolecular Proton Transfer F Intermediate with H₂O as Leaving Group E->F G Protonated Ester + H₂O F->G Elimination of Water H Ester Product + H⁺ (Catalyst Regenerated) G->H Deprotonation

Caption: General mechanism of Fischer-Sprengel esterification.

Experimental Protocol: Synthesis of Benzyl Benzoate

This section provides a representative protocol for the esterification of benzoic acid with benzyl alcohol using this compound as the catalyst.

Disclaimer: This protocol is a representative example based on established procedures for similar aromatic sulfonic acid catalysts. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.

Materials and Equipment
  • Reactants: Benzoic acid (≥99.5%), Benzyl alcohol (≥99%)

  • Catalyst: this compound

  • Solvent: Toluene (Anhydrous)

  • Work-up Reagents: Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate

  • Equipment: Round-bottom flask, Dean-Stark apparatus, Reflux condenser, Magnetic stirrer/hotplate, Separatory funnel, Rotary evaporator, Standard laboratory glassware.

Step-by-Step Procedure

G start Start setup 1. Assemble Dean-Stark Apparatus start->setup charge 2. Charge Flask: - Benzoic Acid (1.0 eq) - Benzyl Alcohol (1.2 eq) - Toluene - Catalyst (0.05 eq) setup->charge reflux 3. Heat to Reflux (approx. 110-120°C) charge->reflux monitor 4. Monitor H₂O Collection & Reaction Progress (TLC) reflux->monitor cool 5. Cool to Room Temperature monitor->cool wash1 6. Wash with sat. NaHCO₃ cool->wash1 wash2 7. Wash with Brine wash1->wash2 dry 8. Dry with MgSO₄ wash2->dry filter 9. Filter dry->filter concentrate 10. Concentrate via Rotary Evaporation filter->concentrate end End: Purified Ester concentrate->end

Caption: Experimental workflow for esterification.

  • Apparatus Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Charging the Flask: To the flask, add benzoic acid (e.g., 5.0 g, 40.9 mmol, 1.0 eq), benzyl alcohol (e.g., 5.3 g, 49.1 mmol, 1.2 eq), this compound (e.g., 0.67 g, 2.05 mmol, 0.05 eq), and toluene (40 mL).

    • Causality Note: Using a slight excess of the alcohol and removing water via the Dean-Stark trap helps to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[1] Toluene forms an azeotrope with water, facilitating its removal.[3]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature should be around 110-120°C.

  • Monitoring: Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap. The reaction can also be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours, or when no more water is collected.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Work-up - Quenching and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining benzoic acid and the acid catalyst.

    • Brine (1 x 30 mL) to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene. The resulting crude product can be further purified by vacuum distillation or column chromatography if necessary.

Data Presentation and Expected Results

The efficiency of the esterification can be evaluated by the yield of the isolated product. For aromatic sulfonic acid-catalyzed reactions of this type, high yields are generally expected.

SubstratesCatalyst Loading (mol%)Reaction Time (h)Typical Yield (%)
Benzoic Acid / Benzyl Alcohol54-8> 90
Acetic Acid / 1-Butanol2-53-685-95
Oleic Acid / Methanol5-106-12> 90
Table 1: Representative yields for esterification reactions catalyzed by aromatic sulfonic acids under reflux conditions with water removal.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient heat. 3. Presence of water in starting materials.1. Use fresh catalyst. 2. Ensure the reaction is at a vigorous reflux. 3. Use anhydrous grade reactants and solvents.
Reaction Stalls 1. Equilibrium has been reached. 2. Catalyst has degraded.1. Ensure efficient water removal. Consider adding more of the excess reactant. 2. Add a fresh portion of the catalyst.
Difficult Work-up Emulsion formation during washing.Add more brine to the separatory funnel to help break the emulsion.
Low Isolated Yield 1. Incomplete reaction. 2. Product loss during work-up.1. Extend reaction time or increase catalyst loading. 2. Ensure careful separation of layers and complete extraction.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle this compound and other aromatic sulfonic acids with care. While the salt form is generally less corrosive than the free acid, it can cause skin and eye irritation.[4][5] Avoid inhalation of dust.[4]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood. Toluene is a flammable and volatile solvent.

  • Heating: Use a heating mantle or an oil bath for controlled heating. Do not heat a closed system.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This compound is a promising candidate for the homogeneous catalysis of esterification reactions. By leveraging the fundamental principles of Fischer esterification, including the use of an excess of one reactant and the removal of water, high yields of esters can be achieved. The protocol provided herein serves as a robust starting point for researchers to explore the utility of this catalyst in their synthetic applications.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. Retrieved from [Link]

  • Ren, Y. M., et al. (2013). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Advanced Materials Research, 781-784, 259-262. Retrieved from [Link]

  • Quora. (2023, August 11). Why does neither esterification nor hydrolysis of ester go to completion? Retrieved from [Link]

  • Step-by-Step Science. (2017, April 20). AE#35 Esterification [Video]. YouTube. Retrieved from [Link]

  • American University of Ras Al Khaimah. Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. Retrieved from [Link]

  • Google Patents. Method for the preparation of sulfonic acid esters from free sulfonic acids.
  • Wang, F., et al. (2016). One Step Preparation of Sulfonated Solid Catalyst and Its Effect in Esterification Reaction. BioResources, 11(4). Retrieved from [Link]

  • Zare, A., et al. (2023). Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. Molecules, 28(13), 5236. Retrieved from [Link]

  • Parth Chem & Technologies. 1,3 -Benzene Disulfonic Acid Di Sodium Salt CAS # [831-59-4] (Meta Additive). Retrieved from [Link]

  • CAS Common Chemistry. 1,3-Benzenedisulfonic acid, disodium salt. Retrieved from [Link]

  • Chem-Impex. 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate. Retrieved from [Link]

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employing 1,2-Benzenedimethanesulfonic acid disodium salt in the synthesis of novel dyes

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Employing 1,2-Benzenedimethanesulfonic Acid Disodium Salt in the Synthesis of Novel High-Solubility Azo Dyes

Audience: Researchers, scientists, and drug development professionals.

Abstract

The persistent challenge in the development of advanced dyes is the concurrent optimization of color intensity, stability, and aqueous solubility. This guide details a synthetic strategy for creating novel azo dyes with exceptionally high water solubility by incorporating this compound as a core building block. The presence of two sulfonate groups fixed in an ortho-position on a stable benzylic framework provides a unique molecular scaffold that significantly enhances hydrophilicity without compromising the chromophoric system. We present a comprehensive, step-by-step protocol for the synthesis of a novel coupling component derived from this salt, its subsequent use in an azo coupling reaction, and the characterization of the resulting dye. The methodologies are designed to be robust and illustrative, providing a foundational approach for researchers to adapt this versatile synthon for the development of new dyes, probes, and functional chromophoric materials.

Introduction: The Critical Role of Sulfonate Groups in Dye Chemistry

The performance and application scope of a dye are fundamentally dictated by its molecular structure. Among the most crucial functional moieties in modern dye chemistry are sulfonate groups (-SO₃⁻). Their incorporation as sodium salts (-SO₃Na) is a well-established strategy to impart aqueous solubility to otherwise hydrophobic aromatic chromophores.[1] This property is paramount for applications in textile dyeing (especially for protein fibers like wool and silk), printing inks, and as biological stains.[2]

Key advantages conferred by sulfonation include:

  • Enhanced Water Solubility: The highly polar sulfonate group allows the dye to be applied from an aqueous solution, which is environmentally preferable and essential for many industrial processes.[3]

  • Improved Fastness: Sulfonate groups can act as anionic sites that form strong ionic bonds with cationic sites in substrates like wool and polyamide fibers, leading to excellent wash fastness.

  • Modulation of Color: While not part of the primary chromophore, the electronic influence of sulfonate groups can subtly modify the absorption spectrum (λ_max) of the dye, allowing for fine-tuning of its color.

Traditionally, dyes are sulfonated using reagents like sulfuric acid or chlorosulfonic acid. However, these methods can sometimes lead to mixtures of isomers or undesired side reactions. A more elegant approach is to use a pre-sulfonated building block, or "synthon," which can be incorporated into the dye structure in a controlled manner. This guide focuses on one such synthon: this compound.

A Versatile Synthon: this compound

This compound is a unique molecule offering a high density of solubilizing groups on a compact and stable aromatic core. Its structure presents distinct advantages over simpler sulfonated aromatics.

Caption: Chemical Structure of the Core Synthon.

The key features that make this compound an attractive building block are:

  • High Density of Charge: Two sulfonate groups provide exceptional water solubility. Dyes incorporating this moiety are expected to exhibit minimal aggregation in aqueous media, leading to brighter, more consistent colors.

  • Structural Rigidity: The ortho-positioning of the two methylene-sulfonate groups creates a rigid scaffold. This can be exploited to control the three-dimensional structure of the final dye molecule.

  • Chemical Handles: The benzylic methylene (-CH₂-) groups are more reactive than the aromatic ring itself and can be functionalized, although a more common strategy is to build the synthon into a larger molecule from precursors like 1,2-bis(bromomethyl)benzene.

Synthetic Strategy: A Workflow for Novel Dye Development

Our strategy involves a multi-step synthesis to produce a novel, highly soluble, red-orange azo dye. The overall workflow is designed to be modular, allowing researchers to substitute the diazo or coupling components to create a library of different colors. The core of this strategy is the synthesis of a new coupling component that incorporates the 1,2-benzenedimethanesulfonate moiety.

G A Step 1: Synthesize Novel Coupling Component C Step 3: Perform Azo Coupling Reaction A->C B Step 2: Prepare Diazo Component (Diazotization) B->C D Step 4: Purify & Characterize Final Dye C->D

Caption: Overall Synthetic Workflow.

The chosen pathway involves:

  • Synthesis of a Novel Coupling Component: We will synthesize Disodium 2-((2-((naphthalen-2-yloxy)methyl)benzyl)sulfonate)methanesulfonate by reacting 1,2-bis(bromomethyl)benzene with 2-naphthol, followed by a reaction with sodium sulfite. This creates a naphthol derivative permanently tagged with our high-solubility moiety.

  • Diazotization of Sulfanilic Acid: Sulfanilic acid is chosen as the amine for the diazo component to further enhance the final dye's solubility and introduce another anionic site for fiber interaction.

  • Azo Coupling: The resulting diazonium salt is reacted with the novel coupling component under alkaline conditions to yield the final azo dye.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

Protocol 4.1: Synthesis of Coupling Component

This protocol details the synthesis of Disodium 2-((2-((naphthalen-2-yloxy)methyl)benzyl)sulfonate)methanesulfonate.

Part A: Synthesis of 2-((2-(bromomethyl)benzyl)oxy)naphthalene

  • Reagents & Materials:

    • 2-Naphthol (1.44 g, 10 mmol)

    • 1,2-Bis(bromomethyl)benzene (2.64 g, 10 mmol)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol)

    • Acetone, anhydrous (100 mL)

    • Round-bottom flask (250 mL), reflux condenser, magnetic stirrer.

  • Procedure:

    • To the 250 mL round-bottom flask, add 2-naphthol, 1,2-bis(bromomethyl)benzene, and potassium carbonate.

    • Add 100 mL of anhydrous acetone and a magnetic stir bar.

    • Attach the reflux condenser and heat the mixture to reflux with vigorous stirring for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, filter the mixture to remove potassium carbonate and potassium bromide salts.

    • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from an ethanol/water mixture to yield pure 2-((2-(bromomethyl)benzyl)oxy)naphthalene as a white solid.

Part B: Sulfonation to Yield the Final Coupling Component

  • Reagents & Materials:

    • 2-((2-(bromomethyl)benzyl)oxy)naphthalene (from Part A) (3.27 g, 10 mmol)

    • Sodium Sulfite (Na₂SO₃), anhydrous (1.51 g, 12 mmol)

    • Water/Ethanol (1:1 v/v) solution (100 mL)

  • Procedure:

    • Dissolve the product from Part A in the 100 mL water/ethanol solution in a 250 mL round-bottom flask.

    • Add sodium sulfite and heat the mixture to reflux for 24 hours.

    • Cool the reaction mixture. The product, being a salt, may precipitate. If not, reduce the volume of the solvent under reduced pressure until precipitation begins.

    • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Parameter Value Rationale
Solvent (Part A) Anhydrous AcetoneA polar aprotic solvent ideal for Sₙ2 reactions, dissolving reactants while not interfering with the nucleophile.
Base (Part A) K₂CO₃A mild base sufficient to deprotonate the phenolic hydroxyl of 2-naphthol to form the nucleophilic naphthoxide.
Reaction Temp (Part B) RefluxProvides the necessary activation energy for the nucleophilic substitution of bromide by the sulfite anion.
Protocol 4.2: Diazotization of Sulfanilic Acid
  • Reagents & Materials:

    • Sulfanilic acid (1.73 g, 10 mmol)

    • Sodium Nitrite (NaNO₂) (0.76 g, 11 mmol)

    • Sodium Carbonate (Na₂CO₃) (0.53 g, 5 mmol)

    • Concentrated Hydrochloric Acid (HCl) (~2.5 mL)

    • Distilled water, ice.

  • Procedure:

    • In a 100 mL beaker, dissolve sulfanilic acid and sodium carbonate in 50 mL of water. Warm gently if necessary.

    • In a separate beaker, dissolve sodium nitrite in 10 mL of water.

    • Cool the sulfanilic acid solution to 0-5 °C in an ice bath.

    • Slowly add the sodium nitrite solution to the cooled sulfanilic acid solution with stirring.

    • While keeping the temperature below 5 °C, slowly add concentrated HCl dropwise until the solution is acidic to litmus paper. A fine precipitate of the diazonium salt should form.

    • This diazonium salt suspension should be used immediately in the next step. Causality: The diazonium salt is unstable at higher temperatures and will decompose, reducing the yield of the final dye.[4] Maintaining a low temperature (0-5 °C) is critical for success.

Protocol 4.3: Azo Coupling and Dye Synthesis
  • Reagents & Materials:

    • Novel Coupling Component (from Protocol 4.1) (4.50 g, 10 mmol)

    • Sodium Hydroxide (NaOH)

    • Diazonium salt suspension (from Protocol 4.2)

  • Procedure:

    • In a 250 mL beaker, dissolve the novel coupling component in 100 mL of water. Add 10% NaOH solution dropwise until the pH is approximately 9-10.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly, and with vigorous stirring, add the cold diazonium salt suspension from Protocol 4.2 to the coupling component solution.

    • A brightly colored solution or precipitate should form immediately.

    • Continue stirring the mixture in the ice bath for 1 hour.

    • To isolate the dye, add saturated sodium chloride (NaCl) solution ("salting out") to precipitate the dye salt completely.

    • Filter the precipitated dye using vacuum filtration, wash with a small amount of saturated NaCl solution, and dry.

G cluster_0 Diazotization cluster_1 Coupling A Sulfanilic Acid --(NaNO₂, HCl, 0-5°C)--> Diazonium Salt B Novel Coupling Component C Final Azo Dye B->C + Diazonium Salt (pH 9-10, 0-5°C)

Caption: Reaction scheme for the synthesis of the novel azo dye.

Characterization and Validation

The synthesized dye should be characterized to confirm its structure and purity. The high concentration of sulfonate groups makes it highly soluble in water, appearing as a clear, intensely colored solution.

Technique Expected Observation Interpretation
UV-Vis Spectroscopy A strong absorption peak (λ_max) in the 450-550 nm range.Confirms the presence of the extended π-conjugated azo chromophore system.
FT-IR Spectroscopy Peaks at ~1350 cm⁻¹ and ~1170 cm⁻¹ (S=O stretch); Peak at ~1500 cm⁻¹ (N=N stretch).Confirms the presence of the sulfonate groups and the azo bond.
¹H-NMR (in D₂O) Complex aromatic signals corresponding to both naphthalene and benzene rings; characteristic methylene protons.Provides detailed structural information for verification.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the dye anion.Confirms the molecular weight of the synthesized compound.

Application Protocol: Dyeing of Wool Fabric

The high solubility and anionic nature of the synthesized dye make it an excellent candidate for an acid dye for protein fibers.

  • Prepare the Dyebath:

    • Create a 1% "stock" solution of the novel dye in distilled water.

    • In a beaker, prepare a dyebath containing:

      • 2% on weight of fabric (owf) of the dye stock solution.

      • 10% owf Sodium Sulfate (leveling agent).

      • Water to achieve a liquor ratio of 40:1.

  • Dyeing Procedure:

    • Introduce a pre-wetted swatch of wool fabric into the dyebath at 40 °C.

    • Add 2% owf Acetic Acid to adjust the pH to ~4.5-5.5. The acidic pH protonates the amine groups in the wool fiber, creating cationic sites for the anionic dye to bind.[2]

    • Raise the temperature of the dyebath to 95-100 °C over 30 minutes.

    • Hold the temperature for 45-60 minutes, ensuring gentle agitation.

    • Cool the bath, remove the fabric, rinse thoroughly with cold water, and allow to air dry.

The result should be a brightly colored, evenly dyed wool fabric with good fastness properties.

Conclusion

This guide demonstrates the strategic utility of this compound as a precursor for developing novel dyes with superior properties. By synthesizing a custom coupling component, we have shown a viable and adaptable pathway to create highly water-soluble azo dyes. This approach separates the solubilizing element from the chromophore design, offering chemists greater flexibility and control. The principles and protocols outlined here serve as a robust foundation for further innovation in the fields of dye chemistry, functional materials, and biomedical imaging.

References

  • Syntheses and application of sulfonic acid dyes on wool fabric. [Link]

  • Synthesis of Near-IR Fluorescent Oxazine Dyes with Esterase-Labile Sulfonate Esters. ACS Publications. [Link]

  • STUDIES ON SYNTHESIS OF SULFONAMIDE DYES AND THEIR APPLICATION ON VARIOUS FIBRES. TSI Journals. [Link]

  • Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. NIH National Library of Medicine. [Link]

  • Sulfonate Groups: Significance and symbolism. AlphaSense. [Link]

  • A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. Royal Society of Chemistry. [Link]

  • Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. ACS Publications. [Link]

  • Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. NIH National Library of Medicine. [Link]

  • AZO DYES COMPLEXES. SYNTHESIS AND TINCTORIAL PROPERTIES. [Link]

  • The Synthesis of Azo Dyes. [Link]

  • Synthesis of branched azo dyes based on benzene sulphonamide intermediates and their spectral properties. ResearchGate. [Link]

  • Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell. NIH National Library of Medicine. [Link]

  • 1,2-benzenedisulfonic acid, disodium salt. PubChem. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1,2-Benzenedisulfonic Acid Disodium Salt as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: The compound "1,2-Benzenedimethanesulfonic acid disodium salt" is not found in readily available chemical literature. This guide will focus on the closely related and well-documented compound, 1,2-Benzenedisulfonic acid disodium salt (CAS No: 10425-30-6), where the sulfonate groups are directly attached to the benzene ring. It is presumed that this is the intended subject of interest for pharmaceutical applications.

Introduction: The Role of Aromatic Sulfonic Acids in Drug Synthesis

In the intricate landscape of pharmaceutical development, intermediates are the foundational building blocks that enable the efficient and precise synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] Aromatic sulfonic acids and their salts represent a versatile class of these intermediates, prized for their unique chemical properties.[1] They can function as strong acid catalysts, enhance the water solubility of compounds, or be transformed into highly effective leaving groups for nucleophilic substitution reactions—a cornerstone of complex molecule construction.[2][3]

1,2-Benzenedisulfonic acid, with its two adjacent sulfonic acid groups, presents unique opportunities for creating specialized reagents and building blocks. Its disodium salt form is a stable, water-soluble solid that can be readily handled and utilized in various synthetic protocols. This guide provides an in-depth exploration of its synthesis, properties, and strategic applications in pharmaceutical research and development.

Core Properties of 1,2-Benzenedisulfonic Acid Disodium Salt

A thorough understanding of the physicochemical properties of an intermediate is critical for its effective use in synthesis. The disodium salt is typically a stable, solid material, which simplifies handling and storage.

PropertyValueSource(s)
CAS Number 10425-30-6
Molecular Formula C₆H₄Na₂O₆S₂[4]
Molecular Weight 282.20 g/mol (anhydrous)[5]
Appearance White to off-white solid/powder
Solubility Soluble in water[3]
Chemical Structure A benzene ring substituted with two sodium sulfonate groups at the 1 and 2 positions.[4]

Synthesis of the Intermediate: 1,2-Benzenedisulfonic Acid

The parent acid is the primary precursor to the disodium salt. A common and effective method for its synthesis involves the diazotization of an appropriate amino-sulfonic acid, followed by a copper-catalyzed reaction with sulfur dioxide.[6][7] This approach provides a regioselective route to the 1,2-disubstituted pattern.

Diagram of Synthesis Pathway

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonation (Landsberg Reaction) cluster_2 Step 3: Salt Formation A Orthoanilic Acid (2-Aminobenzenesulfonic Acid) B Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq)  0-5 °C C 1,2-Benzenedisulfonic Acid B->C  SO₂ in Acetic Acid  CuCl (catalyst) D 1,2-Benzenedisulfonic Acid Disodium Salt C->D  2 eq. NaOH (aq)  Neutralization

Caption: Synthesis of 1,2-Benzenedisulfonic Acid Disodium Salt.

Protocol 3.1: Synthesis of 1,2-Benzenedisulfonic Acid from Orthoanilic Acid

This protocol is based on the Landsberg reaction, which allows for the conversion of aryldiazonium halides to aromatic sulfonic acids.[6]

Materials:

  • Orthoanilic acid (2-Aminobenzenesulfonic acid)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sulfur dioxide (SO₂) gas

  • Glacial acetic acid

  • Copper(I) chloride (CuCl)

  • Sodium hydroxide (NaOH)

  • Ice

  • Standard laboratory glassware and safety equipment

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve orthoanilic acid in dilute hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a change in the reaction mixture.

    • Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sulfonation:

    • In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.[6]

    • Slowly add the cold diazonium salt solution from Step 1 to the SO₂/acetic acid mixture. Vigorous gas evolution (N₂) will occur. Control the addition rate to maintain a manageable reaction.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and then heat gently (e.g., 40-50 °C) until gas evolution ceases, indicating the completion of the reaction.[7]

  • Isolation of the Acid:

    • Remove the acetic acid under reduced pressure (rotary evaporation).

    • The remaining residue contains the crude 1,2-benzenedisulfonic acid. This can be purified by recrystallization if necessary.

  • Formation of the Disodium Salt:

    • Dissolve the crude acid in a minimal amount of water.

    • Carefully add two molar equivalents of a concentrated sodium hydroxide solution to neutralize the acid. Monitor the pH to ensure complete neutralization (pH ~7).

    • The disodium salt can be isolated by evaporating the water, or the resulting aqueous solution can be used directly in subsequent steps.

Causality and Trustworthiness: The low temperature in the diazotization step is critical to prevent the decomposition of the unstable diazonium salt. The use of a copper(I) catalyst is essential for the efficient conversion to the sulfonic acid.[6] Each step should be monitored (e.g., by TLC or HPLC) to validate the conversion before proceeding, ensuring a self-validating workflow.

Application as a Pharmaceutical Intermediate: The Sulfonate Leaving Group

One of the most powerful applications of sulfonic acids in organic synthesis is their conversion into sulfonate esters. The sulfonate anion (RSO₃⁻) is an exceptionally good leaving group because its negative charge is stabilized through resonance across the three oxygen atoms.[3][8] This makes it far superior to leaving groups like halides in many SN2 reactions.[9]

By converting 1,2-benzenedisulfonic acid into its corresponding disulfonyl chloride, a potent reagent is created that can transform poorly reactive hydroxyl groups on a complex molecule into excellent leaving groups, paving the way for the introduction of key functional groups (e.g., azides, cyanides, amines).

Diagram of Experimental Workflow

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Activation of API Precursor cluster_2 Step 3: Nucleophilic Substitution (SN2) A 1,2-Benzenedisulfonic Acid Disodium Salt B 1,2-Benzenedisulfonyl Chloride A->B  PCl₅ or SOCl₂  Heating D Activated Intermediate (with -OSO₂R group) B->D  Pyridine or Et₃N  0 °C to RT C API Precursor (with -OH group) C->D F Final API Derivative D->F  DMF or Acetonitrile  Heating E Nucleophile (e.g., NaN₃, NaCN) E->F

Caption: Workflow for using a disulfonyl chloride intermediate.

Protocol 4.1: Activation of a Primary Alcohol and Subsequent Nucleophilic Substitution

This protocol demonstrates the conversion of a primary alcohol on a hypothetical API precursor into a sulfonate ester, followed by displacement with an azide nucleophile.

Materials:

  • 1,2-Benzenedisulfonyl chloride (prepared from the disodium salt using thionyl chloride or phosphorus pentachloride)

  • API Precursor with a primary alcohol (API-CH₂OH)

  • Pyridine (anhydrous)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • Formation of the Sulfonate Ester (Activation):

    • Dissolve the API precursor (API-CH₂OH, 1 equivalent) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen).

    • Add anhydrous pyridine (1.5 equivalents) to the solution and cool to 0 °C in an ice bath. Pyridine acts as a base to neutralize the HCl byproduct.

    • Slowly add a solution of 1,2-benzenedisulfonyl chloride (1.1 equivalents) in anhydrous DCM. Note: The use of the disulfonyl chloride could potentially lead to dimerization if the API precursor has multiple hydroxyl groups. Careful control of stoichiometry is crucial.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC until the starting alcohol is consumed.

  • Work-up and Isolation of the Activated Intermediate:

    • Quench the reaction by slowly adding cold water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonate ester intermediate. Purification can be achieved via column chromatography if necessary.

  • Nucleophilic Substitution:

    • Dissolve the purified sulfonate ester intermediate in anhydrous DMF.

    • Add sodium azide (NaN₃, 1.5-2.0 equivalents).

    • Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by TLC or HPLC. The sulfonate is an excellent leaving group, facilitating the SN2 attack by the azide ion.[3]

    • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final azido-functionalized product.

Scientific Rationale: The conversion of the -OH group, a poor leaving group, into a sulfonate ester is a critical activation step. The electron-withdrawing nature of the sulfonyl group makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack.[8] DMF is chosen as the solvent for the SN2 reaction as it is a polar aprotic solvent that effectively solvates the sodium cation, leaving the azide anion highly nucleophilic.

Safety and Handling

While the disodium salt of 1,2-benzenedisulfonic acid is generally stable, its derivatives, particularly the sulfonyl chlorides, are reactive and require careful handling.

  • 1,2-Benzenedisulfonic Acid Disodium Salt: May cause skin and eye irritation.[10][11] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[10]

  • 1,2-Benzenedisulfonyl Chloride: Highly reactive with water and nucleophiles. It is corrosive and a lachrymator. Must be handled in a fume hood with appropriate PPE.

  • Sodium Azide: Highly toxic and can form explosive heavy metal azides. Handle with extreme caution and follow all institutional safety protocols.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[10][12]

Conclusion

1,2-Benzenedisulfonic acid disodium salt is a valuable and versatile pharmaceutical intermediate. While not a direct component of final drug molecules, its utility lies in its ability to be transformed into powerful synthetic tools. Its primary application pathway involves conversion to 1,2-benzenedisulfonyl chloride, which serves as an excellent reagent for activating hydroxyl groups. This activation strategy transforms a poor leaving group into an excellent one, enabling crucial bond-forming reactions that are fundamental to the synthesis of complex APIs.[3][8] By understanding the principles behind its synthesis and reactivity, researchers can strategically incorporate this intermediate to streamline synthetic routes and access novel chemical architectures.

References

  • Capital Resin Corporation. (2024, March 25). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids.
  • Capital Resin Corporation. (2026, January 13). Demand Trends for Aromatic Sulfonic Acid Worldwide.
  • ChemicalBook. (2021, March 5). Production of Benzenesulfonic Acids and Their Derivatives.
  • Wikipedia. Sulfonate.
  • ResearchGate. New Applications for Sulfur-Based Leaving Groups in Synthesis.
  • Master Organic Chemistry. (2025, March 4). What Makes A Good Leaving Group?.
  • Florida Atlantic University. (2005, August 26). Arylsulfonate-Based Nucleophile Assisting Leaving Groups.
  • Innovations in Pharmaceutical Intermediates: The Role of Functionalized Aromatics. (n.d.). Retrieved from a chemical supplier's technical resources.
  • PubChem. 1,2-benzenedisulfonic acid, disodium salt.
  • Fisher Scientific. (2011, December 15). SAFETY DATA SHEET - 1,2-Dihydroxybenzene-3,5-disulfonic acid, disodium salt monohydrate.
  • RSC Publishing. (2023, February 10). Synthesis of aromatic 1,2-disulfonimides and their prospects as monomers.
  • National Institutes of Health. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates.
  • Fisher Scientific. (2011, December 15). SAFETY DATA SHEET - 1,2-Dihydroxybenzene-3,5- disulfonic acid disodium salt.
  • PubChem. 4,5-Dihydroxy-1,2-benzenedisulfonic acid disodium salt.
  • Sigma-Aldrich. 1,2-BENZENEDISULFONIC ACID, DISODIUM SALT AldrichCPR.
  • Chem-Impex. 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate.
  • AKSci. 270573-71-2 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate.
  • Google Patents. US2889360A - Manufacture of aromatic sulfonic acids.
  • Fisher Scientific. SAFETY DATA SHEET - Benzene-1,3-disulfonic acid, disodium salt.
  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET - Benzene-1,3-disulfonic acid, disodium salt.
  • PubMed. Drug Substances Presented as Sulfonic Acid Salts: Overview of Utility, Safety and Regulation.
  • Thermo Scientific Chemicals. Benzene-1,3-disulfonic acid disodium salt, 94% 100 g.
  • PubChem. 1,2-Benzenedisulfonic acid.
  • Google Patents. US3227750A - Process for the production of benzene disulfonic acid.
  • Google Patents. CN101723858B - Method for preparing benzenesulfonic acid.
  • DrugCompass. Benzenesulfonic Acid | Drug Information, Uses, Side Effects, Chemistry.
  • Elchemy. (2025, June 9). A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes.

Sources

The Elusive Monomer: A Deep Dive into the Preparative Chemistry of Functional Polymers with 1,2-Benzenedimethanesulfonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Despite a comprehensive search of scientific literature and chemical databases, detailed applications and established protocols for the use of 1,2-Benzenedimethanesulfonic acid disodium salt as a direct monomer in the preparation of functional polymers remain largely undocumented. This report outlines the current landscape of sulfonated polymers and highlights the significant information gap concerning this specific monomer.

Introduction: The Promise of Sulfonated Aromatics in Polymer Science

Functional polymers possessing sulfonic acid groups are a cornerstone of advanced materials science. The incorporation of the sulfonate moiety (-SO₃⁻) imparts unique properties, most notably hydrophilicity, ion-exchange capabilities, and proton conductivity. These characteristics are highly sought after in a variety of applications, including:

  • Proton Exchange Membranes (PEMs) for Fuel Cells: Sulfonated polymers are critical components in PEM fuel cells, facilitating the transport of protons from the anode to the cathode.

  • Ion-Exchange Resins: These materials are extensively used in water purification, catalysis, and separation processes.

  • Specialty Polyamides and Polyesters: The introduction of sulfonate groups can enhance dyeability, thermal stability, and flame retardancy in fibers and engineering plastics.

The conventional approaches to producing sulfonated polymers typically involve two main strategies: post-sulfonation of a pre-synthesized polymer or the direct polymerization of sulfonated monomers. Direct polymerization is often preferred as it allows for better control over the degree and distribution of sulfonation, leading to more uniform material properties.

The Knowledge Gap: this compound as a Monomer

While a variety of sulfonated aromatic monomers are commercially available and well-documented in scientific literature, this compound appears to be a notable exception. Extensive searches have failed to yield specific examples of its successful incorporation into polymer backbones through common polymerization techniques such as polycondensation.

The primary challenges in utilizing this specific monomer may stem from several factors:

  • Steric Hindrance: The ortho-positioning of the two methanesulfonic acid groups could create significant steric hindrance, impeding the close approach required for polymerization reactions with other monomers.

  • Reactivity: The electron-withdrawing nature of the sulfonate groups can deactivate the aromatic ring, potentially reducing its nucleophilicity in substitution reactions commonly used in polyether or polysulfone synthesis.

  • Solubility: While the disodium salt form confers water solubility, achieving solubility in organic solvents typically used for polycondensation reactions can be challenging, complicating homogeneous polymerization conditions.

A Survey of Related Sulfonated Monomers and Polymers

In contrast to the lack of data on the 1,2-isomer, other sulfonated aromatic compounds are widely employed in polymer synthesis. For instance, sulfonated poly(arylene ether sulfone)s (SPAES) are a well-established class of materials for proton exchange membranes. These are often synthesized via nucleophilic aromatic substitution, using sulfonated dihalide or bisphenol monomers.

A common strategy involves the use of monomers like 3,3'-disulfonate-4,4'-dichlorodiphenylsulfone or bis(4-fluoro-3-sulfophenyl)sulfone disodium salt in condensation polymerizations with various bisphenols. This approach allows for precise control over the ion exchange capacity (IEC) of the final polymer by adjusting the molar ratio of sulfonated to non-sulfonated monomers.

Hypothetical Polymerization Pathway and Challenges

Were this compound to be used as a monomer, a hypothetical polycondensation reaction could be envisioned with a di-functional comonomer, such as a bisphenol or an aromatic dihalide.

Hypothetical Reaction Scheme:

monomer1 1,2-Benzenedimethanesulfonic acid disodium salt conditions Polycondensation Conditions monomer1->conditions monomer2 Bifunctional Comonomer (e.g., Bisphenol A) monomer2->conditions polymer Hypothetical Sulfonated Polymer conditions->polymer Polymerization

Caption: Hypothetical polycondensation of this compound.

However, the aforementioned challenges of steric hindrance and electronic deactivation would need to be overcome. This might require specialized catalysts, high reaction temperatures, or the use of highly reactive comonomers.

Characterization of Functional Polymers

Should such a polymer be successfully synthesized, a suite of analytical techniques would be necessary to confirm its structure and properties.

Analytical Technique Information Gained
Nuclear Magnetic Resonance (NMR) Confirmation of the polymer structure and monomer incorporation.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of characteristic functional groups, including the sulfonate group.
Thermogravimetric Analysis (TGA) Evaluation of the polymer's thermal stability and decomposition profile.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg) and other thermal transitions.
Ion Exchange Capacity (IEC) Titration Quantification of the number of sulfonic acid groups per unit weight of the polymer.
Water Uptake and Swelling Ratio Assessment of the polymer's hydrophilicity and dimensional stability in aqueous environments.
Proton Conductivity Measurements Evaluation of the polymer's suitability for applications such as fuel cell membranes.

Conclusion

At present, this compound remains a theoretical rather than a practically applied monomer in the field of functional polymer synthesis. The absence of concrete examples in the scientific and patent literature suggests that significant synthetic hurdles may exist. Future research could explore novel catalytic systems or polymerization conditions to overcome these challenges and unlock the potential of this uniquely structured sulfonated monomer. However, for researchers, scientists, and drug development professionals seeking to prepare functional polymers, focusing on well-established sulfonated monomers with documented protocols and proven performance characteristics is the recommended and more viable path forward.

References

Due to the lack of specific literature on the use of this compound in polymer preparation, a traditional reference list is not applicable. The information presented is a synthesis of general knowledge in the field of sulfonated polymers. For further reading on the synthesis and characterization of functional polymers from other sulfonated monomers, the following resources are recommended:

  • Journal of Membrane Science: A leading journal in the field, often featuring articles on the synthesis and characteriz
  • Macromolecules: A high-impact journal from the American Chemical Society covering all aspects of polymer science.
  • Polymer Chemistry: A journal from the Royal Society of Chemistry focusing on the synthesis and properties of novel polymers.

Application Notes and Protocols for the Quantification of 1,2-Benzenedimethanesulfonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1,2-Benzenedimethanesulfonic Acid Disodium Salt

This compound is an organic compound characterized by a benzene ring substituted with two adjacent methanesulfonic acid groups, present as their sodium salts. Its high polarity and water solubility make it a unique entity in various industrial and pharmaceutical contexts. Accurate and precise quantification is paramount for quality control, stability studies, and formulation development. This document provides a comprehensive guide to robust analytical methodologies for the determination of this analyte, grounded in fundamental chromatographic and spectrometric principles. We will explore several complementary techniques, offering the flexibility to select the most appropriate method based on available instrumentation, required sensitivity, and sample matrix complexity.

PART 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique for the quantification of aromatic compounds. The benzene ring in 1,2-Benzenedimethanesulfonic acid provides a chromophore, allowing for detection by UV spectroscopy.[1] The primary challenge in analyzing this highly polar compound with traditional reversed-phase (RP) HPLC is achieving adequate retention on non-polar stationary phases.

Causality of Method Selection: Mixed-Mode Chromatography

To overcome the poor retention of this hydrophilic and anionic compound on standard C18 columns, a mixed-mode chromatographic approach is proposed. A stationary phase with both reversed-phase and anion-exchange characteristics will provide a multi-modal retention mechanism. The hydrophobic backbone of the stationary phase will interact with the benzene ring, while the anion-exchange functional groups will interact with the negatively charged sulfonate groups. This dual interaction provides enhanced retention and selectivity.[2]

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Accurately weigh 1,2-Benzenedimethanesulfonic acid disodium salt s2 Dissolve in deionized water to create stock solution s1->s2 s3 Prepare serial dilutions for calibration curve s2->s3 h1 Equilibrate HPLC system with mobile phase s4 Prepare unknown sample by dissolving in mobile phase s5 Filter all solutions (0.45 µm) s4->s5 s5->h1 h2 Inject standards and sample h1->h2 h3 Acquire chromatograms h2->h3 d1 Integrate peak area of the analyte h3->d1 d2 Construct calibration curve (Peak Area vs. Concentration) d1->d2 d3 Quantify unknown sample using the calibration curve d2->d3

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Acetic acid (glacial, HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Mixed-mode reversed-phase/anion-exchange column (e.g., C18 with embedded polar groups or a dedicated mixed-mode phase)Provides dual retention mechanism for the polar, anionic analyte.[2]
Mobile Phase A 20 mM Ammonium Acetate in water, pH 4.5 (adjusted with acetic acid)The acetate buffer controls the ionization state of the sulfonic acid groups and provides counter-ions for the anion-exchange mechanism.
Mobile Phase B AcetonitrileThe organic modifier elutes the analyte from the reversed-phase backbone of the column.
Gradient 5% B to 40% B over 15 minutesA gradient elution ensures that the analyte is eluted with a good peak shape and that any less polar impurities are also eluted from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 263 nmAromatic compounds typically have a UV absorbance around 254-270 nm. The specific wavelength should be optimized by running a UV scan of the analyte.[3][4]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of deionized water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC column.[5][6]

5. Data Analysis:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Integrate the peak area of the analyte in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

PART 2: Ion-Pair Reversed-Phase HPLC-UV

An alternative to mixed-mode chromatography is ion-pair reversed-phase HPLC. This technique is particularly useful for separating ionic analytes on a standard reversed-phase column.[1]

Causality of Method Selection: Ion-Pairing

An ion-pairing reagent, typically a quaternary ammonium salt with a long alkyl chain (e.g., tetrabutylammonium), is added to the mobile phase.[7] The hydrophobic alkyl chain of the ion-pairing reagent adsorbs onto the non-polar stationary phase, creating a pseudo-ion-exchange surface. The positively charged head of the ion-pairing reagent then forms an ion pair with the negatively charged sulfonate groups of the analyte, allowing for its retention.[8][9]

Experimental Workflow: Ion-Pair HPLC-UV

IonPair_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Prepare mobile phase with ion-pairing reagent s2 Accurately weigh analyte and dissolve in mobile phase s1->s2 s3 Prepare serial dilutions for calibration s2->s3 s4 Filter all solutions (0.45 µm) s3->s4 h1 Equilibrate column with ion-pair mobile phase s4->h1 h2 Inject standards and sample h1->h2 h3 Acquire chromatograms h2->h3 d1 Integrate analyte peak area h3->d1 d2 Construct calibration curve d1->d2 d3 Quantify unknown sample d2->d3

Caption: Workflow for Ion-Pair HPLC-UV analysis.

Detailed Protocol: Ion-Pair HPLC-UV

1. Materials and Reagents:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Tetrabutylammonium hydroxide (TBAH) or Tetrabutylammonium phosphate (TBAP) (ion-pairing reagent)

  • Potassium phosphate monobasic (HPLC grade)

  • Phosphoric acid (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Instrumentation:

  • Same as for HPLC-UV.

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)A standard reversed-phase column is used as the stationary phase for the ion-pairing reagent to adsorb onto.
Mobile Phase 20 mM Potassium Phosphate, 5 mM TBAH, pH 6.5 in Water/Methanol (70:30 v/v)The phosphate buffer controls the pH. TBAH is the ion-pairing reagent. Methanol is the organic modifier. The exact ratio of water to methanol may need to be optimized for desired retention.[8]
Flow Rate 1.0 mL/minStandard flow rate.
Column Temperature 35 °CSlightly elevated temperature can improve peak shape and reduce viscosity.
Detection UV at 263 nmAs previously justified.[3][4]
Injection Volume 10 µLStandard injection volume.

4. Standard and Sample Preparation:

  • Follow the same procedure as for HPLC-UV, but use the ion-pair mobile phase as the diluent.

5. Data Analysis:

  • Follow the same procedure as for HPLC-UV.

PART 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, particularly in complex matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-selective detection of a tandem mass spectrometer.

Causality of Method Selection: Sensitivity and Selectivity

LC-MS/MS offers unparalleled sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the analyte. This is particularly advantageous when analyzing samples with co-eluting interferences that may not be resolved chromatographically. The analysis of benzenesulfonate isomers has been successfully demonstrated using LC-MS/MS.[10]

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s1 Prepare analyte solutions in a volatile mobile phase s2 Optimize MS parameters via infusion s1->s2 s3 Prepare calibration standards and samples s2->s3 s4 Filter all solutions (0.22 µm) s3->s4 h1 Equilibrate LC system s4->h1 h2 Inject standards and sample h1->h2 h3 Acquire data in MRM mode h2->h3 d1 Integrate MRM transition peaks h3->d1 d2 Construct calibration curve d1->d2 d3 Quantify unknown sample d2->d3

Caption: Workflow for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

2. Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

3. Chromatographic and MS Conditions:

ParameterRecommended SettingRationale
Column C18 or Phenyl-Hexyl reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)A shorter column with smaller particles is suitable for fast LC-MS analysis. A phenyl-hexyl phase can provide alternative selectivity for aromatic compounds.
Mobile Phase A 10 mM Ammonium Formate in water with 0.1% Formic AcidA volatile buffer system is essential for MS compatibility.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA volatile organic modifier.
Gradient 5% B to 60% B over 8 minutesA gradient suitable for UHPLC separation.
Flow Rate 0.3 mL/minA lower flow rate is optimal for ESI-MS.
Column Temperature 40 °CEnsures reproducible chromatography.
Ionization Mode ESI NegativeThe sulfonic acid groups are readily deprotonated, making negative ion mode the preferred choice.
MRM Transitions To be determined by infusion of a standard solution. Expected precursor ion [M-2Na+H]⁻ or [M-2Na]²⁻.The molecular weight of the disodium salt is 324.26 g/mol . The free acid is 278.27 g/mol . The precursor ion will likely be m/z 277. The product ions will result from fragmentation of the precursor.

4. Standard and Sample Preparation:

  • Follow the same procedure as for HPLC-UV, but use the LC-MS mobile phase as the diluent and filter with 0.22 µm filters.

5. Data Analysis:

  • Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of the analyte.

  • Identify the precursor ion and at least two product ions for Multiple Reaction Monitoring (MRM).

  • Inject the calibration standards and sample solutions.

  • Integrate the peak areas of the quantifier and qualifier MRM transitions.

  • Construct a calibration curve and quantify the analyte as described for HPLC-UV.

PART 4: Titrimetric Analysis

For the quantification of bulk material where high concentrations are expected, a simple acid-base titration can be a cost-effective and accurate method.

Causality of Method Selection: Stoichiometric Reaction

The two sulfonic acid groups of 1,2-Benzenedimethanesulfonic acid are strong acids. After converting the disodium salt to the free acid form using a cation exchange resin, the free acid can be titrated with a standardized strong base, such as sodium hydroxide. The endpoint can be determined potentiometrically or with a suitable colorimetric indicator.[11][12]

Experimental Workflow: Titration

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation s1 Accurately weigh sample s2 Dissolve in deionized water s1->s2 s3 Pass through a cation exchange resin (H+ form) s2->s3 s4 Collect the acidic eluate s3->s4 t1 Add indicator to eluate s4->t1 t2 Titrate with standardized NaOH solution t1->t2 t3 Record volume of NaOH at the endpoint t2->t3 c1 Calculate moles of NaOH used t3->c1 c2 Determine moles of analyte using 1:2 stoichiometry c1->c2 c3 Calculate the concentration or purity of the analyte c2->c3

Caption: Workflow for Titrimetric Analysis.

Detailed Protocol: Titration

1. Materials and Reagents:

  • This compound sample

  • Strong acid cation exchange resin (H⁺ form)

  • Sodium hydroxide (NaOH), 0.1 M standardized solution

  • Phenolphthalein indicator

  • Deionized water

2. Instrumentation:

  • Analytical balance

  • Burette (50 mL)

  • Volumetric flasks and pipettes

  • Chromatography column for the ion exchange resin

  • pH meter (for potentiometric titration)

3. Procedure:

  • Preparation of the Free Acid:

    • Accurately weigh approximately 324 mg of this compound.

    • Dissolve the sample in 50 mL of deionized water.

    • Prepare a column with a strong acid cation exchange resin in the H⁺ form.

    • Pass the sample solution through the resin column and collect the eluate in a 250 mL volumetric flask.

    • Wash the column with several portions of deionized water and collect the washings in the same volumetric flask.

    • Dilute the eluate to the mark with deionized water.

  • Titration:

    • Pipette 25.00 mL of the acidic solution into a conical flask.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 M NaOH solution until the first permanent pink color is observed.[13]

    • Record the volume of NaOH used.

    • Perform the titration in triplicate.

4. Calculation: The reaction is: H₂C₆H₂(SO₃)₂ + 2NaOH → Na₂C₆H₂(SO₃)₂ + 2H₂O

  • Moles of NaOH = Molarity of NaOH × Volume of NaOH (in L)

  • Moles of acid = Moles of NaOH / 2

  • Concentration of acid (mol/L) = Moles of acid / 0.025 L

  • The purity of the original sample can then be calculated based on the initial mass.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV using a mixed-mode or ion-pair approach offers a robust and reliable method for routine analysis. For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred technique. Titrimetry provides a simple and cost-effective method for the analysis of bulk material. The protocols provided herein serve as a comprehensive starting point for method development and validation.

References

  • Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. (URL: [Link])

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. (URL: [Link])

  • Ion-pairing chromatography.
  • Benzenesulfonic Acid. PubChem. (URL: [Link])

  • HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography. (URL: [Link])

  • Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Waters Corporation. (URL: [Link])

  • Uv-Vis Spectrum of Benzenesulfonic Acid. SIELC Technologies. (URL: [Link])

  • HPLC Sample Preparation. Organomation. (URL: [Link])

  • Differentiation and quantification of linear alkyl benzenesulfonate isomers by liquid chromatography-ion-trap mass spectrometry. PubMed. (URL: [Link])

  • Ion pair chromatography reagents. Carlo Erba Reagents. (URL: [Link])

  • Sample Pretreatment for HPLC. Nacalai Tesque. (URL: [Link])

  • Ion Pairing - Blessing or Curse? LCGC International. (URL: [Link])

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. (URL: [Link])

  • How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. (URL: [Link])

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies. (URL: [Link])

  • Analysis of sulfonated compounds by ion-exchange high- performance liquid chromatography–mass spectrometry. ElectronicsAndBooks. (URL: [Link])

  • LC/MS Analysis of Linear Alkylbenzene Sulfonate (DE-213). Shodex HPLC Columns. (URL: [Link])

  • Benzenesulfonic acid, 4-amino-. NIST WebBook. (URL: [Link])

  • Benzenesulfonic Acid. SIELC Technologies. (URL: [Link])

  • Separation of aromatic sulfonic acids with a liquid anion exchanger. Analytical Chemistry. (URL: [Link])

  • Quantitative Chemical Analysis – Titrations. Lumen Learning. (URL: [Link])

  • Quantitative Analysis Using Titration. Chemistry LibreTexts. (URL: [Link])

  • Prepare a Salt by Titration (Edexcel GCSE Chemistry): Revision Note. Save My Exams. (URL: [Link])

  • What is the process of titration in the making of soluble salts? Quora. (URL: [Link])

  • Quantitative Analysis in Analytical Chemistry. Scribd. (URL: [Link])

  • How to Distinguish between Stereoisomers Using LC-MS/MS? ResearchGate. (URL: [Link])

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Application Notes and Protocols for 1,2-Benzenedimethanesulfonic Acid Disodium Salt in Electrochemistry

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The electrochemical applications of 1,2-Benzenedimethanesulfonic acid disodium salt (1,2-BDSA-Na₂) , CAS Number 10425-30-6, are not extensively documented in peer-reviewed literature.[1] This guide, therefore, is a prospective overview based on the established electrochemical behavior of analogous aromatic sulfonic acids and their salts. The protocols provided herein are intended as robust starting points for research and development, designed to explore and validate the potential of this specific isomer in various electrochemical systems. The principles are grounded in the known functions of aromatic sulfonates as charge carriers, surface-active agents, and corrosion inhibitors.[2][3][4]

Scientific Rationale and Potential Applications

This compound possesses a unique combination of an aromatic core and two adjacent, anionic sulfonate groups. This structure suggests several potential electrochemical applications:

  • Electrolyte Additive: The sulfonate groups can enhance ionic conductivity and potentially widen the electrochemical stability window (ESW) of aqueous and non-aqueous electrolytes.[5][6] The aromatic structure may contribute to the formation of a stable solid-electrolyte interphase (SEI) on electrode surfaces.

  • Electroplating Bath Component: Aromatic sulfonic acids are widely used in electroplating to improve deposit characteristics.[4][7] 1,2-BDSA-Na₂ could function as a carrier, brightener, or stress reliever in nickel, tin, or copper plating baths, owing to its ability to adsorb onto the cathode surface and influence crystal growth.

  • Corrosion Inhibitor: Sulfonated aromatic compounds are effective corrosion inhibitors for various metals.[2][3] The molecule can adsorb onto a metal surface via its sulfonate groups and π-electron system of the benzene ring, forming a protective barrier against corrosive agents.[8]

  • Electrochemical Sensor Development: The compound could be used to modify electrode surfaces. Its anionic nature can facilitate the preconcentration of cationic analytes at the electrode, or it could be electropolymerized to form a selective film for detecting specific molecules.

This guide will provide exploratory protocols for the first three applications.

Application: Additive for Aqueous Battery Electrolytes

Core Directive: Enhancing Ionic Conductivity and Stability

The primary hypothesis is that 1,2-BDSA-Na₂ can serve as a supplementary salt or a film-forming additive in aqueous electrolytes for sodium-ion batteries, potentially improving conductivity and cycling stability. Aromatic sulfonate salts have been shown to provide high ionic conductivity and wide electrochemical stability windows in aqueous systems.[5][6]

Experimental Protocol: Characterization of 1,2-BDSA-Na₂ in an Aqueous Electrolyte

This protocol outlines the steps to characterize the fundamental electrochemical properties of an aqueous electrolyte containing 1,2-BDSA-Na₂.

Materials and Equipment:

  • This compound (CAS: 10425-30-6)

  • Sodium sulfate (Na₂SO₄), battery grade

  • Deionized (DI) water (18.2 MΩ·cm)

  • Potentiostat/Galvanostat with Electrochemical Impedance Spectroscopy (EIS) capability

  • Three-electrode electrochemical cell

  • Working Electrode: Glassy Carbon (GC) or Platinum (Pt) disk electrode

  • Reference Electrode: Ag/AgCl (3M KCl)

  • Counter Electrode: Platinum wire or mesh

  • Conductivity meter

  • pH meter

Protocol Steps:

  • Electrolyte Preparation:

    • Prepare a baseline electrolyte of 1 M Na₂SO₄ in DI water.

    • Prepare test electrolytes by adding 1,2-BDSA-Na₂ to the baseline electrolyte at various concentrations (e.g., 0.01 M, 0.05 M, 0.1 M).

    • Measure and record the conductivity and pH of each solution.

  • Electrochemical Stability Window (ESW) Determination using Linear Sweep Voltammetry (LSV):

    • Assemble the three-electrode cell with the prepared electrolyte.

    • Polish the working electrode to a mirror finish, sonicate in DI water and ethanol, and dry under nitrogen.

    • Perform LSV. Scan anodically from the open-circuit potential (OCP) to a potential where significant water oxidation occurs (e.g., 2.0 V vs. Ag/AgCl).

    • In a fresh electrolyte aliquot, perform LSV cathodically from OCP to a potential where significant water reduction occurs (e.g., -2.0 V vs. Ag/AgCl).

    • Define the ESW as the potential range between the onset of the anodic and cathodic currents. Compare the ESW of the baseline and test electrolytes.

  • Cyclic Voltammetry (CV) for Stability Assessment:

    • Perform cyclic voltammetry within the determined ESW for 50-100 cycles.

    • Scan rate: 50-100 mV/s.

    • Observe any changes in the CV curves, which might indicate decomposition of the additive or formation of a passivating film on the electrode.

Data Presentation
Electrolyte CompositionConductivity (mS/cm)pHAnodic Limit (V vs. Ag/AgCl)Cathodic Limit (V vs. Ag/AgCl)ESW (V)
1 M Na₂SO₄ (Baseline)ValueValueValueValueValue
Baseline + 0.01 M 1,2-BDSA-Na₂ValueValueValueValueValue
Baseline + 0.05 M 1,2-BDSA-Na₂ValueValueValueValueValue
Baseline + 0.1 M 1,2-BDSA-Na₂ValueValueValueValueValue

Table 1: Hypothetical data summary for electrolyte characterization.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_analysis Electrochemical Analysis cluster_output Output A Prepare Baseline (1M Na₂SO₄) B Prepare Test Electrolytes (+ 0.01, 0.05, 0.1M BDSA) A->B C Measure Conductivity & pH B->C D Determine ESW (Linear Sweep Voltammetry) C->D E Assess Stability (Cyclic Voltammetry) D->E F Compare ESW & Stability vs. Baseline E->F

Workflow for characterizing 1,2-BDSA-Na₂ as an electrolyte additive.

Application: Additive in Acid Tin Electroplating

Core Directive: Improving Deposit Morphology

Aromatic sulfonates can act as grain refiners and brightening agents in tin plating. This protocol aims to evaluate the effect of 1,2-BDSA-Na₂ on the morphology and quality of tin deposits from a methane sulfonic acid (MSA) based electrolyte. MSA baths are a common alternative to more hazardous phenol sulfonic or fluoborate systems.[9]

Experimental Protocol: Hull Cell Analysis

The Hull cell is a standardized trapezoidal plating cell that allows for the evaluation of a plating bath over a wide range of current densities on a single test panel.

Materials and Equipment:

  • 267 mL Hull Cell with air agitation line

  • Polished steel or brass Hull cell panels

  • DC power supply (rectifier)

  • Pure tin anode

  • Baseline Plating Solution:

    • Tin(II) methane sulfonate (Sn(CH₃SO₃)₂): ~40 g/L Sn²⁺

    • Methane sulfonic acid (CH₃SO₃H): ~100 g/L

    • Non-ionic surfactant (e.g., ethoxylated alcohol): ~5 g/L

  • This compound solution (e.g., 10 g/L stock)

Protocol Steps:

  • Baseline Test:

    • Fill the Hull cell with 267 mL of the baseline plating solution.

    • Insert the tin anode and the polished cathode panel.

    • Apply a total current of 2 A for 5 minutes with moderate air agitation.

    • Remove the panel, rinse with DI water, and dry.

    • Observe the appearance of the deposit across the panel. The low current density (LCD) end is on the right, and the high current density (HCD) end is on the left. Note the brightness, graininess, and any burning at the HCD end.

  • Additive Evaluation:

    • Add a small, precise volume of the 1,2-BDSA-Na₂ stock solution to the Hull cell (e.g., to achieve a concentration of 0.1 g/L).

    • Mix thoroughly.

    • Plate a new panel under the same conditions (2 A, 5 minutes).

    • Observe the panel and compare it to the baseline. Look for an expansion of the bright plating range, finer grain structure, and reduced burning at the HCD end.

    • Incrementally increase the concentration of 1,2-BDSA-Na₂ (e.g., to 0.2 g/L, 0.5 g/L, 1.0 g/L), plating a new panel at each concentration.

Data Presentation
Additive Conc. (g/L)Bright Range (A/dm²)Deposit Appearance (LCD)Deposit Appearance (HCD)Observations
0 (Baseline)e.g., 1.0 - 4.0e.g., Dull, mattee.g., Burnt, dendriticNarrow operating window
0.1ValueValueValueValue
0.2ValueValueValueValue
0.5ValueValueValueValue
1.0ValueValueValueValue

Table 2: Hypothetical data summary for Hull cell analysis.

Visualization of Logical Relationship

G A 1,2-BDSA-Na₂ Molecule B Adsorption on Cathode Surface A->B in plating bath C Inhibition of Deposition Sites B->C D Promotion of New Nucleation C->D E Refined Grain Structure D->E F Bright & Smooth Tin Deposit E->F

Proposed mechanism for 1,2-BDSA-Na₂ as a plating additive.

Application: Corrosion Inhibitor for Mild Steel

Core Directive: Surface Adsorption and Protection

This protocol uses electrochemical impedance spectroscopy (EIS) to evaluate the effectiveness of 1,2-BDSA-Na₂ as a corrosion inhibitor for mild steel in an acidic environment. The formation of an adsorbed protective layer on the steel surface increases the charge transfer resistance (Rct), which can be measured by EIS.[2]

Experimental Protocol: EIS Analysis

Materials and Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode corrosion cell (e.g., flat cell)

  • Working Electrode: Mild steel coupon of known surface area

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

  • Counter Electrode: Platinum or graphite rod

  • Corrosive Medium: 1 M HCl or 0.5 M H₂SO₄

  • This compound

  • Metallographic polishing equipment

Protocol Steps:

  • Electrode Preparation:

    • Polish the mild steel coupon to a 600-grit finish, degrease with acetone, rinse with ethanol and DI water, and dry.

    • Mount the coupon in the corrosion cell.

  • Electrochemical Measurement:

    • Fill the cell with the corrosive medium (blank solution).

    • Allow the system to stabilize for 30-60 minutes until a stable open-circuit potential (OCP) is reached.

    • Perform an EIS measurement at OCP. Typically, a frequency range of 100 kHz to 10 mHz with a 10 mV AC amplitude is used.

    • Fit the resulting Nyquist plot to an equivalent circuit model to determine the charge transfer resistance (Rct) for the blank.

  • Inhibitor Evaluation:

    • Add 1,2-BDSA-Na₂ to the corrosive medium to a specific concentration (e.g., 100 ppm).

    • Allow the system to stabilize again for 30-60 minutes.

    • Repeat the EIS measurement at the new OCP.

    • Determine the new Rct value (Rct,inh).

    • Repeat for several inhibitor concentrations (e.g., 200 ppm, 500 ppm, 1000 ppm).

  • Calculate Inhibition Efficiency (IE%):

    • Use the formula: IE% = [(Rct,inh - Rct) / Rct,inh] * 100

Data Presentation
Inhibitor Conc. (ppm)Rct (Ω·cm²)IE (%)
0 (Blank)ValueN/A
100ValueValue
200ValueValue
500ValueValue
1000ValueValue

Table 3: Hypothetical data summary for corrosion inhibition study.

Visualization of Experimental Workflow

G A Prepare Mild Steel Electrode B Run EIS in Blank Corrosive Medium A->B C Determine Rct (blank) B->C D Add 1,2-BDSA-Na₂ Inhibitor C->D E Run EIS with Inhibitor D->E F Determine Rct (inh) E->F G Calculate Inhibition Efficiency F->G H Repeat for Different Concentrations G->H H->D next conc.

Workflow for evaluating corrosion inhibition efficiency using EIS.

References

  • NACE International Annual Conference. (1989). Review of Sulfonates as Corrosion Inhibitors.
  • Corrosion and Adsorption Studies Using Sulfon
  • Aromatic Metal Corrosion Inhibitors . (2015). Molecules, 20(8), 14859-14894. MDPI. [Link]

  • Nickel plating baths containing aromatic sulfonic acids. (1973). U.S.
  • The Role of Sulfonic Acid in Electroplating . (2025). Capital Resin Corporation. [Link]

  • Synthesis and Application of an Aromatic Sulfonate Sodium Salt for Aqueous Sodium-Ion Battery Electrolytes . (2022). Batteries & Supercaps, 5(12), e202200339. Wiley Online Library. [Link]

  • (PDF) Synthesis and Application of an Aromatic Sulfonate Sodium Salt for Aqueous Sodium-Ion Battery Electrolytes . (2022). ResearchGate. [Link]

  • Study of electrolyte for lithium-ion battery using benzene ring-containing methanesulfonate esters as additives. (2025).
  • Metallic Alkyl-aryl Sulfonates as Corrosion Inhibitors for Paints & Co
  • Tin Coatings Electrodeposited from Sulfonic Acid-Based Electrolytes: Tribological Behavior. (2015). Journal of Materials Engineering and Performance, 24(6), 2355-2364. Springer.
  • SAFETY DATA SHEET - 1,2-Dihydroxybenzene-3,5-disulfonic acid, disodium salt monohydr
  • Aromatic sulfonation. (n.d.). In Wikipedia. Retrieved from [Link]

  • (PDF) Sulfone-Based Electrolytes for Lithium-Ion Batteries. (2002).
  • Benzenesulfonic acid . (n.d.). In Wikipedia. Retrieved from [Link]

  • Benzenesulfonic acid . (2023). American Chemical Society. [Link]

  • Methane Sulfonic Acid as an Electrolyte for Tin, Lead and Tin, Lead Plating for Electronics. (1990). P2 InfoHouse.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Benzenedimethanesulfonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1,2-Benzenedimethanesulfonic Acid Disodium Salt. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory. Our approach is rooted in mechanistic understanding to empower you to make informed decisions during your experimental work.

Introduction: The Synthetic Pathway

The synthesis of this compound is most reliably achieved via a two-step process starting from o-xylene. The core of this process involves a free-radical halogenation followed by a nucleophilic substitution known as the Strecker sulfite alkylation. Understanding the mechanism of each step is critical to optimizing the reaction and preventing the formation of byproducts.

The overall synthetic route is as follows:

  • Free-Radical Bromination: o-Xylene is converted to 1,2-bis(bromomethyl)benzene. This step is crucial as the quality of the dibromide intermediate directly impacts the final yield.

  • Nucleophilic Substitution (Sulfonation): The 1,2-bis(bromomethyl)benzene intermediate reacts with sodium sulfite in a suitable solvent system to yield the target compound, this compound.

Below is a diagram illustrating the reaction pathway.

Reaction_Pathway cluster_0 Step 1: Free-Radical Bromination cluster_1 Step 2: Nucleophilic Substitution o_xylene o-Xylene dibromide 1,2-Bis(bromomethyl)benzene o_xylene->dibromide  NBS, AIBN  CCl4, Δ product 1,2-Benzenedimethanesulfonic Acid Disodium Salt dibromide->product  H2O/EtOH, Δ sulfite Sodium Sulfite (Na2SO3) sulfite->product purified_product Purified Product product->purified_product  Recrystallization  or Precipitation

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. The issues are categorized by the reaction stage.

Part 1: Issues During Nucleophilic Substitution (Sulfonation Stage)

This stage involves the reaction of 1,2-bis(bromomethyl)benzene with sodium sulfite. Low yield is the most common complaint, often stemming from side reactions or incomplete conversion.

Problem ID Observed Issue Potential Root Cause(s) Suggested Corrective Actions & Explanations
TS-S1 Low or No Product Formation (Confirmed by HPLC/TLC) 1. Poor Quality of 1,2-bis(bromomethyl)benzene: This starting material is a potent lachrymator and can degrade upon storage, especially if exposed to moisture, leading to hydrolysis into the corresponding alcohol or ether.Action: Use freshly prepared or recently purified 1,2-bis(bromomethyl)benzene. Confirm its purity (>98%) via NMR or GC-MS before use. Store it under an inert atmosphere (N₂ or Ar) in a desiccator.
2. Low Reactivity: The reaction may be too slow under the current conditions.Action: Increase the reaction temperature moderately (e.g., from 80°C to 90-100°C). Extend the reaction time. Monitor progress every 2-4 hours using a validated HPLC or TLC method.
3. Poor Solubility of Reactants: Sodium sulfite has limited solubility in many organic solvents, and the dibromide is insoluble in pure water. This phase difference can severely limit the reaction rate.Action: Use a biphasic solvent system like a water/ethanol mixture (e.g., 1:1 or 2:1 v/v). The ethanol helps to solubilize the organic starting material, increasing its concentration at the interface where the reaction with the aqueous sulfite occurs.
TS-S2 Presence of Significant Byproducts in Crude NMR/HPLC 1. Elimination Side Reaction: Under overly basic conditions or high temperatures, E2 elimination can occur, leading to the formation of polymeric or olefinic tars.Action: Maintain the pH of the reaction mixture between 7 and 9. While sodium sulfite solutions are slightly basic, avoid adding external strong bases. Do not overheat the reaction; maintain a steady temperature using an oil bath.
2. Hydrolysis of Starting Material: If there is excessive water and prolonged reaction times at high temperatures, the benzylic bromide can hydrolyze to 1,2-bis(hydroxymethyl)benzene.Action: Use a moderate amount of water in the solvent system. Ensure the reaction goes to completion in a reasonable timeframe (typically 8-16 hours) to minimize contact time with hot aqueous media.
3. Formation of Monosubstituted Product: Insufficient sodium sulfite or short reaction time can lead to the formation of sodium 2-(bromomethyl)benzenemethanesulfonate.Action: Use a slight excess of sodium sulfite (e.g., 2.2 to 2.5 equivalents for every 1 equivalent of dibromide) to drive the reaction to completion and ensure both bromide atoms are substituted.
Part 2: Issues During Product Isolation and Purification

The high polarity and water solubility of the disodium salt product present unique challenges for isolation. Significant product loss can occur at this stage.

Problem ID Observed Issue Potential Root Cause(s) Suggested Corrective Actions & Explanations
TS-P1 Very Low Yield After Workup 1. Product Remains in Aqueous Solution: The target compound is highly soluble in water and will not be extracted by common organic solvents.Action: Do not attempt a standard organic extraction. The product must be isolated by removing the solvent or inducing precipitation.
2. Inefficient Precipitation/Crystallization: The product may be too soluble in the final solvent mixture to crystallize effectively.Action: After the reaction, filter off any unreacted sodium sulfite. Reduce the volume of the filtrate under vacuum. Induce precipitation by slowly adding a water-miscible organic solvent in which the product is insoluble, such as ethanol , isopropanol , or acetone . This "salting out" or "crashing out" is highly effective. Start with a 2:1 or 3:1 ratio of anti-solvent to aqueous solution and cool the mixture to 0-4°C to maximize recovery.
TS-P2 Product is Contaminated with Inorganic Salts 1. Co-precipitation of Byproducts: Sodium bromide (a byproduct) and excess sodium sulfite have solubility profiles that can lead to their co-precipitation with the product.Action: Use a minimal excess of sodium sulfite to reduce contamination. For purification, perform a recrystallization. Dissolve the crude product in a minimum amount of hot water and then add hot ethanol until the solution becomes slightly turbid. Allow it to cool slowly. The target organic salt is often less soluble in this mixed solvent system than the inorganic impurities.
TS-P3 Product is Oily or Gummy, Fails to Solidify 1. Presence of Water: The product can be hygroscopic and may retain water, preventing the formation of a crystalline solid.Action: After filtration, wash the solid product with a volatile anhydrous solvent like acetone or diethyl ether to remove residual water. Dry the product thoroughly under high vacuum at a moderate temperature (e.g., 50-60°C) for several hours.
2. Organic Impurities: The presence of unreacted starting material or organic byproducts can inhibit crystallization.Action: Ensure the reaction has gone to completion before workup. If impurities are present, wash the crude solid with a solvent that will dissolve the organic impurities but not the highly polar product (e.g., dichloromethane or ethyl acetate).

Frequently Asked Questions (FAQs)

  • Q1: What is the best sulfonating agent for this reaction?

    • A1: For this specific synthesis (Strecker sulfite alkylation), the "sulfonating agent" is a nucleophilic sulfite salt, with sodium sulfite (Na₂SO₃) being the most common and cost-effective choice. This is mechanistically different from electrophilic aromatic sulfonation, which uses agents like sulfuric acid or oleum to add an -SO₃H group directly to the benzene ring.[1]

  • Q2: Can I use chlorosulfonic acid?

    • A2: No. Chlorosulfonic acid is an aggressive electrophilic sulfonating agent used for direct aromatic sulfonation.[2] It would react violently and non-selectively with o-xylene, leading to a mixture of ring-sulfonated products and significant degradation, not the desired 1,2-benzenedimethanesulfonic acid.

  • Q3: My yield is consistently low (~30%). What is the first thing I should check?

    • A3: The first and most critical parameter to verify is the quality of your 1,2-bis(bromomethyl)benzene starting material . As a reactive benzylic halide, it is prone to degradation. An impure starting material is the most common cause of major yield loss. Run a fresh ¹H NMR or GC-MS to confirm its identity and purity before proceeding.

  • Q4: How can I effectively monitor the reaction's progress?

    • A4: High-Performance Liquid Chromatography (HPLC) is the most robust method.[3] Use a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient and a UV detector. The highly polar product will elute very early, while the non-polar starting material will have a much longer retention time. Alternatively, Thin Layer Chromatography (TLC) can be used, but you will need a highly polar mobile phase (e.g., dichloromethane/methanol 9:1 with a few drops of acetic acid) to move the product from the baseline.

  • Q5: Is it better to use 1,2-bis(chloromethyl)benzene or 1,2-bis(bromomethyl)benzene?

    • A5: 1,2-bis(bromomethyl)benzene is generally preferred. Bromide is a better leaving group than chloride, making the nucleophilic substitution reaction faster and often allowing for milder reaction conditions (lower temperatures or shorter times). However, the chloro-analog is less expensive and may be used if reaction conditions are optimized accordingly (e.g., higher temperatures).

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 1,2-Bis(bromomethyl)benzene (10.0 g, 37.9 mmol, 1.0 equiv)

  • Anhydrous Sodium Sulfite (Na₂SO₃) (10.5 g, 83.3 mmol, 2.2 equiv)

  • Ethanol (100 mL)

  • Deionized Water (100 mL)

  • Isopropanol (for precipitation)

Procedure:

  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium sulfite, ethanol, and deionized water.

  • Dissolution: Heat the mixture to 50-60°C with vigorous stirring to dissolve a portion of the sodium sulfite.

  • Addition of Reactant: In a separate beaker, dissolve the 1,2-bis(bromomethyl)benzene in 20 mL of ethanol. Add this solution dropwise to the heated sulfite mixture over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 85-90°C) and maintain for 12 hours. The mixture will appear as a milky white suspension.

  • Monitoring: After 12 hours, take a small aliquot, dilute with water, and analyze by HPLC or TLC to confirm the disappearance of the starting material.

  • Workup - Initial Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a Büchner funnel to remove any unreacted sodium sulfite. Wash the filter cake with a small amount of 50% ethanol-water.

  • Workup - Concentration: Transfer the clear filtrate to a round-bottom flask and concentrate the solution to approximately 50-60 mL using a rotary evaporator.

  • Isolation - Precipitation: While stirring the concentrated aqueous solution, slowly add 200 mL of isopropanol. A white precipitate should form immediately.

  • Crystallization: Continue stirring at room temperature for 1 hour, then place the flask in an ice bath (0-4°C) for at least 2 hours to maximize precipitation.

  • Final Filtration & Drying: Collect the white solid by vacuum filtration. Wash the cake sequentially with cold isopropanol (2 x 30 mL) and then acetone (2 x 30 mL). Dry the solid in a vacuum oven at 60°C overnight.

  • Characterization: The final product should be a white crystalline solid. Expected yield: 10-12 g (80-90%). Confirm identity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: HPLC Method for In-Process Control
  • Instrument: Agilent 1260 Infinity II or equivalent

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm

  • Expected Retention Times:

    • Product (Disodium Salt): ~1.5-2.5 min

    • 1,2-Bis(bromomethyl)benzene: ~9.0-11.0 min

Troubleshooting Workflow Diagram

If you are experiencing low yields, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow cluster_reaction Reaction Phase Issues cluster_workup Workup & Isolation Issues start Low Final Yield Observed check_crude Analyze Crude Reaction Mixture (Pre-Workup) by HPLC/NMR start->check_crude low_conversion low_conversion check_crude->low_conversion Low Conversion (High SM remaining) good_conversion good_conversion check_crude->good_conversion High Conversion (>95%) check_sm_quality Verify Purity of 1,2-bis(bromomethyl)benzene (See Problem TS-S1) low_conversion->check_sm_quality check_workup_loss Yield loss is during isolation. Review protocol. good_conversion->check_workup_loss optimize_conditions Optimize Reaction Conditions: - Increase Temp/Time - Check Solvent Ratio - Use Excess Na2SO3 (See Problem TS-S1, TS-S2) check_sm_quality->optimize_conditions Purity OK replace_sm Purify or Replace Starting Material check_sm_quality->replace_sm Impure optimize_precipitation Optimize Precipitation: - Concentrate further - Use different anti-solvent - Ensure sufficient cooling (See Problem TS-P1, TS-P2) check_workup_loss->optimize_precipitation

Caption: Diagnostic workflow for troubleshooting low yield in the synthesis.

References

  • Enhancement of Gaseous o-Xylene Elimination by Chlorosulfonic Acid-Modified H-Zeolite Socony Mobil-5. PubMed Central. Available at: [Link]

  • ANALYTICAL METHOD SUMMARIES. (2021). Available at: [Link]

  • Aromatic sulfonation. Part 24: Kinetics and mechanism of the sulfonation of o‐ and m‐xylene in aqueous sulfuric acid. ResearchGate. Available at: [Link]

  • Analytical Methods. EPA. Available at: [Link]

  • Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin Sulfonate Synthesis. MDPI. Available at: [Link]

  • Preparation method benzene sulfonyl chloride and diphenylsulfone. Google Patents.
  • Sulfonation and Sulfation Processes. Chemithon. Available at: [Link]

  • Aromatic sulfonation. Wikipedia. Available at: [Link]

  • Benzenesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

Sources

Technical Support Center: Purification of 1,2-Benzenedimethanesulfonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 1,2-Benzenedimethanesulfonic acid disodium salt. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield of Purified Product

  • Question: I am experiencing a significant loss of my target compound, this compound, during the recrystallization process. What are the potential causes and how can I improve my yield?

  • Answer: Low recovery during recrystallization is a frequent challenge, often stemming from the high solubility of the disodium salt in water, especially at elevated temperatures. Several factors could be at play:

    • Excessive Solvent Volume: Using too much solvent for recrystallization will result in a portion of your product remaining in the mother liquor upon cooling.

      • Solution: Carefully determine the minimal amount of hot solvent required to fully dissolve your crude product. This can be done by adding the solvent in small portions to the heated crude material until complete dissolution is observed.

    • Incomplete Precipitation: The cooling process may be too rapid, or the final temperature not low enough to induce maximum crystallization.

      • Solution: Allow the saturated solution to cool slowly to room temperature, and then chill it further in an ice bath for a sufficient period to maximize crystal formation. Seeding the solution with a small crystal of the pure product can also initiate crystallization.

    • Co-solubility with Impurities: The presence of certain byproducts can increase the solubility of the desired salt in the mother liquor.

      • Solution: Consider a pre-purification step to remove highly soluble impurities. This could involve washing the crude product with a solvent in which the desired salt has low solubility but the impurities are soluble.

Issue 2: Persistent Impurities in the Final Product

  • Question: After multiple recrystallizations, my this compound is still contaminated with byproducts. What are these likely impurities and what alternative purification strategies can I employ?

  • Answer: The primary byproducts in the synthesis of this compound typically arise from incomplete sulfonation or the formation of isomeric products. Common contaminants include monosulfonated benzenedimethanol and other benzenedisulfonic acid isomers. Inorganic salts from the neutralization step (e.g., sodium sulfate) are also common.

    • Identification of Impurities: It is crucial to first identify the nature of the persistent impurities. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Ion Chromatography can provide detailed information about the composition of your sample.[1][2]

    • Alternative Purification Strategies:

      • Salting Out: The solubility of your target compound can be decreased by adding a different, highly water-soluble salt to the aqueous solution. This technique, known as "salting out," can selectively precipitate the desired product.[3]

      • Solvent Extraction: If the impurities have different solubility profiles in organic solvents compared to your target salt, a liquid-liquid extraction could be effective. While the disodium salt is generally insoluble in most organic solvents, some organic impurities may be extractable.

      • Formation of an Insoluble Intermediate Salt: In some cases, converting the sodium salt to a less soluble salt (e.g., with a divalent metal cation like calcium or barium) can facilitate purification. The insoluble salt can be filtered and washed, and then converted back to the sodium salt.[4]

Issue 3: Difficulty in Inducing Crystallization

  • Question: My purified this compound forms an oil or fails to crystallize from the solution. What can I do to promote the formation of solid crystals?

  • Answer: The failure to crystallize, often resulting in "oiling out," is typically due to supersaturation or the presence of impurities that inhibit crystal lattice formation.

    • Seeding: Introducing a small, pure crystal of this compound into the supersaturated solution can provide a nucleation site for crystal growth.

    • Scratching the Glassware: Gently scratching the inside of the flask below the surface of the solution with a glass rod can create microscopic imperfections on the glass surface that act as nucleation points.

    • Solvent System Modification: If crystallization from a single solvent is problematic, a mixed-solvent system can be employed. Adding a "poor" solvent (one in which the compound is less soluble) dropwise to a solution of the compound in a "good" solvent can induce precipitation. For sodium sulfonates, mixtures of water with alcohols (like ethanol) or other organic solvents are often effective.[5][6]

    • Addition of a Surface-Active Agent: In some instances, minor amounts of surface-active agents have been shown to initiate the crystallization of sodium sulfonates from supersaturated solutions.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and handling of this compound.

  • Question: What is the typical solubility of this compound in common laboratory solvents?

  • Answer: this compound is highly soluble in water. Its solubility in organic solvents is generally low. For instance, the closely related 1,3-benzenedisulfonic acid disodium salt has a reported solubility of 663 g/L in water. While specific data for the 1,2-isomer may vary, a similar high aqueous solubility can be expected. It is sparingly soluble in alcohols and practically insoluble in nonpolar organic solvents like hexanes and diethyl ether.

  • Question: What are the key analytical techniques to assess the purity of my final product?

  • Answer: A combination of analytical methods is recommended for a comprehensive purity assessment:

    • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main component and potential organic impurities.[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify organic impurities.

    • Ion Chromatography: This method is well-suited for the analysis of sulfonic acids and can be used to quantify the target analyte and detect other ionic species.[2]

    • Titration: Acid-base or potentiometric titrations can determine the overall active content of the sulfonic acid salt.[8][5]

  • Question: What are the recommended storage conditions for this compound?

  • Answer: The compound should be stored in a tightly sealed container in a cool, dry place. It is advisable to store it at room temperature, typically between 2-30°C.

Experimental Protocols

Protocol 1: Recrystallization from an Aqueous Solution

  • Dissolution: In a suitable flask, add the crude this compound. Heat the flask in a water bath and add a minimal amount of deionized water with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, try seeding the solution or gently scratching the inner surface of the flask. Further cooling in an ice bath will maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a solvent in which the product is insoluble (e.g., ethanol or acetone) to remove residual water and soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product Dissolution Dissolution (Minimal Hot Water) Crude->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Insoluble Impurities Crystallization Cooling & Crystallization Dissolution->Crystallization No Insoluble Impurities HotFiltration->Crystallization Isolation Isolation (Vacuum Filtration) Crystallization->Isolation Mother Liquor (Soluble Impurities) Washing Washing (Cold Water/Solvent) Isolation->Washing Drying Drying (Under Vacuum) Washing->Drying PureProduct Pure Product Drying->PureProduct

Caption: A typical recrystallization workflow for this compound.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for addressing common purification challenges.

TroubleshootingLogic rect_node rect_node Start Purification Problem? LowYield Low Yield? Start->LowYield PersistentImpurity Persistent Impurity? Start->PersistentImpurity NoCrystals No Crystals? Start->NoCrystals LowYield->PersistentImpurity No ReduceSolvent Reduce Solvent Volume LowYield->ReduceSolvent Yes PersistentImpurity->NoCrystals No AnalyzeImpurity Identify Impurity (HPLC, NMR) PersistentImpurity->AnalyzeImpurity Yes SeedCrystals Add Seed Crystals NoCrystals->SeedCrystals Yes SlowCooling Slower Cooling/ Ice Bath ReduceSolvent->SlowCooling SaltingOut Try 'Salting Out' AnalyzeImpurity->SaltingOut SolventExtraction Solvent Extraction SaltingOut->SolventExtraction ScratchGlass Scratch Glassware SeedCrystals->ScratchGlass ChangeSolvent Change Solvent System ScratchGlass->ChangeSolvent

Sources

Technical Support Center: Overcoming Solubility Challenges with 1,2-Benzenedimethanesulfonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,2-Benzenedimethanesulfonic acid disodium salt. This document is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility challenges encountered during experimental work. As a highly polar ionic compound, this salt is expected to be readily soluble in aqueous solutions. However, practical laboratory applications can often introduce variables that lead to unexpected precipitation or dissolution failures. This guide provides in-depth, cause-and-effect explanations and validated protocols to ensure your experiments proceed smoothly.

Section 1: Frequently Asked Questions (FAQs) - Core Properties & Expectations

This section addresses the fundamental properties of this compound, establishing a baseline for its expected behavior in the lab.

Q1: What is the expected aqueous solubility of this compound?

A1: While specific quantitative data for the 1,2-isomer is not widely published, we can infer its properties from the closely related isomer, 1,3-benzenedisulfonic acid disodium salt. This analog exhibits very high solubility in water, on the order of 663 g/L at 20°C [1]. Given the identical chemical formula and functional groups, this compound is also expected to be highly soluble in water. If you are experiencing issues dissolving even small amounts in pure water, it is likely due to kinetic factors rather than inherent insolubility.

Q2: Can I dissolve this salt in organic solvents?

A2: Solubility is governed by the principle of "like dissolves like."[2] As an ionic salt, this compound is highly polar. Therefore, its solubility in nonpolar organic solvents (e.g., toluene, hexane, diethyl ether) is negligible. In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), it may show moderate solubility. It is generally reported as insoluble in alcohols like ethanol[3]. For most applications, water is the recommended solvent.

Q3: How does pH influence the solubility of this salt?

A3: The solubility of this compound is largely independent of pH in the range of 2-12. This is because the sulfonate anions (-SO₃⁻) are the conjugate bases of sulfonic acids, which are very strong acids (pKa < 0). Unlike salts of weak acids (like acetates or carbonates), the sulfonate anions will not become protonated in acidic solutions[4][5][6]. Therefore, adjusting the pH is not an effective strategy for overcoming solubility issues with this compound.

Q4: What are the most common factors that cause unexpected precipitation?

A4: The two most common causes of unforeseen solubility problems are temperature and the Common Ion Effect .

  • Temperature: While heating generally increases solubility, a solution prepared at an elevated temperature may become supersaturated upon cooling to room temperature, leading to precipitation.[7]

  • Common Ion Effect: This is the most frequent cause of precipitation in complex experimental mixtures. The solubility of this salt will decrease significantly if another soluble salt containing a common ion (Na⁺) is introduced into the solution.[8][9][10]

Section 2: Troubleshooting Guide - Common Scenarios & Solutions

This section provides a scenario-based approach to resolving the most common solubility issues encountered in the laboratory.

Scenario 1: The salt is dissolving very slowly or not at all in pure water at room temperature.
  • Underlying Cause: This is almost always a kinetic issue, not a thermodynamic one. The rate of dissolution may be slow due to insufficient energy to break down the crystal lattice and solvate the ions, or poor contact between the solid and the solvent.[7]

  • Expert Recommendation: Employ physical methods to increase the rate of dissolution. Gentle heating and mechanical agitation are highly effective.

  • Troubleshooting Workflow:

    G A Start: Add salt to ~80% of final solvent volume B Stir vigorously with magnetic stir bar A->B C Is the salt fully dissolved? B->C D Warm solution gently to 40-50°C C->D No H Success: Cool to RT, adjust to final volume C->H Yes E Is the salt fully dissolved? D->E F Place vessel in an ultrasonic bath for 5-10 min E->F No E->H Yes G Is the salt fully dissolved? F->G G->H Yes I Issue Persists: Re-evaluate concentration. Is it above solubility limit? G->I No

    Caption: Stepwise workflow for dissolving the salt.
Scenario 2: A precipitate forms after adding another reagent to my aqueous solution.
  • Underlying Cause: This is the classic presentation of the Common Ion Effect . Your added reagent is likely another sodium salt (e.g., Sodium Chloride (NaCl), Sodium Phosphate (Na₃PO₄), Sodium Bicarbonate (NaHCO₃)). The increased total concentration of Na⁺ ions shifts the dissolution equilibrium to the left, favoring the solid (precipitated) form of your salt.[8][9][10][11]

    Equilibrium: C₆H₄(SO₃Na)₂(s) ⇌ C₆H₄(SO₃)₂²⁻(aq) + 2Na⁺(aq)

    According to Le Chatelier's principle, adding more product (Na⁺ ions) from another source forces the equilibrium to shift toward the reactants (the solid salt), causing precipitation.[10][11]

  • Expert Recommendation: The primary goal is to reduce the total concentration of the common ion.

  • Conceptual Illustration:

    G cluster_0 Initial Solution cluster_1 Added Reagent (e.g., NaCl) A C₆H₄(SO₃)₂²⁻ B Na⁺ E High [Na⁺] shifts equilibrium (Le Chatelier's Principle) B->E Increased [Na⁺] C Na⁺ D Cl⁻ C->E Increased [Na⁺] F Precipitation C₆H₄(SO₃Na)₂(s) ↓ E->F

    Caption: The Common Ion Effect causing precipitation.

Section 3: Protocols and Data Tables

Protocol 3.1: Standard Protocol for Preparing an Aqueous Stock Solution

This protocol outlines the best practices for preparing a solution to avoid common pitfalls.[12][13]

  • Weigh the Salt: Accurately weigh the desired mass of this compound.

  • Measure Solvent: In a separate beaker or flask, measure out approximately 80% of the final desired volume of deionized water. Add a magnetic stir bar.

  • Initial Dissolution: Place the vessel on a magnetic stir plate and begin stirring. Slowly add the weighed salt to the vortex. Allow it to stir for 5-10 minutes.

  • Apply Gentle Heat (If Necessary): If the salt has not fully dissolved, gently warm the solution to 40-50°C while continuing to stir. Do not boil.

  • Cool to Room Temperature: Once dissolved, remove the solution from the heat and allow it to cool completely to room temperature.

  • Final Volume Adjustment: Transfer the solution to a volumetric flask. Rinse the original beaker with small amounts of the solvent and add the rinsate to the flask to ensure a complete transfer.

  • QS to Final Volume: Carefully add the solvent to the calibration mark on the volumetric flask. Invert the flask several times to ensure the solution is homogeneous.

Table 1: Solubility Profile of this compound
SolventTypeExpected SolubilityRationale / Comments
WaterPolar ProticVery High (>500 g/L)Highly ionic salt. Data is inferred from the highly soluble 1,3-isomer.[1]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble / Moderately SolubleThe polar nature of DMSO can solvate the ions, but likely less effectively than water.
Ethanol / MethanolPolar ProticInsoluble / Very Sparingly SolubleThe lower polarity compared to water is insufficient to effectively dissolve the ionic lattice.[3]
Toluene / HexaneNonpolarInsoluble"Like dissolves like" principle; polar salt will not dissolve in nonpolar solvents.[2]
Aqueous NaCl (e.g., 1M)Aqueous IonicReduced SolubilityCommon Ion Effect will significantly decrease the solubility compared to pure water.[8][9]

References

  • Title: Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid Source: Journal of Pharmacy and Pharmacology URL
  • Title: Common-ion effect Source: Wikipedia URL
  • Title: Common Ion Effect on Solubility of Ionic Salts Source: CK-12 Foundation URL
  • Title: How to Dissolve Salt in Water: 9 Steps (with Pictures)
  • Title: 18.
  • Title: How does the common ion effect influence the solubility of a sparingly soluble salt?
  • Title: What is the "chemically correct" way to dissolve a salt in water?
  • Title: Soluble & Insoluble Salts (GCSE Chemistry)
  • Title: How to dissolve salts properly Source: ResearchGate URL
  • Title: Does pH affect solubility?
  • Title: 16.
  • Title: Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds Source: PASCO scientific URL
  • Title: 17.
  • Title: Solubility profile of pamoic acid disodium in aqueous and organic solvents.
  • Title: 1,3-BENZENEDISULFONIC ACID DISODIUM SALT Product Description Source: ChemicalBook URL

Sources

Technical Support Center: Stabilizing 1,2-Benzenedimethanesulfonic Acid Disodium Salt Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-Benzenedimethanesulfonic Acid Disodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered when working with solutions of this compound. Our goal is to equip you with the knowledge to ensure the stability and integrity of your experimental solutions.

Introduction to the Stability of this compound

This compound is a valuable compound in various research and pharmaceutical applications. However, like many aromatic sulfonate compounds, its solutions can be susceptible to degradation under certain conditions. Understanding the potential degradation pathways is crucial for maintaining the stability and efficacy of your solutions. The primary modes of degradation include hydrolysis (desulfonation), oxidation, and photodegradation. The close proximity of the two sulfonate groups in the ortho position may also influence its reactivity. This guide will walk you through common stability issues and provide practical solutions.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter with your this compound solutions in a question-and-answer format.

Question 1: Why has my clear this compound solution turned yellow or brown?

Answer:

Discoloration, typically yellowing or browning, is a common indicator of degradation in aromatic compound solutions. This is often due to oxidative degradation or the formation of colored degradation products.

  • Oxidative Degradation: Aromatic rings, especially when substituted, can be susceptible to oxidation. Trace metal ions in your solvent or from your glassware can catalyze oxidative processes. The degradation of benzenesulfonic acid can lead to the formation of catechol, which can then be further oxidized to form colored polymeric species.[1][2]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions. This can lead to the formation of colored byproducts through various pathways, including hydroxylation of the aromatic ring.[3][4][5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for solution discoloration.

Preventative Measures & Protocol:

  • Use High-Purity Solvents: Always use HPLC-grade or purified water (e.g., Milli-Q) to minimize contaminants.

  • Protect from Light: Prepare and store solutions in amber glass vials or wrap clear vials in aluminum foil to protect from light.[5]

  • Inert Atmosphere: If your application allows, deoxygenate your solvent by sparging with an inert gas like nitrogen or argon before preparing the solution. This is especially important for long-term storage.

  • Chelating Agents: To mitigate the catalytic effect of trace metal ions, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) disodium salt to your solution (e.g., 0.01-0.1 mM).[6]

  • Antioxidants: For applications where it won't interfere, the addition of a radical-scavenging antioxidant, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 0.01%) may prevent oxidative degradation.[7][8]

Question 2: I've observed a precipitate forming in my this compound solution over time. What could be the cause?

Answer:

Precipitation can occur due to several factors, including changes in pH, temperature, or the formation of insoluble degradation products.

  • pH Shift: The solubility of 1,2-Benzenedimethanesulfonic acid and its salts can be pH-dependent. A significant shift in the pH of your solution, perhaps due to the absorption of atmospheric CO2 (making it more acidic), could lead to precipitation.

  • Hydrolysis/Desulfonation: Aromatic sulfonation is a reversible reaction.[9] Under certain conditions, particularly in hot, dilute aqueous acid, desulfonation can occur, leading to the formation of less soluble species.[9][10][11]

  • Ionic Interactions: The presence of certain counter-ions in your solution could lead to the formation of less soluble salts of 1,2-Benzenedimethanesulfonic acid.

Troubleshooting and Prevention:

ParameterRecommendationRationale
pH Control Buffer the solution to a neutral or slightly alkaline pH (e.g., pH 7-8) using a non-reactive buffer system.Maintains the ionized and more soluble salt form.
Temperature Store solutions at recommended temperatures (typically 2-8°C for long-term storage). Avoid repeated freeze-thaw cycles.Lower temperatures slow down degradation reactions.
Solvent Choice Ensure the compound is fully dissolved in a suitable solvent at the desired concentration.Prevents precipitation of undissolved material.
Question 3: My analytical results show a decrease in the concentration of this compound over time. What are the likely degradation pathways?

Answer:

A decrease in the parent compound concentration is a clear indication of degradation. The primary degradation pathways for aromatic sulfonic acids are hydrolysis (desulfonation), oxidation, and photodegradation.

  • Hydrolysis (Desulfonation): This is the cleavage of the C-S bond, releasing a sulfite or sulfate ion and replacing the sulfonate group with a hydrogen atom or a hydroxyl group. Heating in an aqueous solution can promote this process.[9][10]

  • Oxidative Degradation: As mentioned earlier, this can lead to hydroxylation of the aromatic ring and potentially ring-opening under more aggressive conditions. The initial step in the biodegradation of benzenesulfonic acid involves the formation of catechol.[1][2]

  • Photodegradation: UV light can provide the energy to break chemical bonds, leading to a variety of degradation products. For some aromatic sulfonic acids, photodegradation can involve desulfonation and ring cleavage.[3][5]

Potential Degradation Pathway:

G A 1,2-Benzenedimethanesulfonic Acid B Benzenesulfonic Acid A->B Hydrolysis/Desulfonation (Heat, Acid) E Hydroxylated Derivatives A->E Oxidation/Photodegradation C Catechol B->C Oxidation D Ring-Opened Products C->D Further Oxidation E->D Further Oxidation/Photodegradation

Caption: Potential degradation pathways of 1,2-Benzenedimethanesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of this compound?

A1: For long-term stability, it is recommended to store aqueous solutions at 2-8°C, protected from light. For critical applications, storing under an inert atmosphere (nitrogen or argon) is advisable. Avoid storing in conditions of high humidity if working with the solid form, as it can be hygroscopic.

Q2: How does pH affect the stability of the solution?

A2: The stability of aromatic sulfonates can be significantly influenced by pH. Highly acidic conditions, especially when combined with heat, can promote hydrolysis (desulfonation).[9] While a neutral to slightly alkaline pH is generally recommended for storage to maintain the salt form, the optimal pH will depend on your specific application.

Q3: Are there any known incompatibilities with common excipients?

Q4: What analytical methods are recommended for assessing the stability of my solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for monitoring the purity and degradation of this compound. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[13]

Recommended Analytical Protocol (HPLC-UV):

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., around 220-280 nm).

  • Forced Degradation: To validate that your method is stability-indicating, it is essential to perform forced degradation studies.[14][15][16][17] This involves subjecting the solution to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products and ensure they are separated from the main peak.[14][15][16][17]

References

  • Locher, H. H., et al. (1989). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. Journal of Bacteriology, 171(10), 5121-5127. [Link]

  • Zürrer, D., et al. (1987). Degradation of benzenesulfonic and p-toluenesulfonic acids by strains of Pseudomonas putida. Applied and Environmental Microbiology, 53(7), 1459-1463. [Link]

  • Wikipedia contributors. (2023). Phenol. In Wikipedia, The Free Encyclopedia. [Link]

  • Ogata, Y., et al. (1979). Photooxidation of Some Aromatic Sulfonic Acids with Alkaline Hypochlorite. Bulletin of the Chemical Society of Japan, 52(9), 2628-2631. [Link]

  • Locher, H. H., et al. (1989). Initial steps in the degradation of benzene sulfonic acid, 4-toluene suifonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. KOPS - University of Konstanz. [Link]

  • Wang, L., et al. (2015). Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation. Dyes and Pigments, 113, 31-39. [Link]

  • Locher, H. H., et al. (1989). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. ResearchGate. [Link]

  • Ji, Y., et al. (2014). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. Water Research, 59, 1-10. [Link]

  • Li, D., et al. (2022). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Science and Pollution Research, 29(23), 34858-34871. [Link]

  • Shishkin, V. N., et al. (2023). Synthesis of aromatic 1,2-disulfonimides and their prospects as monomers. RSC Advances, 13(8), 5163-5171. [Link]

  • Tate, J. F., & Jones, M. M. (1961). Substituent Effects on the Stabilities of Cadmium Complexes of Aromatic Sulfonates. Journal of the American Chemical Society, 83(15), 3221-3224. [Link]

  • Wikipedia contributors. (2023). Benzenesulfonic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Arslan-Alaton, I., et al. (2009). Photocatalytic degradation of aromatic sulfonates present in industrial percolates. Journal of Photochemistry and Photobiology A: Chemistry, 205(2-3), 169-176. [Link]

  • Doubtnut. (2020, February 20). Hydrolysis of benzene sulphonic acid with super heated steam gives [Video]. YouTube. [Link]

  • Szymczyk, K., et al. (2022). A Comprehensive Analysis of Selected Anionic Surfactants Behaviour in Aqueous Systems Containing Metal Ions and Inorganic Acid. Materials, 15(19), 6893. [Link]

  • Perez-Sanz, F., et al. (2018). Intercalation of aromatic sulfonates in 'green rust' via ion exchange. Energy Procedia, 148, 937-944. [Link]

  • Chen, J., et al. (2023). Aryl sulfonate anion stabilized aromatic triangular cation [Pd3]+: syntheses, structures and properties. RSC Advances, 13(44), 30972-30978. [Link]

  • Google Patents. (n.d.).
  • Shchukina, E., et al. (2021). Lignosulfonates as Surfactants to Stabilize Elemental Sulfur Dispersions. Polymers, 13(24), 4349. [Link]

  • Allen Career Institute. (n.d.). Hydrolysis of benzene sulphonic acid with super heated steam gives. [Link]

  • Google Patents. (n.d.). Method of improving sulfite antioxidant performance in high solids scrubbers.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38243-38248. [Link]

  • Padella, F., et al. (2007). Mechanochemical degradation of aromatic sulfonic acids. Journal of Hazardous Materials, 142(1-2), 349-355. [Link]

  • Zhang, Y., et al. (2022). Effect of Fe(III) Species on the Stability of a Water-Model Oil Emulsion with an Anionic Sulfonate Surfactant as an Emulsifier. ACS Omega, 7(42), 37722-37731. [Link]

  • Singh, R., & Kumar, R. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4645-4651. [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]

  • Asian Publication Corporation. (n.d.). AJ C. [Link]

  • Kumar, V., & Sharma, P. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • Google Patents. (n.d.). Salt-tolerant alkyl aryl sulfonate compositions for use in enhanced oil recovery processes.
  • Miller, S. C., & Scanlan, T. S. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic Letters, 11(15), 3422-3425. [Link]

  • PubChem. (n.d.). 1,3-Benzenedisulfonic acid. [Link]

  • PubChem. (n.d.). 1,2-Benzenedisulfonic acid. [Link]

  • Napolitano, A., et al. (2022). Innovative and Sustainable Technologies to Enhance the Oxidative Stability of Vegetable Oils. Sustainability, 14(2), 849. [Link]

  • Fernandes, P., & Prabhu, K. N. (2011). Effect of Antioxidants on Oxidative Stability and Quenching Performance of Soybean Oil and Palm Oil Quenchants. Journal of ASTM International, 8(9), 103554. [Link]

  • Guedes-Alonso, R., et al. (2021). Comprehensive Characterization of 76 Pharmaceuticals and Metabolites in Wastewater by LC-MS/MS. Molecules, 26(19), 5779. [Link]

  • Benaglia, M., et al. (2010). Chiral derivatives of 1,2-benzenedisulfonimide as efficient Brønsted acid catalysts in the Strecker reaction. Organic & Biomolecular Chemistry, 8(20), 4685-4693. [Link]

  • Lee, J., et al. (2019). Antioxidant, Anti-inflammatory, and Neuroprotective Effects of Novel Vinyl Sulfonate Compounds as Nrf2 Activator. ACS Chemical Neuroscience, 10(6), 2941-2953. [Link]

  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. [Link]

  • Zhang, Y., et al. (2022). Micellar Behavior of Anionic Surfactants with Sulfonate Function in Aqueous Solutions. Journal of Surfactants and Detergents, 25(4), 537-546. [Link]

  • RIWA. (n.d.). Polar Aromatic Sulfonates and Their Relevance to Waterworks. [Link]

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Technical Support Center: Troubleshooting Peak Tailing with 1,2-Benzenedimethanesulfonic Acid Disodium Salt in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our specialized technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting assistance for a common and often frustrating issue in liquid chromatography: peak tailing, specifically when analyzing 1,2-Benzenedimethanesulfonic acid disodium salt. This document moves beyond generic advice to offer a scientifically grounded, experience-driven approach to diagnosing and resolving this chromatographic challenge.

Understanding the Challenge: The Nature of this compound

This compound is a highly polar, strongly acidic compound. Its two sulfonate groups are key to its chemical properties and, consequently, its behavior in a chromatographic system. These sulfonic acid moieties can lead to strong, undesirable secondary interactions with the stationary phase, which is a primary cause of peak tailing.[1]

Peak tailing is observed as an asymmetrical peak with a drawn-out or sloping tail on the right side.[2] This phenomenon can significantly compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[2][3] A tailing factor (Tf) or Asymmetry Factor (As) greater than 1.2 is generally considered tailing.[2][4]

The primary culprit behind peak tailing for acidic compounds like this compound is often the interaction with residual silanol groups on the surface of silica-based stationary phases.[5][6] These silanol groups (Si-OH) can exist in an ionized state (Si-O-), creating active sites for strong ionic interactions with the analyte, leading to a mixed-mode retention mechanism that causes tailing.[7][8]

Visualizing the Troubleshooting Pathway

To effectively tackle peak tailing, a systematic approach is crucial. The following flowchart outlines a logical sequence of steps to diagnose and resolve the issue.

G cluster_0 Initial Observation cluster_1 Mobile Phase Optimization cluster_2 Column & Hardware Evaluation cluster_3 Sample & Injection Parameters cluster_4 Resolution A Peak Tailing Observed for this compound B Adjust Mobile Phase pH A->B Start Here C Incorporate Ion-Pairing Agent B->C If tailing persists J Symmetrical Peak Achieved B->J Problem Solved D Optimize Buffer Concentration C->D Fine-tune C->J Problem Solved E Select Appropriate Column D->E If mobile phase changes are insufficient D->J Problem Solved F Check for System Dead Volume E->F Systematic check E->J Problem Solved G Inspect for Column Fouling/Void F->G Inspect physical components F->J Problem Solved H Evaluate Sample Solvent G->H If hardware is sound G->J Problem Solved I Check for Sample Overload H->I Check sample prep H->J Problem Solved I->J Problem Solved

Caption: A logical workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for this compound is tailing significantly. Where should I start?

A1: Start with the mobile phase pH. The ionization state of both your analyte and the residual silanols on the column is highly dependent on the mobile phase pH.[9][10]

  • The "Why": 1,2-Benzenedimethanesulfonic acid is a strong acid, meaning it will be deprotonated (negatively charged) across a wide pH range. The problematic interaction arises from the silanol groups on the silica packing. At a mid-range pH, these silanols can be ionized (SiO-), leading to electrostatic repulsion of your negatively charged analyte, but also complex secondary interactions that can cause tailing.[3] By lowering the mobile phase pH (typically to pH < 3), the silanol groups are protonated (Si-OH) and are less likely to engage in these secondary ionic interactions, thus improving peak shape.[3][4]

  • Actionable Protocol:

    • Prepare a mobile phase with a buffer that is effective in the pH range of 2.5-3.5 (e.g., phosphate or formate buffer).

    • Adjust the pH of the aqueous portion of the mobile phase using an acid such as phosphoric acid or formic acid.[3]

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.[3]

    • If peak tailing persists but retention time is too short, consider reducing the organic modifier concentration in the mobile phase.[4]

Q2: I've adjusted the pH, but the peak tailing is still unacceptable. What's the next step?

A2: Consider using an ion-pairing agent. For highly polar and ionic compounds that are poorly retained on reversed-phase columns, ion-pairing chromatography is a powerful technique.[11][12]

  • The "Why": An ion-pairing agent is a large ionic molecule with a hydrophobic tail that is added to the mobile phase.[12] For your anionic analyte, a cationic ion-pairing agent (e.g., a quaternary ammonium salt like tetrabutylammonium) is used.[13] The ion-pairing agent forms a neutral complex with your analyte. This neutral "ion-pair" has a greater affinity for the non-polar stationary phase, leading to increased retention and, more importantly, masking the undesirable interactions that cause tailing.[11]

  • Actionable Protocol:

    • Select a suitable cationic ion-pairing reagent (e.g., tetrabutylammonium phosphate or tetrabutylammonium hydroxide).

    • Incorporate the ion-pairing reagent into the mobile phase at a concentration typically between 5-20 mM.

    • Ensure the mobile phase pH is controlled to maintain a consistent charge on your analyte.

    • Thoroughly equilibrate the column with the ion-pairing mobile phase, as it can take a significant time for the reagent to coat the stationary phase.

Q3: Could my column be the problem?

A3: Absolutely. Column choice and condition are critical.

  • The "Why": Not all C18 columns are created equal. Modern, high-purity, end-capped columns are designed to minimize the number of accessible residual silanol groups.[3] "End-capping" is a process where smaller silane molecules are used to bond to the remaining unreacted silanols, effectively shielding them from interaction with analytes.[8][14] For a highly polar analyte like this compound, a column with a lower carbon load or a polar-embedded phase might also provide a more suitable retention mechanism.

  • Actionable Protocol:

    • Column Selection: If you are using an older "Type A" silica column, switch to a modern, high-purity "Type B" silica column that is fully end-capped.[15] Consider a column with a different stationary phase chemistry, such as a polar-embedded phase or a phenyl phase, which can offer alternative selectivities.

    • Column Health: Inspect for physical signs of a problem. A void at the head of the column or a blocked frit can cause peak distortion.[3][4] If a void is suspected, carefully reversing and flushing the column (if the manufacturer's instructions permit) may resolve the issue.[4] A gradual increase in backpressure alongside peak tailing can indicate a contaminated or blocked column.

Q4: What about my sample and injection conditions?

A4: These factors can certainly contribute to peak tailing.

  • The "Why":

    • Sample Solvent: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte band to spread at the head of the column, leading to peak distortion.[6]

    • Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in a characteristic "shark-fin" or fronting peak, but severe overload can also manifest as tailing.[6]

  • Actionable Protocol:

    • Solvent Matching: As a best practice, dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.

    • Overload Check: To check for overload, dilute your sample 10-fold and reinject. If the peak shape improves significantly, you were likely overloading the column.

Quantitative Data Summary

ParameterRecommendation for this compoundRationale
Mobile Phase pH 2.5 - 3.5Suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary ionic interactions.[3][4]
Column Type High-purity, end-capped C18 or polar-embedded phaseMinimizes accessible silanol groups and provides a more suitable retention mechanism for polar analytes.[3]
Ion-Pairing Agent Cationic (e.g., Tetrabutylammonium salts)Forms a neutral ion-pair with the anionic analyte, increasing retention and masking secondary interactions.[13]
Sample Solvent Mobile phase or a weaker solventPrevents peak distortion caused by solvent mismatch.[6]

Key Experimental Protocol: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound.

Materials:

  • HPLC system with UV detector

  • High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • HPLC-grade acetonitrile, water, and phosphoric acid

  • 0.1 M Phosphate buffer solutions at pH 4.5, 3.5, and 2.5

Methodology:

  • Mobile Phase Preparation:

    • Prepare three mobile phases consisting of 20% acetonitrile and 80% of each phosphate buffer (pH 4.5, 3.5, and 2.5).

    • Degas all mobile phases before use.

  • System Equilibration:

    • Install the C18 column and start with the pH 4.5 mobile phase.

    • Equilibrate the system at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a fixed volume (e.g., 10 µL) of the this compound standard.

    • Record the chromatogram and calculate the tailing factor.

  • pH Adjustment and Re-analysis:

    • Switch to the pH 3.5 mobile phase and allow the system to equilibrate for at least 20 minutes.

    • Inject the standard and record the chromatogram, calculating the tailing factor.

    • Repeat the process with the pH 2.5 mobile phase.

  • Data Evaluation:

    • Compare the tailing factors obtained at each pH. The optimal pH will be the one that provides a tailing factor closest to 1.0.

By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing, leading to more accurate, reproducible, and reliable chromatographic results in your analysis of this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A, 1721, 464819.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
  • Shodex. (n.d.). Analysis of Alkyl Sulfonic Acids (1) (NI-424).
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • The LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Pittcon 2009 Proceedings. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
  • LCGC North America. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
  • MilliporeSigma. (n.d.). Ion pair chromatography reagents.
  • Spectrum Chemical. (n.d.). Ion-Pair Reagents for HPLC.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Sep-pal. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Benchchem. (n.d.). Troubleshooting peak tailing in HPLC analysis of benzamides.
  • MAC-MOD Analytical. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.

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Technical Support Center: Optimization of Reaction Conditions for the Sulfonation of 1,2-Dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sulfonation of 1,2-dimethylbenzene (o-xylene). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yields, and ensure the desired product purity.

Introduction to the Sulfonation of 1,2-Dimethylbenzene

The sulfonation of 1,2-dimethylbenzene is a classic electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto the aromatic ring. The two methyl groups on the benzene ring are ortho, para-directing and activating. This leads to the potential formation of two primary monosulfonated products: 3,4-dimethylbenzenesulfonic acid and 2,3-dimethylbenzenesulfonic acid. The ratio of these isomers is highly dependent on the reaction conditions, a concept we will explore in detail.

This process is governed by the principles of kinetic versus thermodynamic control.[1] At lower temperatures, the reaction is under kinetic control, favoring the formation of the sterically less hindered product. At higher temperatures, the reaction is under thermodynamic control, allowing for equilibrium to be reached and favoring the formation of the more stable isomer. Understanding and manipulating these principles are key to a successful and reproducible synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the sulfonation of 1,2-dimethylbenzene, providing explanations and actionable solutions.

Issue 1: Low Yield of Sulfonated Product

Symptom: After workup, the isolated yield of dimethylbenzenesulfonic acid is significantly lower than expected.

Possible CauseScientific ExplanationRecommended Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate mixing.Increase the reaction time and/or temperature. Ensure vigorous stirring to maintain a homogenous reaction mixture, especially if the mixture is viscous.[1]
Reversibility of Sulfonation (Desulfonation) Sulfonation is a reversible reaction.[2][3][4] The presence of excess water, particularly at elevated temperatures, can shift the equilibrium back towards the starting materials.[1][2]Use a concentrated sulfonating agent such as fuming sulfuric acid (oleum) or concentrated sulfuric acid.[1][2] If using concentrated sulfuric acid, consider adding a dehydrating agent like thionyl chloride to remove the water formed during the reaction.[3]
Loss of Product During Workup Dimethylbenzenesulfonic acids are highly soluble in water, which can lead to significant losses during aqueous workup and extraction phases.[5]Instead of a simple aqueous wash, consider "salting out" the product by adding a saturated solution of a salt like sodium chloride. This decreases the solubility of the sulfonic acid in the aqueous layer. Alternatively, convert the sulfonic acid to its less soluble salt (e.g., sodium or potassium salt) before isolation.

Issue 2: Poor Regioselectivity (Incorrect Isomer Ratio)

Symptom: The ratio of 3,4-dimethylbenzenesulfonic acid to 2,3-dimethylbenzenesulfonic acid is not as desired.

Possible CauseScientific ExplanationRecommended Solution
Incorrect Reaction Temperature Temperature is a critical factor in determining the isomer distribution.[1] Lower temperatures favor the kinetically controlled product (often the less sterically hindered isomer), while higher temperatures favor the thermodynamically more stable product.[1]For a higher proportion of the kinetically favored product, conduct the reaction at a lower temperature (e.g., 0-25 °C). For the thermodynamically favored product, a higher temperature (e.g., 100 °C or higher) is recommended.[1]
Choice of Sulfonating Agent The reactivity of the sulfonating agent can influence the isomer ratio. More reactive agents, like oleum (a solution of SO₃ in H₂SO₄), can sometimes lead to different selectivity compared to concentrated sulfuric acid.Experiment with different sulfonating agents. For instance, if high concentrations of oleum are leading to undesired byproducts or isomer ratios, switching to concentrated sulfuric acid at a controlled temperature might offer better selectivity.

Issue 3: Presence of Significant Impurities in the Final Product

Symptom: Analytical data (e.g., NMR, HPLC) of the isolated product shows the presence of unexpected signals or peaks.

Possible CauseScientific ExplanationRecommended Solution
Polysulfonation If the reaction conditions are too harsh (e.g., high temperature, very high concentration of oleum, long reaction time), a second sulfonic acid group may be added to the ring, forming disulfonated products.Use milder reaction conditions. Decrease the reaction temperature, shorten the reaction time, or use a less concentrated sulfonating agent. Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the desired monosulfonated product is formed.
Sulfone Formation At high temperatures, an intermolecular reaction can occur between two molecules of the sulfonic acid or between the sulfonic acid and the starting material to form a diaryl sulfone.Maintain a controlled reaction temperature. The formation of sulfones is generally favored at higher temperatures.
Oxidation of Methyl Groups Strong oxidizing conditions, which can be present with hot concentrated sulfuric acid, may lead to the oxidation of the methyl groups to carboxylic acids.Avoid excessively high temperatures. If oxidation is a persistent issue, consider using a milder sulfonating agent.

Issue 4: Difficulty in Product Purification and Isolation

Symptom: The isolated product is an oil or a sticky solid that is difficult to handle and purify.

Possible CauseScientific ExplanationRecommended Solution
Hygroscopic Nature of Sulfonic Acids Aryl sulfonic acids are often hygroscopic and can absorb moisture from the air, making them difficult to crystallize and handle as solids.After the reaction, convert the sulfonic acid to its corresponding salt (e.g., sodium, potassium, or barium salt). These salts are often crystalline, non-hygroscopic, and have different solubility profiles, which can facilitate purification by recrystallization.[6]
Co-crystallization of Isomers The different isomers of dimethylbenzenesulfonic acid can have similar solubilities, leading to co-crystallization and making separation by simple recrystallization challenging.[6]If multiple recrystallizations are ineffective, consider converting the sulfonic acid mixture to their sulfonyl chlorides using a reagent like thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chlorides may have different physical properties that allow for separation by chromatography or fractional crystallization. Subsequently, the separated sulfonyl chlorides can be hydrolyzed back to the pure sulfonic acids. For high-purity requirements, preparative HPLC or ion-exchange chromatography can be employed to separate the isomeric sulfonic acids.[6]

Frequently Asked Questions (FAQs)

Q1: What is the electrophile in the sulfonation of 1,2-dimethylbenzene?

A1: The electrophile in this reaction is typically sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H.[2][7] When using concentrated sulfuric acid, SO₃ is present in equilibrium. In fuming sulfuric acid (oleum), the concentration of SO₃ is much higher, making it a more potent sulfonating agent.[8]

Q2: How can I monitor the progress of the sulfonation reaction?

A2: You can monitor the reaction progress by periodically taking a small aliquot from the reaction mixture, quenching it with water or a suitable base, and analyzing it by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)[6], or Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC, you would typically spot the quenched reaction mixture against a standard of the starting material (1,2-dimethylbenzene). The disappearance of the starting material spot and the appearance of a new, more polar spot (the sulfonic acid) indicates the progress of the reaction.

Q3: What are the expected major products of the sulfonation of 1,2-dimethylbenzene?

A3: The sulfonation of 1,2-dimethylbenzene (o-xylene) primarily yields two monosulfonated isomers: 3,4-dimethylbenzenesulfonic acid and 2,3-dimethylbenzenesulfonic acid. The methyl groups are activating and ortho, para-directing. Sulfonation at the 4-position is sterically less hindered and often favored. The ratio of these products is highly dependent on the reaction conditions.[9]

Q4: Can I use other sulfonating agents besides sulfuric acid or oleum?

A4: Yes, other sulfonating agents can be used. Chlorosulfonic acid (ClSO₃H) is a powerful sulfonating agent that reacts readily with aromatic compounds.[3] Amide-SO₃ complexes, such as the pyridine-SO₃ complex, are milder and can be used for sensitive substrates. The choice of sulfonating agent will depend on the desired reactivity and the tolerance of the substrate to harsh acidic conditions.

Q5: How do I remove the sulfonic acid group if I want to use it as a temporary blocking group?

A5: The sulfonation reaction is reversible. To remove the sulfonic acid group (desulfonation), you can heat the sulfonic acid in the presence of a dilute aqueous acid, such as dilute sulfuric acid.[2][4] The presence of water and heat shifts the equilibrium back to the starting arene and sulfuric acid.[2] This reversibility is a useful feature, allowing the sulfonic acid group to be used as a temporary protecting or directing group in multi-step syntheses.[4]

Experimental Protocols

Protocol 1: General Procedure for the Sulfonation of 1,2-Dimethylbenzene

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-dimethylbenzene.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (or fuming sulfuric acid) dropwise with vigorous stirring. The molar ratio of the sulfonating agent to 1,2-dimethylbenzene should be optimized based on the desired extent of reaction.

  • After the addition is complete, allow the reaction mixture to warm to the desired temperature (e.g., room temperature for kinetic control or heated for thermodynamic control) and stir for the desired reaction time.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction.

  • The product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent after "salting out".

  • For purification, the crude sulfonic acid can be recrystallized from water or converted to a salt for recrystallization from a different solvent system.

Protocol 2: Conversion of Dimethylbenzenesulfonic Acid to its Sodium Salt for Purification

  • Dissolve the crude dimethylbenzenesulfonic acid in a minimum amount of water.

  • Slowly add a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is neutral (pH ~7).

  • The sodium salt of the sulfonic acid may precipitate upon cooling or with the addition of a common ion (e.g., NaCl).

  • Collect the precipitated salt by filtration and wash with a small amount of cold water or a saturated salt solution.

  • The sodium salt can then be recrystallized from a suitable solvent, such as an ethanol/water mixture.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 1,2-Dimethylbenzene 1,2-Dimethylbenzene Sigma_Complex Arenium Ion (Sigma Complex) 1,2-Dimethylbenzene->Sigma_Complex Electrophilic Attack Sulfonating_Agent H₂SO₄ / SO₃ Sulfonating_Agent->Sigma_Complex Product_1 3,4-Dimethylbenzenesulfonic Acid Sigma_Complex->Product_1 Deprotonation Product_2 2,3-Dimethylbenzenesulfonic Acid Sigma_Complex->Product_2 Deprotonation

Caption: Electrophilic aromatic substitution mechanism for the sulfonation of 1,2-dimethylbenzene.

Troubleshooting_Workflow Start Start Experiment Problem Unsatisfactory Result? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Poor_Selectivity Poor Selectivity Problem->Poor_Selectivity Yes Impure_Product Impure Product Problem->Impure_Product Yes Optimize_Conditions Optimize Reaction Conditions Problem->Optimize_Conditions No Analyze_Yield Analyze Yield Low_Yield->Analyze_Yield Analyze_Selectivity Analyze Selectivity Poor_Selectivity->Analyze_Selectivity Analyze_Purity Analyze Purity Impure_Product->Analyze_Purity Analyze_Yield->Optimize_Conditions Analyze_Selectivity->Optimize_Conditions Analyze_Purity->Optimize_Conditions

Caption: A logical workflow for troubleshooting common issues in the sulfonation reaction.

References

  • Technical Support Center: Purification of 3,5-Dimethylbenzenesulfonic Acid - Benchchem.
  • Strategies to control the regioselectivity of ethylbenzene sulfonation - Benchchem.
  • Sulfonation of Benzene - Chemistry Steps.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Aromatic sulfonation. Part 24: Kinetics and mechanism of the sulfonation of o‐ and m‐xylene in aqueous sulfuric acid - ResearchGate.
  • the sulphonation of benzene - electrophilic substitution - Chemguide.
  • Aromatic sulfonation - Wikipedia.
  • Nitration and Sulfonation of Benzene - Chemistry LibreTexts.
  • CAS 609-54-1: 2,5-Dimethylbenzenesulfonic acid - CymitQuimica.

Sources

Technical Support Center: Strategies to Prevent Degradation of 1,2-Benzenedimethanesulfonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 1,2-Benzenedimethanesulfonic acid disodium salt. Its purpose is to provide expert advice and actionable strategies to maintain the integrity of the compound by preventing its degradation during storage and experimentation.

PART 1: Troubleshooting and FAQs

This section is designed in a question-and-answer format to directly address common issues and questions, providing rapid access to solutions for problems encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: The solid compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] To prevent degradation from moisture, it must be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3] Storing it at a consistent room temperature (below 30°C) is recommended.[4] Avoid temperature fluctuations and refrigeration, as this can cause condensation when the container is opened.[1]

Q2: My solid this compound appears clumped and discolored. What could be the cause?

A2: Clumping and discoloration are often signs of moisture absorption.[1] This can lead to hydrolysis and other degradation pathways. It is crucial to ensure your container is sealed tightly and stored in a moisture-free environment, such as a desiccator. If you observe these changes, the integrity of the compound may be compromised, and using a fresh, unopened batch for critical applications is advisable.

Q3: What is the best practice for preparing and storing aqueous solutions?

A3: For maximum consistency, prepare solutions fresh before each use. If you must prepare a stock solution, use high-purity, deoxygenated water. For short-term storage (up to a few days), keep the solution at 4°C.[5] For longer-term storage, it is best to aliquot the solution into single-use vials and store them frozen at -20°C.[5] Avoid repeated freeze-thaw cycles. Studies on similar compounds have shown that stability in aqueous matrices is often pH-dependent, with better stability observed at a slightly acidic pH.[5]

Q4: What chemical incompatibilities should I be aware of?

A4: Avoid strong oxidizing agents, as they can degrade sulfonic acid salts.[1] Also, be cautious with highly acidic conditions, especially in the presence of alcohols and at elevated temperatures, as this can potentially lead to the formation of undesired alkyl sulfonate esters.[6][7]

Troubleshooting Guide

Scenario 1: You observe unexpected peaks in your HPLC/LC-MS analysis.

  • Potential Cause: This is a classic sign of compound degradation. The additional peaks likely represent degradation byproducts.

  • Investigative Workflow:

    • Establish a Baseline: Immediately prepare a fresh solution from solid material and analyze it to confirm the chromatogram of the pure compound.

    • Review Your Protocol: Scrutinize your experimental steps. Was the compound exposed to any of the following stressors?

      • Extreme pH (highly acidic or basic)?[5]

      • Elevated temperatures for extended periods?[6]

      • Incompatible reagents, especially strong oxidizers?[1]

      • Prolonged exposure to light?

    • Confirm by Stress Testing: To tentatively identify the source of degradation, you can perform a controlled stress study. Expose fresh solutions to heat, strong acid, strong base, and an oxidizing agent (e.g., 3% H₂O₂). Analyzing these stressed samples can help correlate the unexpected peaks with specific degradation conditions.

Scenario 2: Your experimental results are inconsistent or show a loss of efficacy over time.

  • Potential Cause: The most probable cause is the degradation of your stock solution. Even when stored correctly, aqueous solutions have a limited shelf life.

  • Logical Troubleshooting Steps:

    • Prepare a fresh solution from the solid starting material.

    • Repeat the experiment using this fresh solution and compare the results to those obtained with the aged stock.

    • If the results are restored to the expected outcome, discard the old stock solution .

    • Re-evaluate your storage procedures. If you are storing solutions for extended periods, consider preparing smaller, more frequent batches or switching to a more robust storage method (e.g., frozen aliquots).[5]

PART 2: Protocols and Data Visualization

Experimental Protocol: Preparation of a Stabilized Aqueous Stock Solution
  • Pre-analysis: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation.

  • Weighing: In a controlled, low-humidity environment, quickly weigh the desired amount of the solid.

  • Dissolution: Use high-purity (e.g., HPLC-grade), degassed water. To prepare a 100 mM stock solution, for example, dissolve 2.822 g of the salt (MW: 282.22 g/mol ) in approximately 90 mL of water in a 100 mL volumetric flask.

  • pH Adjustment (Optional but Recommended): Based on stability data for related compounds, adjusting the pH to a slightly acidic range (e.g., pH 3-5) with a dilute acid may enhance stability for some applications.[5] This step should be validated for your specific experimental needs.

  • Final Volume: Bring the solution to the final volume of 100 mL. Mix thoroughly.

  • Filtration: Filter the solution through a 0.22 µm sterile filter to remove any particulates.

  • Storage: Dispense into single-use, light-protecting (amber) vials and store at ≤ -20°C for long-term use.[5]

Data Summary: Key Stability Factors
ParameterCondition to AvoidRationale & Recommended PracticeSource(s)
Moisture/Humidity Open-air storage, humid environmentsThe compound is hygroscopic and can degrade upon water absorption.Store in a tightly sealed container in a desiccator or dry environment.
Temperature High heat, temperature cyclingElevated temperatures can accelerate degradation.Store solid at a consistent room temperature. Store solutions at 4°C (short-term) or -20°C (long-term).
pH Highly acidic or alkaline conditionsStability is pH-dependent. Extreme pH can catalyze hydrolysis or other reactions.Maintain solutions at a neutral or slightly acidic pH unless the protocol demands otherwise.
Oxidizing Agents Presence of strong oxidizersCan lead to oxidative degradation of the aromatic ring or sulfonate groups.Ensure all reagents and solvents are free from strong oxidizing agents.
Visualization of Degradation Prevention Strategy

G cluster_storage Solid Compound Storage cluster_solution Aqueous Solution Handling storage_start 1,2-Benzenedimethanesulfonic acid disodium salt (Solid) storage_cond Store in Tightly Sealed Container Cool, Dry, Well-Ventilated Area storage_start->storage_cond avoid_moisture Avoid Moisture (Hygroscopic) storage_cond->avoid_moisture avoid_heat Avoid High Heat storage_cond->avoid_heat storage_stable Stable Solid Compound storage_cond->storage_stable solution_start Prepare Solution (Use High-Purity, Degassed H2O) storage_stable->solution_start Use for Solution Prep avoid_extremes Avoid Extreme pH & Oxidizers solution_start->avoid_extremes storage_options Storage Decision solution_start->storage_options short_term Short-Term (<72h) Store at 4°C storage_options->short_term Short Term long_term Long-Term Aliquot & Store at -20°C storage_options->long_term Long Term solution_stable Stable Solution for Experiment short_term->solution_stable long_term->solution_stable

Caption: Workflow for maintaining the stability of this compound.

G cluster_stressors Primary Degradation Stressors compound 1,2-Benzenedimethanesulfonic acid disodium salt degradation Degradation (Loss of Integrity, Impurities) moisture Moisture (Hydrolysis) moisture->degradation temp Elevated Temperature temp->degradation ph Extreme pH ph->degradation oxidants Strong Oxidizing Agents oxidants->degradation

Caption: Key chemical and physical stressors leading to compound degradation.

References

  • Poy, M. et al. (2003). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. Journal of Chromatography A. Available at: [Link]

  • Quora. (n.d.). How to store and handle sodium Naphthalene Sulfonate safely. Available at: [Link]

  • Elder, D. P. et al. (2010). Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. Available at: [Link]

  • Elder, D. P. et al. (2010). Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Resolving Inconsistencies in Experiments Using 1,2-Benzenedimethanesulfonic Acid Disodium Salt (Tiron)

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for 1,2-Benzenedimethanesulfonic acid disodium salt, commonly known in the scientific community as Tiron. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile compound. Tiron is a small, water-soluble, and cell-permeable molecule widely recognized for its dual functions as a potent superoxide scavenger and a metal chelating agent.[1] These very properties, while experimentally valuable, can also be a source of inconsistency if not properly controlled.

This guide moves beyond standard protocols to address the nuances of working with Tiron. Here, we will dissect common experimental artifacts, troubleshoot unexpected results, and provide a framework for ensuring the reproducibility and integrity of your data. Our approach is built on explaining the causality behind experimental choices, empowering you to not only solve problems but also to proactively design more robust assays.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses foundational knowledge essential for working with Tiron.

Q1: What is this compound (Tiron) and what are its primary mechanisms of action?

Tiron (4,5-dihydroxy-1,3-benzenedisulfonate) is a synthetic, cell-permeable analog of vitamin E.[2][3] Its utility in biological research stems from two primary functions:

  • Superoxide Scavenging: Tiron is an efficient scavenger of the superoxide radical (O₂•⁻).[1] It directly neutralizes this reactive oxygen species (ROS) by being oxidized to a stable semiquinone radical.[1][4] This makes it an invaluable tool for investigating whether superoxide is a key mediator in a specific pathway of cellular damage.[1]

  • Metal Chelation: Tiron is a powerful chelating agent for various metal ions, including iron (Fe³⁺), aluminum (Al³⁺), and vanadium (V⁵⁺).[1][5][6] This is critical because free transition metals, particularly iron, can catalyze the formation of the highly destructive hydroxyl radical (•OH) via the Fenton reaction.[1] By sequestering these metals, Tiron helps mitigate this major source of oxidative stress.[1]

Q2: What are the common applications of Tiron in research and drug development?

Tiron is almost exclusively used as a protective agent or an investigative tool to study and mitigate oxidative stress.[1] Key applications include:

  • Studying Oxidative Stress: Protecting cells from oxidative damage to understand the role of ROS in cellular aging, inflammation, and disease.[7]

  • Antioxidant Research: Serving as a benchmark antioxidant to evaluate new therapeutic candidates.[2][8]

  • Metal Toxicity Studies: Alleviating acute metal overload in cellular and animal models.[2][3][9]

  • Analytical Chemistry: Used as a reagent in colorimetric assays for the determination of metal ion concentrations.[5]

Q3: How should Tiron be stored and handled?

Proper storage is crucial for maintaining the compound's integrity.

  • Storage: Tiron should be stored at room temperature in a dry, well-ventilated place.[5] Keep the container tightly closed.

  • Handling: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Tiron can cause skin and serious eye irritation.[10][11] Avoid breathing dust.[11]

Q4: What are the key physical and chemical properties of Tiron?

Understanding these properties is fundamental to preparing solutions and designing experiments.

PropertyValueSource(s)
Molecular Formula C₆H₄Na₂O₈S₂·H₂O[5][7]
Molecular Weight 332.2 g/mol [5][10]
Appearance White to off-white or grey powder/crystals[7][11]
Melting Point >300 °C[5][7]
Solubility Soluble in water.[1][11]
Stability Stable under normal conditions.[11]
Incompatibilities Strong oxidizing agents.[11]

Section 2: Troubleshooting Experimental Inconsistencies

This is the core of our guide, addressing specific problems you may encounter.

Problem 1: Inconsistent or Unexpected Results in Cell-Based Assays

Scenario: You observe variable cell viability, unexpected changes in differentiation, or apoptosis that contradicts your hypothesis when using Tiron.

  • Potential Cause A: Chelation of Essential Divalent Cations

    • Scientific Rationale: Cell culture media are meticulously balanced with divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential cofactors for enzymes, cell adhesion molecules, and signaling pathways. Tiron is a non-selective chelator and at high concentrations can deplete these essential ions from the medium, leading to off-target effects that are independent of its antioxidant properties.[1][9] One study showed that Tiron's effects on cell differentiation and apoptosis in HL-60 leukemia cells were reversed by the addition of iron, suggesting these effects were due to the disturbance of iron metabolism rather than ROS scavenging.[9]

    • Solution:

      • Dose-Response Titration: Perform a careful dose-response experiment starting from low nanomolar concentrations up to the micromolar range (e.g., 50 nM to 200 nM) to find the minimum effective concentration for ROS scavenging with the least impact on cell health.[3]

      • Control Experiments: Include a "Tiron + supplemental metals" group in your experiment. After determining the working concentration of Tiron, add a parallel experimental arm where the media is supplemented with a low concentration of FeCl₃, MgCl₂, and CaCl₂ to see if this rescues the unexpected cellular phenotype.[9] This can help differentiate between antioxidant effects and chelation-induced artifacts.

      • Use Alternative Chelators: If metal chelation is the desired effect, consider more specific chelators. If only ROS scavenging is desired, compare results with other antioxidants like N-acetylcysteine (NAC) that do not have strong chelating properties.

  • Potential Cause B: Unintended Effects on Specific Cell Types or Pathways

    • Scientific Rationale: While generally considered protective, Tiron can have unexpected negative effects in certain biological contexts. For example, one study found that Tiron had a detrimental effect on the osteoblastic differentiation of human periosteum-derived cells by causing mitochondrial dysfunction, regardless of its antioxidant activity.[8]

    • Solution:

      • Literature Review: Conduct a thorough literature search for the effects of Tiron or other iron chelators on your specific cell type or pathway of interest. Iron chelation has been shown to inhibit cyclin-dependent kinases (CDKs) and affect cell cycle progression, which could be a confounding factor.[12][13]

      • Functional Assays: Run secondary functional assays to confirm the health of your cells. For example, use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) to ensure mitochondrial function is not impaired by your treatment.[8]

Problem 2: Variability in Biochemical or Enzymatic Assays

Scenario: You are using Tiron in an in-vitro assay and observe inconsistent inhibition/activation of your enzyme or interference with your colorimetric or fluorometric readout.

  • Potential Cause: Interference with Metal-Dependent Enzymes

    • Scientific Rationale: A vast number of enzymes, including kinases, phosphatases, and metalloproteinases, require metal ions as cofactors for their catalytic activity. Tiron's ability to chelate metals can directly inhibit these enzymes by stripping them of their essential cofactors.[1][5] This can lead to a false positive result, where you might conclude Tiron is a direct inhibitor of the enzyme when it is merely sequestering its cofactor.

    • Solution:

      • Assay Buffer Composition: Check if your assay buffer contains chelating agents like EDTA. If so, Tiron may not be necessary or could have additive effects.

      • Cofactor Titration: In your enzyme kinetics assay, run a condition where Tiron is pre-incubated with the enzyme, and then initiate the reaction by adding a surplus of the metal cofactor. If the enzyme activity is restored, the inhibition was likely due to chelation.

      • Control with a Non-Metal-Dependent Enzyme: As a negative control, test Tiron's effect on an enzyme that does not require a metal cofactor to ensure its effects are specific.

Problem 3: Issues with Solution Preparation and Stability

Scenario: You notice your prepared Tiron stock solution is discolored, or you observe precipitation upon dilution into your experimental buffer.

  • Potential Cause A: Oxidation of Stock Solution

    • Scientific Rationale: Tiron is an antioxidant, meaning it is readily oxidized.[1] Over time, exposure to light and oxygen can cause aqueous solutions to oxidize, often indicated by a color change (e.g., to a yellowish or brownish hue). An oxidized stock will have reduced efficacy as a superoxide scavenger.

    • Solution:

      • Prepare Fresh: Prepare stock solutions fresh for each experiment whenever possible.

      • Proper Storage: If you must store a stock solution, aliquot it into small, single-use volumes, protect it from light by wrapping the tube in foil, and store it at -20°C or -80°C for long-term stability.

      • Use High-Purity Water: Always use high-purity, deionized, or distilled water to minimize contaminants that could accelerate oxidation.

  • Potential Cause B: pH-Dependent Solubility and Precipitation

    • Scientific Rationale: While the disodium salt form of Tiron is highly water-soluble, its solubility can be affected by the pH and ionic strength of the buffer into which it is diluted.[11][14] Diluting a concentrated stock into a buffer with a significantly different pH or high concentrations of certain salts can cause the compound to precipitate.

    • Solution:

      • Buffer Compatibility Test: Before your main experiment, perform a small test by diluting your Tiron stock to the final working concentration in the exact same buffer you will use for your assay. Let it sit for the duration of your planned experiment and visually inspect for any precipitation.

      • pH Adjustment: Ensure the pH of your final solution is compatible. Tiron solutions are slightly acidic; a 500 g/L solution in water has a pH of 6.9.[15]

      • Serial Dilutions: When preparing working solutions, perform serial dilutions rather than a single large dilution, which can help prevent localized high concentrations that are prone to precipitation.

Section 3: Visual Guides & Workflows

Diagram 1: Troubleshooting Decision Tree for Cell-Based Assays

This flowchart provides a logical path to diagnose inconsistencies when using Tiron in cellular experiments.

G start Inconsistent Cell Assay Results (e.g., Viability, Function) q1 Is the effect dose-dependent? start->q1 q2 Can the effect be reversed by adding supplemental iron (FeCl3)? q1->q2 Yes q3 Does a non-chelating antioxidant (e.g., NAC) produce the same effect? q2->q3 No res1 Likely Cause: Chelation of essential metals from culture media. q2->res1 Yes q4 Is mitochondrial function (e.g., OCR) impaired? q3->q4 No res2 Likely Cause: True antioxidant effect (ROS scavenging). q3->res2 Yes res3 Likely Cause: Off-target cytotoxicity or pathway-specific interference. q4->res3 Yes res4 Conclusion: Effect is likely not due to chelation or ROS scavenging. q4->res4 No

Caption: A decision tree to diagnose the root cause of unexpected results in cell-based assays with Tiron.

Diagram 2: Experimental Workflow for Validating Tiron's Mechanism

This workflow outlines the necessary controls to distinguish between Tiron's antioxidant and chelating effects.

G cluster_1 Analysis & Interpretation A 1. Vehicle Control Result Measure Endpoint (e.g., Cell Viability, ROS levels) A->Result B 2. Oxidative Stressor (e.g., H2O2) B->Result C 3. Stressor + Tiron (Hypothesis: Protection) C->Result D 4. Stressor + Tiron + Supplemental Iron (FeCl3) D->Result E 5. Stressor + Non-Chelating Antioxidant (e.g., NAC) E->Result Interp Interpret Results Result->Interp

Caption: A validated experimental design to differentiate Tiron's antioxidant vs. chelating effects.

References

  • Tiron. MySkinRecipes. [Link]

  • Tiron Has Negative Effects on Osteogenic Differentiation via Mitochondrial Dysfunction in Human Periosteum-Derived Cells. (2022-11-14). PubMed Central. [Link]

  • Mechanism of Tiron as scavenger of superoxide ions and free electrons. (2002-08-09). Bioorganic & Medicinal Chemistry. [Link]

  • Tiron ameliorates oxidative stress and inflammation in titanium dioxide nanoparticles induced nephrotoxicity of male rats. (2017-09). Biomedicine & Pharmacotherapy. [Link]

  • Mechanism of tiron as scavenger of superoxide ions and free electrons. SciSpace. [Link]

  • Tiron offers protection against H2O2-induced mitochondrial DNA damage. pA2 Online. [Link]

  • Tiron. MySkinRecipes. [Link]

  • Mechanism of tiron as scavenger of superoxide ions and free electrons. Semantic Scholar. [Link]

  • The use of chelating agents in the treatment of aluminum overload. (1998-05). Journal of Toxicology: Clinical Toxicology. [Link]

  • Tiron | C6H4Na2O8S2. PubChem - NIH. [Link]

  • Tiron monohydrate | C6H6Na2O9S2. PubChem - NIH. [Link]

  • Effects of Tiron, 4,5-dihydroxy-1,3-benzene disulfonic acid, on human promyelotic HL-60 leukemia cell differentiation and death. (2006-07-21). Toxicology. [Link]

  • Prevention by sodium 4,5-dihydroxybenzene-1,3-disulfonate (Tiron) of vanadium-induced behavioral toxicity in rats. (1999-07). Biological Trace Element Research. [Link]

  • Excessive Iron Induces Oxidative Stress Promoting Cellular Perturbations and Insulin Secretory Dysfunction in MIN6 Beta Cells. (2021-05-09). PMC - NIH. [Link]

  • Troubleshooting guide for Isothermal Titration Calorimetry. (2011-08-11). [Link]

  • Iron increased generation of reactive oxygen species (ROS) and enhanced by antioxidant. ResearchGate. [Link]

  • Iron Chelators of the Di-2-pyridylketone Thiosemicarbazone and 2-Benzoylpyridine Thiosemicarbazone Series Inhibit HIV-1 Transcription. (2008-01-23). PMC - NIH. [Link]

  • Iron Chelators with Topoisomerase-Inhibitory Activity and Their Anticancer Applications. (2013-10-09). PMC - NIH. [Link]

  • Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury. (2020-05-18). NIH. [Link]

  • Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines. (2022-09-22). Frontiers in Oncology. [Link]

  • The Impact of Iron Chelators on the Biology of Cancer Stem Cells. (2021-10-27). MDPI. [Link]

  • Safety Data Sheet: EDTA disodium salt solution. Carl ROTH. [Link]

Sources

enhancing the performance of 1,2-Benzenedimethanesulfonic acid disodium salt as a catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 1,2-Benzenedimethanesulfonic acid disodium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the catalytic performance of this versatile compound.

Introduction to this compound as a Catalyst

This compound is a water-soluble, solid acid catalyst. Its primary utility lies in its ability to facilitate acid-catalyzed reactions, most notably esterification and condensation reactions. A key advantage of this catalyst is its potential for recovery and reuse, aligning with the principles of green chemistry. However, like any catalyst, its performance can be influenced by a variety of factors, leading to challenges such as low yields, incomplete reactions, or catalyst deactivation. This guide will address these common issues and provide strategies for performance enhancement.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reaction Yield and Conversion Issues

Question 1: My esterification reaction is showing low conversion. What are the likely causes and how can I improve the yield?

Answer: Low conversion in esterification reactions catalyzed by this compound can stem from several factors. The most common issue is the presence of water, which can hydrolyze the ester product and shift the reaction equilibrium backward.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all reactants, solvents, and glassware before starting the reaction. The use of a Dean-Stark apparatus or the addition of molecular sieves can effectively remove water generated during the reaction.

  • Optimize Catalyst Loading: While a higher catalyst loading can increase the reaction rate, an excess can sometimes lead to side reactions or complicate purification. Start with a loading of 1-5 mol% and optimize from there.

  • Increase Reaction Temperature: Esterification reactions are often equilibrium-limited and endothermic. Increasing the temperature can shift the equilibrium towards the product side. However, be mindful of potential side reactions or reactant/product degradation at excessively high temperatures.

  • Effective Mixing: Ensure the reaction mixture is being stirred vigorously, especially since this is a solid-liquid phase reaction. Proper mixing ensures good contact between the reactants and the catalyst.

Question 2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

Answer: Side product formation is often related to the reaction temperature and the intrinsic reactivity of your substrates. Common side reactions include dehydration of alcohols to form ethers or alkenes, and in some cases, sulfonation of aromatic substrates if the reaction is run at very high temperatures.

Troubleshooting Steps:

  • Temperature Control: Carefully control the reaction temperature. A lower temperature may slow down the reaction but can significantly improve selectivity by minimizing undesired pathways.

  • Solvent Selection: The choice of solvent can influence selectivity. A non-polar solvent might be preferable to minimize side reactions involving polar intermediates.

  • Substrate Addition Profile: For highly reactive substrates, consider slow, controlled addition to the reaction mixture to maintain a low instantaneous concentration, which can suppress side reactions.

Category 2: Catalyst Activity and Reusability

Question 1: I'm trying to reuse the catalyst, but its activity drops significantly after the first cycle. What is causing this deactivation?

Answer: The deactivation of this compound is often due to the adsorption of reactants, products, or byproducts onto the active sites. Physical loss of the catalyst during workup can also contribute to an apparent decrease in activity.

Troubleshooting Steps:

  • Thorough Washing: After each reaction cycle, wash the recovered catalyst thoroughly with a suitable solvent to remove any adsorbed species. A solvent in which the catalyst is insoluble but the organic residues are soluble is ideal. For example, washing with acetone or diethyl ether can be effective.

  • Drying: Ensure the catalyst is completely dried before reuse. Residual solvent can interfere with the subsequent reaction. Drying under vacuum at a moderate temperature (e.g., 60-80 °C) is recommended.

  • Acid/Base Wash: In cases of severe deactivation, a dilute acid wash followed by a water wash and then drying can help to regenerate the active sites.

Question 2: How can I efficiently recover the catalyst from the reaction mixture?

Answer: The water-solubility of this compound is a key feature for its recovery.

Recovery Protocol:

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to dissolve the catalyst.

  • The organic products, being insoluble in water, will form a separate layer.

  • Separate the aqueous layer containing the catalyst from the organic layer.

  • The catalyst can be recovered from the aqueous layer by evaporating the water under reduced pressure.

Experimental Protocols

Protocol 1: General Procedure for Esterification of a Carboxylic Acid with an Alcohol

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq), the alcohol (1.2-2.0 eq), and this compound (0.01-0.05 eq).

  • Add a suitable solvent (e.g., toluene, heptane) to facilitate azeotropic removal of water if using a Dean-Stark trap.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow the catalyst recovery protocol described in the FAQs.

  • The organic layer is then washed with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography as required.

Performance Enhancement Strategies

Table 1: Influence of Reaction Parameters on Catalyst Performance

ParameterEffect on PerformanceRecommendations for Enhancement
Catalyst Loading Higher loading generally increases reaction rate but may not improve final conversion and can increase cost.Optimize loading for each specific reaction, starting in the range of 1-5 mol%.
Temperature Increases reaction rate and can shift equilibrium for endothermic reactions. High temperatures can lead to side reactions.Find the optimal temperature that balances reaction rate and selectivity.
Solvent Can influence reactant solubility, product separation, and azeotropic water removal.For esterifications, a non-polar solvent like toluene or heptane that forms an azeotrope with water is often beneficial.
Water Removal Crucial for driving the equilibrium towards product formation in esterification.Use a Dean-Stark apparatus or molecular sieves.

Visualizing the Workflow

Diagram 1: General Experimental Workflow for Catalytic Esterification and Catalyst Recovery

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Catalyst Recovery cluster_3 Product Purification Reactants Carboxylic Acid + Alcohol Setup Reaction Vessel + Reflux Condenser Reactants->Setup Catalyst This compound Catalyst->Setup Solvent Solvent (e.g., Toluene) Solvent->Setup Heating Heating with Stirring Setup->Heating Monitoring Monitor by TLC/GC Heating->Monitoring Cooling Cool to RT Monitoring->Cooling AddWater Add Water Cooling->AddWater Separation Separate Aqueous and Organic Layers AddWater->Separation Evaporation Evaporate Water from Aqueous Layer Separation->Evaporation Aqueous Layer OrganicLayer Organic Layer with Product Separation->OrganicLayer Organic Layer RecoveredCatalyst Recovered Catalyst Evaporation->RecoveredCatalyst RecoveredCatalyst->Catalyst Reuse Washing Wash Organic Layer OrganicLayer->Washing Drying Dry Organic Layer Washing->Drying Concentration Concentrate Drying->Concentration Purification Purify (Distillation/Chromatography) Concentration->Purification FinalProduct Pure Ester Purification->FinalProduct

Caption: Workflow for esterification and catalyst recovery.

Diagram 2: Troubleshooting Logic for Low Reaction Yield

G Start Low Yield Observed CheckWater Is water being effectively removed? Start->CheckWater CheckTemp Is the reaction temperature optimal? CheckWater->CheckTemp Yes SolutionWater Implement Dean-Stark or add molecular sieves. CheckWater->SolutionWater No CheckLoading Is the catalyst loading sufficient? CheckTemp->CheckLoading Yes SolutionTemp Increase temperature incrementally. Monitor for side products. CheckTemp->SolutionTemp No CheckMixing Is the stirring vigorous? CheckLoading->CheckMixing Yes SolutionLoading Increase catalyst loading in small increments (e.g., 1 mol% steps). CheckLoading->SolutionLoading No SolutionMixing Increase stir rate. CheckMixing->SolutionMixing No

Caption: Troubleshooting guide for low reaction yield.

dealing with hygroscopic nature of 1,2-Benzenedimethanesulfonic acid disodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,2-Benzenedimethanesulfonic Acid Disodium Salt

A comprehensive guide for researchers, scientists, and drug development professionals on the handling and experimental use of this compound, with a focus on its hygroscopic nature.

Introduction

As a Senior Application Scientist, I've frequently encountered challenges related to the handling of hygroscopic materials in both academic and industrial laboratories. This compound is a valuable reagent in various applications, including as a potential excipient in pharmaceutical formulations. However, its propensity to absorb atmospheric moisture can significantly impact experimental accuracy and reproducibility. This guide is designed to provide you with a comprehensive understanding of this compound's hygroscopic nature and to offer practical solutions to mitigate the associated challenges.

It is important to note that detailed public information on the specific hygroscopic properties of this compound is limited, with some suppliers noting that they do not provide extensive analytical data for this compound.[1][2] Therefore, the guidance provided herein is based on established best practices for handling hygroscopic sulfonic acid salts and general chemical principles. We strongly recommend that users perform their own characterization, particularly for water content, to ensure the highest level of accuracy in their work.

Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound to be hygroscopic?

A1: Hygroscopic substances have a strong affinity for water and will readily absorb moisture from the surrounding atmosphere. For this compound, this means the fine, crystalline powder can become clumpy, cake-like, or even dissolve into a saturated solution upon prolonged exposure to ambient air, especially in humid environments. This is a common characteristic of many salts, particularly those with sulfonate groups which can form hydrogen bonds with water molecules.

Q2: How does water absorption affect my experiments?

A2: The absorption of water can have several detrimental effects on your experiments:

  • Inaccurate Weighing: The measured mass of the compound will be artificially inflated by the mass of the absorbed water, leading to the preparation of solutions with lower than intended concentrations.

  • Altered Chemical Properties: The presence of water can change the compound's physical state, making it difficult to handle and transfer. It may also influence reaction kinetics, solubility, and stability in certain solvent systems.

  • Degradation: While many sulfonic acid salts are stable, the presence of water, especially at elevated temperatures, can potentially lead to hydrolysis or other degradation pathways over time.

  • Inconsistent Results: The variable water content between different aliquots or even within the same container can lead to poor reproducibility of your experimental results.

Q3: The product page for this compound from my supplier doesn't provide a Certificate of Analysis (CoA) with water content. What should I do?

A3: It is not uncommon for suppliers of less common or "rare" research chemicals to provide limited analytical data.[1][2] In such cases, it is imperative to assume the material is hygroscopic and may contain an unknown amount of water. We strongly recommend determining the water content of a representative sample from your batch before use in quantitative applications.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
The solid is clumpy or has formed a solid cake in the container. The container was not sealed properly or was opened frequently in a humid environment, leading to significant water absorption.1. Gently break up the clumps with a clean, dry spatula inside a low-humidity environment (e.g., a glove box or a nitrogen-purged bag).2. If the material is thermally stable, it may be possible to dry it under vacuum. However, this should be done with caution and after consulting any available literature on the thermal stability of the compound. Without specific data, aggressive drying is not recommended.3. For future use, aliquot the material into smaller, tightly sealed containers to minimize exposure of the bulk material.
The mass of the compound on the analytical balance is continuously increasing. The compound is actively absorbing moisture from the air during the weighing process.1. Minimize the exposure time of the compound to the atmosphere. Have all necessary equipment ready before opening the container.2. Use a weighing vessel with a narrow opening, such as a vial, rather than an open watch glass or weighing boat.3. Perform the weighing in a controlled environment, such as a glove box with a dry atmosphere or a balance with a desiccant chamber.4. If a controlled environment is unavailable, work quickly and record the mass as soon as the reading stabilizes. Be aware that this may introduce a small, systematic error.
I'm getting inconsistent results in my experiments using different batches of the compound. The water content is likely varying between batches, leading to differences in the effective concentration of your solutions.1. Determine the water content of each new batch of the compound using a suitable analytical method (see Section on "Determining Water Content").2. Standardize your solution preparation by correcting for the water content to ensure a consistent concentration of the active compound.3. If possible, purchase a larger single batch of the compound for the entire series of experiments to minimize batch-to-batch variability.
The compound is not dissolving as expected in my organic solvent. The presence of absorbed water may be altering the solubility characteristics of the compound.1. Ensure your solvent is anhydrous, as residual water in the solvent can exacerbate the issue.2. Attempt to gently warm the solution or use sonication to aid dissolution.3. Consider using a co-solvent system to improve solubility.4. If possible, use a freshly opened or properly dried sample of the compound.

Experimental Protocols

Protocol 1: Weighing this compound

This protocol outlines the recommended procedure for accurately weighing a hygroscopic compound like this compound. The preferred method is to use a controlled atmosphere environment.

Materials:

  • This compound

  • Analytical balance

  • Glove box with an inert atmosphere (e.g., nitrogen or argon) or a balance draft shield with a desiccant

  • Spatula

  • Weighing vessel (e.g., a small glass vial with a screw cap)

Procedure:

  • Prepare the Environment:

    • Glove Box (Ideal): Ensure the glove box has been purged with a dry, inert gas and the humidity level is low (ideally <10% RH). Place the analytical balance, compound container, weighing vessel, and spatula inside the glove box and allow them to equilibrate to the internal atmosphere for at least 30 minutes.

    • Balance with Desiccant: If a glove box is not available, place a container of fresh desiccant (e.g., silica gel or calcium sulfate) inside the balance draft shield. Close the doors and allow the internal atmosphere to dry for at least 30 minutes before weighing.

  • Tare the Weighing Vessel: Place the empty, capped weighing vessel on the balance and tare the weight.

  • Dispense the Compound: Quickly open the container of this compound and transfer the approximate desired amount to the tared weighing vessel using the spatula.

  • Seal and Weigh: Immediately seal the weighing vessel and place it back on the balance. Record the stable mass.

  • Calculate the Exact Mass: The recorded mass is the accurate weight of the compound.

  • Storage of Weighed Sample: If the weighed sample is not for immediate use, ensure the vial is tightly sealed and store it in a desiccator.

Weighing_Protocol cluster_0 Preparation cluster_1 Weighing cluster_2 Post-Weighing A Prepare Low-Humidity Environment (Glove Box or Desiccated Balance) B Equilibrate Materials A->B C Tare Weighing Vessel B->C D Quickly Dispense Compound C->D E Seal and Weigh D->E F Record Mass E->F G Store in Desiccator (if not for immediate use) F->G

Figure 1. Workflow for weighing hygroscopic compounds.
Protocol 2: Preparation of a Stock Solution

This protocol describes how to prepare a stock solution of this compound, taking into account its hygroscopic nature.

Materials:

  • Accurately weighed this compound in a sealed vial (from Protocol 1)

  • Volumetric flask of the desired final volume

  • Appropriate solvent (e.g., deionized water, buffer)

  • Funnel

  • Wash bottle with solvent

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Initial Dissolution: Carefully remove the cap from the vial containing the weighed compound. Using a funnel, transfer the solid into the volumetric flask.

  • Rinse the Vial: Add a small amount of the solvent to the original weighing vial, cap it, and swirl to dissolve any remaining solid. Transfer this rinse solution into the volumetric flask through the funnel. Repeat this step at least two more times to ensure a quantitative transfer.

  • Rinse the Funnel: Rinse the funnel with a small amount of solvent, allowing the rinsate to drain into the volumetric flask.

  • Dissolve the Solid: Add solvent to the volumetric flask until it is approximately half-full. Swirl the flask (or use a magnetic stirrer) until the solid is completely dissolved.

  • Bring to Final Volume: Carefully add solvent to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark. Use a dropper or pipette for the final additions to avoid overshooting the mark.

  • Homogenize the Solution: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Storage: Transfer the solution to a suitable, tightly sealed storage bottle. Label the bottle with the compound name, exact concentration (corrected for water content if known), date of preparation, and your

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Validation Using 1,2-Benzenedimethanesulfonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robustness and reliability of analytical methods are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone of analytical chemistry, and the validation of these methods ensures data integrity, regulatory compliance, and ultimately, the safety and efficacy of pharmaceutical products. This guide provides an in-depth exploration of validating an HPLC method, with a specific focus on the strategic use of 1,2-Benzenedimethanesulfonic acid disodium salt as an ion-pairing reagent for the separation of polar and ionic compounds.

The Challenge of Polar Analytes and the Power of Ion-Pair Chromatography

In reversed-phase HPLC, the separation of highly polar or ionic analytes presents a significant challenge. These compounds often exhibit poor retention on nonpolar stationary phases, leading to co-elution with the solvent front and inadequate resolution. Ion-Pair Chromatography (IPC) offers an elegant solution to this problem.[1] By introducing an ion-pairing reagent into the mobile phase, a neutral, hydrophobic ion pair is formed with the charged analyte. This increases the analyte's affinity for the stationary phase, thereby enhancing retention and enabling effective separation.[2][3]

This compound is a unique ion-pairing reagent. Its two sulfonic acid groups provide a strong anionic character, making it particularly effective for pairing with cationic analytes such as basic drugs, peptides, and catecholamines. The rigid benzene ring structure can also contribute to unique selectivity compared to more common linear alkyl sulfonate ion-pairing reagents.

Comparative Analysis: Selecting the Right Ion-Pairing Reagent

The choice of ion-pairing reagent is a critical method development decision. While direct comparative studies featuring this compound are not extensively available in peer-reviewed literature, a comparison of its theoretical properties against common alternatives can guide selection.

FeatureThis compound (Theoretical)Hexanesulfonic Acid Sodium SaltOctanesulfonic Acid Sodium SaltTetrabutylammonium (TBA) Hydrogen Sulfate
Analyte Type Cationic (basic) compoundsCationic (basic) compoundsCationic (basic) compoundsAnionic (acidic) compounds
Mechanism Forms ion pair with positively charged analytesForms ion pair with positively charged analytesForms ion pair with positively charged analytesForms ion pair with negatively charged analytes
Hydrophobicity Moderate (Aromatic ring)Moderate (C6 alkyl chain)Higher (C8 alkyl chain)High (Four butyl chains)
Selectivity Potentially unique due to rigid aromatic structureStandard alkyl chain selectivityStandard alkyl chain selectivity, greater retention than C6Governed by the bulky quaternary amine structure
UV Cutoff Higher due to the benzene ringLowLowLow
MS Compatibility Poor (non-volatile salt)Poor (non-volatile salt)Poor (non-volatile salt)Poor (non-volatile salt)
Key Advantage Potential for unique selectivity with aromatic or planar cations.Good general-purpose reagent for moderate retention.Stronger retention for more polar cations.Effective for retaining and separating acidic compounds.

Scientist's Note: The aromatic nature of this compound may offer alternative selectivity for analytes capable of π-π interactions, a feature absent in linear alkyl sulfonates. However, its higher UV absorbance compared to alkyl sulfonates necessitates careful selection of the detection wavelength to avoid baseline interference.

The Blueprint for Validation: A Step-by-Step Protocol

Method validation is a systematic process that demonstrates an analytical method is suitable for its intended purpose. The following protocol is aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Instrumentation and Reagents
  • HPLC system with a pump, autosampler, column oven, and UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC grade water, acetonitrile, and methanol

  • This compound

  • Reference standards of the analyte(s)

  • Acid and base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

Example Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Buffer (e.g., 30:70 v/v)
Buffer 20 mM Phosphate buffer with 5 mM this compound, pH adjusted to 3.0
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Vol. 10 µL
Validation Parameters

1. System Suitability

  • Why it's done: To ensure the chromatographic system is performing adequately on the day of analysis. This is a prerequisite for any valid analytical run.

  • How to do it:

    • Prepare a standard solution of the analyte.

    • Inject the solution five or six times.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area, retention time, and tailing factor. Also, determine the theoretical plates.

  • Acceptance Criteria (Typical):

    • %RSD of peak area and retention time: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

2. Specificity

  • Why it's done: To demonstrate that the method can unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.

  • How to do it:

    • Inject a blank solution (mobile phase or matrix without analyte).

    • Inject a solution of the analyte.

    • Inject a solution containing the analyte and potential interfering substances (e.g., known impurities, placebo).

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples.

  • Acceptance Criteria:

    • No interfering peaks at the retention time of the analyte in the blank or placebo chromatograms.

    • The analyte peak should be well-resolved from any degradation products or impurities (Resolution > 2).

    • Peak purity analysis (if using a PDA detector) should pass.

3. Linearity and Range

  • Why it's done: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • How to do it:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected sample concentration).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should show a linear relationship.

4. Accuracy

  • Why it's done: To determine the closeness of the test results obtained by the method to the true value.

  • How to do it:

    • Perform a recovery study by spiking a placebo or blank matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0%.

5. Precision

  • Why it's done: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • How to do it:

    • Repeatability (Intra-day precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria:

    • The %RSD for the series of measurements should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Why it's done: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • How to do it:

    • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria:

    • The LOQ should be demonstrated to have acceptable precision and accuracy.

7. Robustness

  • Why it's done: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • How to do it:

    • Vary critical chromatographic parameters one at a time, such as:

      • pH of the mobile phase (e.g., ± 0.2 units)

      • Concentration of the ion-pairing reagent (e.g., ± 10%)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic).

    • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters.

  • Acceptance Criteria:

    • System suitability parameters should remain within the acceptance criteria.

    • The changes should not significantly impact the analytical results.

Visualizing the Validation Process

To better understand the workflow and the interplay of validation parameters, the following diagrams are provided.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Finalization MD Method Development Opt Method Optimization MD->Opt SST System Suitability Opt->SST Spec Specificity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure Report->SOP

Caption: High-level workflow for HPLC method validation.

Validation_Parameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Precision LOQ LOQ Accuracy->LOQ Precision->LOQ

Caption: Interrelationship of HPLC validation parameters.

Conclusion

The validation of an HPLC method is a rigorous but essential process in the pharmaceutical industry. The use of ion-pairing reagents like this compound can be a powerful strategy for the successful separation of challenging polar and ionic compounds. While direct comparative data for this specific reagent may be limited, its unique chemical structure suggests it as a valuable tool in the chromatographer's arsenal, potentially offering novel selectivity. By following a systematic validation protocol grounded in the principles of ICH Q2(R1), researchers can ensure the development of robust, reliable, and defensible analytical methods that are fit for their intended purpose.

References

  • Journal of Food and Drug Analysis. "Development and validation of an ion-pair HPLC chromatography for simultaneous determination of lactone and carboxylate forms of SN-38 in nanoparticles." [Link]

  • ResearchGate. "Analytical Validation of a Reversed-Phase Ion Pairing HPLC-DAD Method for the Simultaneous Determination of Anthropogenic Pollutants." [Link]

  • Technology Networks. "Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications." [Link]

  • International Journal of Pharmaceutical and Pharmaceutical Research. "A Review on HPLC Method Development and Validation." [Link]

  • Scribd. "HPLC Ion-Pair Reagents Guide." [Link]

  • PubMed. "Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides." [Link]

  • ResearchGate. "Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents." [Link]

  • PubMed. "Preparative separation of 1,3,6-pyrenetrisulfonic acid trisodium salt from the color additive D&C Green No. 8 (pyranine) by pH-zone-refining counter-current chromatography." [Link]

  • PubMed. "On-line hyphenation of solid-phase extraction to chromatographic separation of sulfonamides with fused-core columns in sequential injection chromatography." [Link]

  • OSTI.gov. "Chromatography separation of minor actinides using Bis-Triazinyl-Pyridine (BTP) resin." [Link]

Sources

A Senior Application Scientist's Guide to Ion-Pairing Reagents: Comparing 1,2-Benzenedimethanesulfonic Acid Disodium Salt to Chromatographic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, achieving optimal separation of ionic and polar analytes in reversed-phase liquid chromatography (RPLC) is a persistent challenge. When analytes exhibit poor retention on conventional C18 or C8 columns, ion-pairing chromatography (IPC) emerges as a powerful technique to enhance retention and improve resolution.[1][2][3][4] The crux of this technique lies in the selection of an appropriate ion-pairing reagent (IPR), a decision that significantly impacts selectivity, peak shape, and compatibility with downstream detection methods like mass spectrometry (MS).

This guide provides an in-depth comparison of 1,2-Benzenedimethanesulfonic acid disodium salt (BDS) with other commonly employed ion-pairing reagents. Moving beyond a simple catalog of options, we will explore the underlying mechanisms, present comparative data, and provide actionable experimental protocols to empower you to make informed decisions for your specific analytical challenges.

The Principle of Ion-Pairing Chromatography (IPC)

In RPLC, highly polar or ionic compounds have a low affinity for the hydrophobic stationary phase and thus elute quickly, often with poor resolution.[5] IPC addresses this by introducing an IPR into the mobile phase.[4][6] This reagent is typically a large ionic molecule with a hydrophobic region.[7]

Two primary mechanisms are proposed to explain how IPRs enhance retention[7][8]:

  • Ion-Pair Formation Model: The IPR, carrying a charge opposite to the analyte, forms a neutral, hydrophobic ion-pair complex in the mobile phase.[3][6] This complex has a greater affinity for the nonpolar stationary phase, leading to increased retention.

  • Dynamic Ion-Exchange Model: The hydrophobic portion of the IPR adsorbs onto the stationary phase, effectively creating a dynamic or transient ion-exchange surface.[7][8] Analyte ions are then retained through electrostatic interactions with this modified surface.

In practice, a combination of these mechanisms likely contributes to the separation. The choice of IPR, its concentration, and the mobile phase conditions dictate the dominant mechanism and the resulting chromatographic selectivity.[7]

A Profile of this compound (BDS)

This compound is an anionic IPR used for the analysis of cationic (basic) compounds. Its structure, featuring two sulfonate groups on a benzene ring, imparts distinct characteristics compared to more conventional linear alkyl sulfonates.

Chemical Structure:

Caption: Structure of this compound.

Key Properties of BDS:

  • Analyte Type: Suitable for cationic (basic) analytes.

  • Hydrophobicity: The benzene ring provides a moderate and rigid hydrophobic character.

  • Charge Density: The presence of two sulfonate groups in close proximity creates a high local negative charge density.

  • UV Transparency: The benzene ring confers UV absorbance, which must be considered for low-wavelength detection.

  • MS Compatibility: As a non-volatile salt, BDS is generally considered incompatible with mass spectrometry as it can contaminate the ion source.[1][9]

The unique feature of BDS is its rigid structure and defined charge separation, which can offer alternative selectivity compared to the flexible alkyl chains of other sulfonates. This can be particularly advantageous for separating analytes with specific stereochemistry or charge distributions.

Comparative Analysis: BDS vs. Other Ion-Pairing Reagents

The selection of an IPR is a critical step in method development, involving a trade-off between chromatographic performance and detector compatibility.[10]

Perfluorinated carboxylic acids like trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA) are mainstays for peptide and protein separations, especially with UV detection.[11][12][13]

  • Mechanism & Selectivity: These reagents form ion pairs with positively charged analytes, such as the amine groups on peptides.[12] Retention increases with the hydrophobicity of the reagent (HFBA > PFPA > TFA).[12][13] This allows for fine-tuning of retention by simply changing the reagent. BDS, with its distinct aromatic structure, will interact differently with analytes, potentially offering unique selectivity for complex mixtures where perfluorinated acids fail to achieve baseline resolution.

  • MS Compatibility: This is the most significant point of differentiation. While often used with MS, TFA is a known signal suppressor.[10][14] HFBA causes even more significant suppression and contamination.[1][14] This suppression occurs because the strong, non-volatile ion pairs persist into the gas phase, neutralizing the analyte and preventing its detection.[15] BDS, being a non-volatile salt, is fundamentally unsuitable for LC-MS applications.[9] For LC-MS, volatile IPRs like formic acid or acetic acid are preferred, although they provide much weaker ion-pairing effects.[1][14]

Linear alkyl sulfonates, such as sodium dodecyl sulfate (SDS) or sodium heptanesulfonate, are the most direct competitors to BDS for analyzing basic compounds with UV detection.[1][8]

  • Mechanism & Retention: Alkyl sulfonates primarily operate via the dynamic ion-exchange model.[2][8] The retention of the analyte is strongly influenced by the alkyl chain length of the IPR; a longer chain leads to a more hydrophobic stationary phase coating and thus stronger retention.[2][8] This provides a predictable way to adjust retention. However, at higher concentrations, these reagents can form micelles in the mobile phase, which can complicate chromatography by creating a secondary stationary phase.[8] BDS does not have a long, flexible alkyl chain and is not prone to micelle formation, potentially leading to more robust and predictable behavior across a range of concentrations.

  • Application Space: Long-chain alkyl sulfonates like SDS are potent IPRs, often used for separating proteins and large peptides.[16] Shorter chains (e.g., hexane- or heptanesulfonate) are used for small molecules. BDS, with its moderate hydrophobicity, is likely best suited for small to medium-sized basic molecules.

Quaternary ammonium salts, or "quats," like tetrabutylammonium (TBA) hydrogen sulfate, are cationic IPRs used for retaining and separating acidic analytes.[17][18][19]

  • Function: They serve the opposite purpose of BDS. While BDS is used for basic analytes, TBA is added to the mobile phase to form ion pairs with negatively charged compounds like organic acids or oligonucleotides.[1][9]

  • Considerations: Like BDS, most common TBA salts are non-volatile and not compatible with MS.[20] They also require careful column equilibration and should be used with dedicated columns to prevent method carryover.[5][21]

Summary of Ion-Pairing Reagent Characteristics

Reagent ClassExample(s)Analyte TypePrimary MechanismMS CompatibilityKey AdvantageKey Disadvantage
Aromatic Sulfonate 1,2-Benzenedimethanesulfonic acid (BDS) Cationic (Basic)Ion-Pair / Ion-ExchangeNoUnique selectivity due to rigid structureUV absorbance, non-volatile
Perfluorinated Acids TFA, HFBACationic (Basic)Ion-Pair FormationPoor (TFA) to No (HFBA)Excellent for peptide separations (UV)Significant MS ion suppression[10][14]
Alkyl Sulfonates SDS, HeptanesulfonateCationic (Basic)Dynamic Ion-ExchangeNoTunable retention via chain lengthMicelle formation at high concentrations[8]
Quaternary Amines Tetrabutylammonium (TBA)Anionic (Acidic)Ion-Pair / Ion-ExchangeNoEffective for retaining acidic compoundsNon-volatile, potential for peak tailing
Volatile Buffers Formic Acid, Acetic AcidCationic/AnionicWeak Ion-Pair / pH effectYesExcellent MS compatibilityWeak retention control, limited pH range
Experimental Protocols for Comparative Evaluation

To objectively compare IPRs, a systematic approach is essential. The following protocols provide a framework for evaluating BDS against other reagents for a model set of basic analytes.

IPR_Selection_Workflow start Start: Poorly Retained Ionic Analyte analyte_type What is the analyte's charge? start->analyte_type cationic Cationic (Basic) analyte_type->cationic Cationic anionic Anionic (Acidic) analyte_type->anionic Anionic detection What is the primary detection method? cationic->detection non_volatile_anionic Select Cationic Reagent (e.g., Tetrabutylammonium) anionic->non_volatile_anionic ms_detect LC-MS detection->ms_detect MS uv_detect UV/Vis detection->uv_detect UV/Vis volatile Use Volatile Reagent (e.g., Formic Acid, Ammonium Formate) ms_detect->volatile non_volatile Select Non-Volatile Reagent (BDS, Alkyl Sulfonate, TFA) uv_detect->non_volatile optimize Optimize Concentration & Mobile Phase pH volatile->optimize non_volatile->optimize non_volatile_anionic->optimize end Final Method optimize->end

Caption: Decision workflow for ion-pairing reagent selection.

This protocol compares the chromatographic performance of BDS, sodium heptanesulfonate, and TFA for a test mixture of small basic drugs (e.g., procainamide, propranolol, amitriptyline).

  • System Preparation:

    • HPLC System: A standard quaternary HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. Crucially, dedicate a column for ion-pairing work to prevent contamination. [5][21]

    • Column Temperature: 30 °C.

  • Mobile Phase Preparation (for each IPR):

    • Mobile Phase A (Aqueous):

      • For BDS: 10 mM this compound in HPLC-grade water, adjust pH to 3.0 with phosphoric acid.

      • For Heptanesulfonate: 10 mM Sodium 1-heptanesulfonate in HPLC-grade water, adjust pH to 3.0 with phosphoric acid.

      • For TFA: 0.1% (v/v) Trifluoroacetic acid in HPLC-grade water (~pH 2).

    • Mobile Phase B (Organic): Acetonitrile.

    • Filter all aqueous mobile phases through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detector Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient: 10% to 70% B over 20 minutes.

    • Equilibration: Before the first injection for each IPR, equilibrate the column with the starting mobile phase for at least 30 column volumes (approx. 45-60 minutes).[5][21] This step is critical for reproducible results.

  • Data Analysis:

    • Prepare a table comparing retention times, peak asymmetry (tailing factor), and resolution between critical pairs for each IPR.

    • Evaluate the overall selectivity and separation achieved with each reagent.

This protocol demonstrates the impact of non-volatile vs. volatile IPRs on MS signal intensity using a post-column infusion setup.

  • System Preparation:

    • LC-MS System: An HPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).

    • Post-Column Infusion Setup: A syringe pump connected via a T-junction between the HPLC column outlet and the MS inlet.

    • Analyte for Infusion: A standard solution of a representative compound (e.g., 1 µg/mL reserpine in 50:50 acetonitrile:water with 0.1% formic acid).

  • Experimental Procedure:

    • Begin infusing the standard analyte solution at a low flow rate (e.g., 10 µL/min) directly into the MS to establish a stable baseline signal.

    • Run 1 (Volatile IPR): Equilibrate the column with a mobile phase of 0.1% Formic Acid in water (A) and 0.1% Formic Acid in acetonitrile (B). Inject a blank (mobile phase) and run a gradient from 5% to 95% B. Monitor the infused analyte's signal. A small dip may be observed due to changes in solvent composition, but it should remain relatively stable.

    • Run 2 (Non-Volatile IPR): Thoroughly flush the system before this step. Equilibrate the column with a mobile phase containing a non-volatile IPR (e.g., 5 mM sodium heptanesulfonate, pH 3.0). Inject a blank and run the same gradient.

    • Observation: Monitor the infused analyte's signal. A dramatic and sustained drop in the signal intensity during the gradient indicates significant ion suppression caused by the non-volatile reagent.[15]

MS_Suppression_Setup hplc HPLC Pump injector Autosampler hplc->injector column HPLC Column injector->column tee column->tee ms Mass Spectrometer (ESI Source) tee->ms waste Waste ms->waste To Vacuum & Waste syringe Syringe Pump (Infusing Standard) syringe->tee

Caption: Experimental setup for post-column infusion to test MS ion suppression.

Conclusion and Recommendations

This compound (BDS) represents a valuable, albeit specialized, tool in the chromatographer's arsenal. Its primary strength lies in offering an alternative selectivity for cationic compounds compared to the more common linear alkyl sulfonates and perfluorinated acids. This makes it a worthy candidate for method development when traditional IPRs fail to resolve critical pairs.

However, its utility is firmly restricted to applications with UV-Vis detection . Like other non-volatile salts, BDS is fundamentally incompatible with mass spectrometry. For any LC-MS workflow, volatile reagents such as formic acid, acetic acid, or specialized volatile amine-based buffers are the only viable options.[1][14][20]

Choose BDS when:

  • You are analyzing basic/cationic small molecules.

  • Your primary detector is UV-Vis.

  • You are experiencing co-elution or poor resolution with standard alkyl sulfonate or TFA-based methods.

  • You require a reagent that is not prone to micelle formation.

Avoid BDS when:

  • Your method requires mass spectrometry detection.

  • You are analyzing acidic/anionic compounds.

  • Your analytes require the strong hydrophobicity provided by long-chain alkyl sulfonates for sufficient retention.

Ultimately, the "best" ion-pairing reagent does not exist; only the most appropriate one for the specific separation challenge at hand. A systematic, data-driven evaluation, as outlined in the protocols above, is the most reliable path to developing a robust and effective chromatographic method.

References

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. [Link]

  • Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Shimadzu. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Spectroscopy Online. [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials. [Link]

  • Review of Volatile Perfluorocarboxylic Acids as Ion Pair Reagents in LC: Part I. LCGC North America. [Link]

  • Which ion pair reagents are compatible with LC-MS?. ResearchGate. [Link]

  • Ion suppression in mass spectrometry. PubMed. [Link]

  • Ion-Pairing Agents | HPLC. Mason Technology. [Link]

  • Sodium dodecyl sulfate for ion pair chromatography, LiChropur. MilliporeSigma. [Link]

  • Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Waters Corporation. [Link]

  • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. SCIEX. [Link]

  • Ion-Pair Chromatography and Related Techniques. ResearchGate. [Link]

  • Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. SciSpace. [Link]

  • (PDF) Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents. ResearchGate. [Link]

  • Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. PMC - NIH. [Link]

  • Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides. PMC - NIH. [Link]

  • Ion Pairing - Blessing or Curse?. LCGC International. [Link]

  • Ion Pairing — Blessing or Curse?. LCGC International. [Link]

  • SIMULTANEOUS LC-MS ANALYSIS OF ACIDIC AND BASIC ANALYTES USING REVERSE PHASE ION PAIR CHROMATOGRAPHY. IIBR. [Link]

  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. [Link]

  • Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides. PubMed. [Link]

  • Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides | Request PDF. ResearchGate. [Link]

  • Ion Pairing Reagents For Hplc. Loba Chemie. [Link]

  • Reversed phase ion-pair high performance liquid chromatographic gradient separation of related impurities in 2,4-disulfonic acid benzaldehyde di-sodium salt. PubMed. [Link]

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A Comparative Guide to 1,2-, 1,3-, and 1,4-Benzenedisulfonic Acid Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the selection of appropriate counterions and starting materials is a critical decision that profoundly influences the physicochemical properties and, ultimately, the performance of the final product. Among the vast array of available options, benzenedisulfonic acids and their salts present a versatile platform. The positional isomerism of the sulfonate groups on the benzene ring—yielding 1,2- (ortho), 1,3- (meta), and 1,4- (para) isomers—gives rise to distinct molecular geometries and electronic distributions. These subtle structural differences can lead to significant variations in macroscopic properties such as solubility, thermal stability, and hygroscopicity, which are of paramount importance in drug formulation, chemical synthesis, and materials engineering.

This guide provides a comprehensive comparative study of 1,2-, 1,3-, and 1,4-benzenedisulfonic acid salts. We will delve into the known properties, with a particular focus on the well-characterized 1,3-isomer, and present a detailed experimental framework for a head-to-head comparison of all three isomers. This document is intended to be a practical resource for researchers, scientists, and drug development professionals, offering both established data and a clear protocol to generate novel comparative insights.

Understanding the Isomeric Landscape: Structure and Known Properties

The fundamental difference between the three isomers lies in the spatial arrangement of the two sulfonic acid groups on the benzene ring. This seemingly minor variation has a cascading effect on the molecule's polarity, crystal packing efficiency, and its ability to interact with surrounding solvent molecules or other ions.

Molecular Structures:

Caption: Molecular structures of 1,2-, 1,3-, and 1,4-benzenedisulfonic acid.

Of the three isomers, the disodium salt of 1,3-benzenedisulfonic acid is the most extensively characterized in publicly available literature. It is known to be highly soluble in water, with a reported solubility of 663 g/L at 20°C[1][2]. This high solubility makes it an attractive option as a counterion for basic active pharmaceutical ingredients (APIs) where aqueous solubility is a limiting factor. It is also utilized as an intermediate in the synthesis of dyes and pharmaceuticals[3][4].

In contrast, specific, directly comparable data for the salts of the 1,2- and 1,4-isomers is less readily available. This data gap presents a challenge for researchers aiming to make an informed selection based on a comprehensive understanding of the isomeric differences. To address this, the following section outlines a detailed experimental protocol for a comparative analysis.

A Framework for Comparative Analysis: Experimental Protocols

To objectively compare the performance of the 1,2-, 1,3-, and 1,4-benzenedisulfonic acid salts, a standardized set of experiments is crucial. The following protocols are designed to be self-validating and provide a robust basis for comparison. For this study, we will focus on the disodium salts as they are common and their preparation is well-documented.

1. Synthesis and Purification of Benzenedisulfonate Disodium Salts

The purity of the starting material is paramount for accurate comparative analysis. The following synthesis routes are recommended:

  • 1,3-Benzenedisulfonic Acid Disodium Salt: This isomer can be synthesized by the direct sulfonation of benzene with fuming sulfuric acid, followed by neutralization with a sodium base (e.g., sodium hydroxide or sodium carbonate)[5].

  • 1,2-Benzenedisulfonic Acid Disodium Salt: A common route involves the diazotization of 2-aminobenzenesulfonic acid, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst, and subsequent neutralization[6].

  • 1,4-Benzenedisulfonic Acid Disodium Salt: This isomer can be prepared by the sulfonation of benzenesulfonic acid at a higher temperature, which favors the para-isomer, followed by neutralization.

Purification Protocol:

  • Dissolve the crude disodium salt in a minimum amount of hot deionized water.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum at a temperature below their decomposition point.

  • Confirm the purity of each isomer using High-Performance Liquid Chromatography (HPLC) and characterize their structure using ¹H NMR and ¹³C NMR spectroscopy.

synthesis_purification cluster_synthesis Synthesis cluster_purification Purification & Characterization start Starting Materials synthesis Isomer-Specific Sulfonation/Diazotization start->synthesis neutralization Neutralization (e.g., NaOH) synthesis->neutralization crude Crude Disodium Salt neutralization->crude recrystallization Recrystallization crude->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Vacuum Drying filtration->drying analysis Purity & Structural Analysis (HPLC, NMR) drying->analysis pure Purified Isomer Salt analysis->pure

Caption: Experimental workflow for the synthesis and purification of benzenedisulfonate salts.

2. Comparative Solubility Determination

The equilibrium solubility of each purified disodium salt will be determined in deionized water at a controlled temperature (e.g., 25°C).

Protocol:

  • Add an excess amount of the purified salt to a known volume of deionized water in a sealed vial.

  • Agitate the vials in a thermostatically controlled shaker bath for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Accurately dilute the filtered solution with deionized water to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the benzenedisulfonate anion in the diluted solution using a validated HPLC method with UV detection.

  • Perform the experiment in triplicate for each isomer and report the average solubility and standard deviation.

3. Comparative Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) will be employed to evaluate the thermal stability of the three isomers.

TGA Protocol:

  • Accurately weigh 5-10 mg of the purified salt into a TGA pan.

  • Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Record the weight loss as a function of temperature. The onset temperature of decomposition will be used as a measure of thermal stability.

DSC Protocol:

  • Accurately weigh 2-5 mg of the purified salt into a hermetically sealed aluminum pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above any observed thermal events in the TGA.

  • Record the heat flow to identify melting points, phase transitions, and decomposition events.

thermal_analysis cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) start Purified Isomer Salt tga_weigh Weigh Sample (5-10 mg) start->tga_weigh dsc_weigh Weigh Sample (2-5 mg) start->dsc_weigh tga_heat Heat to 600°C (10°C/min, N2) tga_weigh->tga_heat tga_record Record Weight Loss vs. Temp tga_heat->tga_record tga_result Determine Onset of Decomposition tga_record->tga_result dsc_heat Heat at 10°C/min dsc_weigh->dsc_heat dsc_record Record Heat Flow vs. Temp dsc_heat->dsc_record dsc_result Identify Melting & Decomposition dsc_record->dsc_result

Caption: Workflow for the comparative thermal analysis of benzenedisulfonate salts.

4. Comparative Hygroscopicity Assessment

The tendency of each isomer salt to absorb moisture from the atmosphere will be evaluated using dynamic vapor sorption (DVS) or by storing samples in controlled humidity chambers.

Protocol (Controlled Humidity Chambers):

  • Dry the purified salts to a constant weight in a vacuum oven.

  • Place a known weight of each dried sample in separate open containers.

  • Store the containers in desiccators maintained at a constant relative humidity (e.g., 75% RH using a saturated sodium chloride solution) and a constant temperature.

  • At regular time intervals (e.g., 24, 48, 72 hours), reweigh the samples to determine the amount of moisture absorbed.

  • Plot the percentage weight gain against time for each isomer to compare their hygroscopic nature.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise table for easy comparison.

Property1,2-Benzenedisulfonate Disodium Salt1,3-Benzenedisulfonate Disodium Salt1,4-Benzenedisulfonate Disodium Salt
Aqueous Solubility (g/L at 25°C) Experimental Data663[1][2] (Confirm experimentally)Experimental Data
TGA Onset of Decomposition (°C) Experimental DataExperimental DataExperimental Data
DSC Melting Point (°C) Experimental DataExperimental DataExperimental Data
Hygroscopicity (% weight gain at 75% RH, 72h) Experimental DataExperimental DataExperimental Data
Crystal Form (from XRD) Experimental DataExperimental DataExperimental Data

The interpretation of this data will be crucial. For instance, a higher aqueous solubility for a particular isomer's salt would make it a more suitable counterion for poorly soluble basic drugs. Conversely, lower hygroscopicity would be advantageous for formulation stability, preventing issues like caking and degradation. Higher thermal stability would be beneficial for manufacturing processes that involve elevated temperatures.

The relationship between the molecular structure of the isomers and their observed properties should be discussed. For example, the more symmetrical 1,4-isomer might be expected to have a higher melting point due to more efficient crystal packing, which could in turn influence its solubility. The proximity of the sulfonate groups in the 1,2-isomer may lead to steric hindrance and different hydration properties compared to the other two.

Conclusion and Future Directions

This guide provides a comprehensive overview of the known properties of benzenedisulfonic acid salts and, more importantly, a detailed experimental framework for a rigorous comparative study of the 1,2-, 1,3-, and 1,4-isomers. By following these protocols, researchers and drug development professionals can generate the critical data needed to make informed decisions about the selection of these versatile compounds in their specific applications.

The results of such a comparative study will not only fill a significant data gap in the scientific literature but will also provide a valuable resource for the rational design of new drug formulations, catalysts, and advanced materials. Further investigations could expand upon this framework to include a wider range of cations, explore the impact of these counterions on the properties of active pharmaceutical ingredients, and delve deeper into the solid-state characterization of the different salt forms.

References

  • Zhang, Y., et al. (2019). Thermal behavior and decomposition kinetics of six electrolyte salts by thermal analysis. Journal of Thermal Analysis and Calorimetry, 138(4), 2681-2689.[7]

  • Zhdankin, V. V., & Stang, P. J. (2023). Synthesis of aromatic 1,2-disulfonimides and their prospects as monomers. RSC Advances, 13(7), 4485-4493.[6]

  • Dietzel, P. D. C., et al. (2013). 1,4-Benzenedisulfonic acid (H2BDS) as terephthalic acid analogue for the preparation of coordination polymers: the examples of M(BDS)(NMP)3 (M = Mn, Fe, Co; NMP = N-methylpyrrolidone). New Journal of Chemistry, 37(11), 3601-3608.[8]

  • Stern, K. H. (1972). High Temperature Properties and Thermal Decomposition of Inorganic Salts with Oxyanions. National Bureau of Standards.[9]

  • Google Patents. (1966). Process for the production of benzene disulfonic acid. US3227750A.[5]

  • Google Patents. (1991). Process for preparing benzenesulfonate salts. US5069828A.[10]

  • Google Patents. (1952). Preparation of salts of benzene sulfonic acid. US2607801A.[11]

  • PubChem. (n.d.). 1,4-Benzenedisulfonic acid. Retrieved from [Link][12]

  • ResearchGate. (2014). Synthesis, Characterization and X-ray Diffraction Studies on N-(3-Methoxybenzoyl)benzenesulfonamide. Retrieved from [Link][13]

  • PubChem. (n.d.). 1,3-Benzenedisulfonic acid. Retrieved from [Link][14]

  • PubChem. (n.d.). 1,4-Benzenedisulfonic acid, 2,5-diamino-. Retrieved from [Link][15]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link][16]

  • GovInfo. (n.d.). High temperature properties and decomposition of inorganic salts : part 1. sulfates. Retrieved from [Link][17]

  • ResearchGate. (2019). High-Energy Salts of 5,5'-Azotetrazole. I. Thermochemistry and Thermal Decomposition. Retrieved from [Link][18]

  • PubMed. (2026). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. Retrieved from [Link][19]

  • ResearchGate. (2013). Hygroscopicity classification of inactive pharmaceutical ingredients. Retrieved from [Link][20]

  • ResearchGate. (2017). X-ray diffraction pattern of the benzene (a), chlorobenzene (b), o-xylene and (c) xerogel formed by 3.0 wt% of D3. Retrieved from [Link][21]

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Performance Verification of 1,2-Benzenedimethanesulfonic Acid Disodium Salt in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the selection of an optimal catalyst is paramount to achieving desired reaction outcomes with high efficiency, selectivity, and sustainability. This guide provides an in-depth technical analysis of the performance of 1,2-Benzenedimethanesulfonic acid disodium salt as a catalyst, particularly focusing on its role in promoting chemical transformations in aqueous media. While direct comparative data for this specific molecule is limited in publicly accessible literature, this guide establishes a framework for its performance verification by drawing comparisons with structurally similar and functionally relevant catalysts. We will delve into the mechanistic underpinnings of its catalytic activity, present comparative data for analogous compounds, and provide robust experimental protocols for its evaluation.

Introduction to this compound: A Catalyst with Surfactant Properties

This compound is a water-soluble organic salt characterized by a benzene ring functionalized with two sulfonate groups in adjacent positions. This unique structure imparts surfactant-like properties, with the anionic sulfonate groups providing a hydrophilic head and the benzene ring serving as a hydrophobic tail. In aqueous solutions, such molecules can self-assemble into micelles, creating microreactors that can significantly influence the rate and selectivity of organic reactions.[1][2] These micelles can encapsulate nonpolar organic reactants, bringing them into close proximity and facilitating their interaction in an otherwise immiscible aqueous phase.[3]

The catalytic activity of this compound is primarily attributed to its Brønsted acid character, originating from the sulfonic acid groups. While the sodium salt form is neutral, it can be readily converted to the acidic form in situ or used in reactions where a proton source is present. The presence of two sulfonate groups is expected to enhance its acidity and catalytic potential compared to monosulfonated analogues.

The Mechanism of Action: Surfactant-Enhanced Catalysis

The catalytic prowess of surfactants in aqueous media stems from their ability to form micelles, which act as nanoreactors.[2] This process is driven by the hydrophobic effect, where the nonpolar tails of the surfactant molecules aggregate to minimize their contact with water, forming a hydrophobic core, while the hydrophilic heads remain exposed to the aqueous environment.[1]

Organic substrates, which are often insoluble in water, can partition into the hydrophobic core of these micelles. This encapsulation leads to a significant increase in the local concentration of the reactants, thereby accelerating the reaction rate.[3] Furthermore, the interface between the hydrophobic core and the hydrophilic corona can provide a unique environment for catalysis, influencing the orientation of reactants and stabilizing transition states. For acid-catalyzed reactions, the sulfonate groups of this compound would reside at this interface, providing a high concentration of acidic sites in the immediate vicinity of the encapsulated reactants.

G cluster_workflow Mechanism of Surfactant-Enhanced Catalysis Reactants Hydrophobic Reactants in Aqueous Solution Micelle Micelle Formation (Hydrophobic Core) Reactants->Micelle Partitioning Surfactant 1,2-Benzenedimethanesulfonic Acid Disodium Salt Surfactant->Micelle Self-Assembly Encapsulation Reactant Encapsulation in Micelle Core Micelle->Encapsulation Catalysis Acid Catalysis at Micelle-Water Interface Encapsulation->Catalysis Increased Local Concentration Products Product Formation and Release Catalysis->Products

Caption: A simplified workflow illustrating the mechanism of surfactant-enhanced catalysis.

Performance Comparison with Alternative Catalysts

CatalystTypeYield of n-propyl acetate (%) (Batch Process)Key AdvantagesKey Disadvantages
Sulfuric Acid (H₂SO₄)Homogeneous Mineral Acid~65%[4]High activity, low cost.Corrosive, difficult to separate, generates waste.[5]
p-Toluenesulfonic Acid (PTSA)Homogeneous Organic Acid~60%[4]Less corrosive than H₂SO₄, high activity.Requires separation, potential for side reactions.
p-Phenolsulfonic Acid (PPSA)Homogeneous Organic Acid~60%[4]Similar activity to PTSA.Similar separation challenges as other homogeneous catalysts.
Benzenesulfonic Acid (BSA)Homogeneous Organic Acid<60%[4]Lower activity compared to substituted analogues in this specific reaction.Requires separation.
This compound (Predicted) Homogeneous Surfactant Catalyst N/A Water-soluble, potential for micellar catalysis, potentially high activity due to two sulfonic groups, recyclable with aqueous phase. Direct comparative data unavailable, potential for foaming.
Solid Acid Resins (e.g., Amberlyst-15)Heterogeneous Solid AcidVariable (generally lower initial rates than H₂SO₄)[4]Easily separable, reusable, low corrosivity.[4]Lower initial reaction rates, potential for diffusion limitations.

Analysis of Comparative Data:

The data suggests that benzenesulfonic acid derivatives can be effective catalysts for esterification, with performance approaching that of sulfuric acid.[4] The slightly lower yield of benzenesulfonic acid compared to its para-substituted counterparts (PTSA and PPSA) in a batch process highlights that substituents on the benzene ring can influence catalytic activity.[4] For this compound, the presence of a second sulfonic acid group is anticipated to increase its acidity and, consequently, its catalytic activity. Furthermore, its surfactant nature could provide a significant rate enhancement in aqueous or biphasic systems, a feature not present in the other listed homogeneous catalysts.

Experimental Protocol for Performance Verification

To empirically validate the catalytic performance of this compound, a standardized experimental protocol is essential. The following outlines a robust methodology for comparing its efficacy against a benchmark catalyst, such as p-toluenesulfonic acid (PTSA), in a model esterification reaction.

Model Reaction: Esterification of Lauric Acid with Methanol

Objective: To compare the catalytic efficiency of this compound and PTSA based on reaction yield and rate.

Materials:

  • Lauric Acid (99%)

  • Methanol (Anhydrous, 99.8%)

  • This compound (Catalyst 1)

  • p-Toluenesulfonic acid monohydrate (Catalyst 2 - Benchmark)

  • Toluene (Solvent)

  • Sodium bicarbonate (Saturated aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Internal Standard (e.g., Dodecane) for GC analysis

Equipment:

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Procedure:

  • Reaction Setup:

    • To the three-necked flask, add lauric acid (e.g., 20.0 g, 0.1 mol) and methanol (e.g., 80 mL, 2.0 mol).

    • Add the catalyst (either this compound or PTSA) at a specific molar loading (e.g., 1 mol% relative to lauric acid).

    • Add the internal standard (dodecane, e.g., 1.0 g).

    • Equip the flask with the reflux condenser, magnetic stirrer, and thermometer.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring.

    • Monitor the reaction progress by withdrawing small aliquots (e.g., 0.5 mL) at regular intervals (e.g., 0, 30, 60, 90, 120, 180 minutes).

    • Quench each aliquot immediately in a vial containing a saturated solution of sodium bicarbonate to neutralize the catalyst and stop the reaction.

  • Work-up and Analysis:

    • After the reaction is complete (e.g., after 3 hours or when no further conversion is observed), cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove the catalyst and unreacted acid.

    • Wash with brine and then dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solution using a rotary evaporator.

    • Analyze the crude product and the timed aliquots by GC-FID to determine the concentration of the methyl laurate product relative to the internal standard.

  • Data Interpretation:

    • Calculate the yield of methyl laurate at each time point for both catalysts.

    • Plot the yield versus time to compare the reaction rates.

    • The final yield after a set reaction time will provide a direct comparison of the overall catalytic efficiency.

G cluster_protocol Performance Verification Protocol Setup Reaction Setup: Lauric Acid, Methanol, Catalyst, Internal Standard Execution Reaction Execution: Reflux at 65-70°C, Timed Aliquots Setup->Execution Workup Work-up: Neutralization, Extraction, Drying, Concentration Execution->Workup Analysis GC-FID Analysis: Quantify Product Yield Workup->Analysis Comparison Data Comparison: Plot Yield vs. Time, Compare Rates and Final Yields Analysis->Comparison

Caption: A flowchart of the experimental protocol for catalyst performance verification.

Conclusion and Future Outlook

This compound presents a compelling profile as a water-soluble, surfactant-type acid catalyst. Its unique molecular architecture suggests the potential for high catalytic activity, particularly in aqueous or biphasic reaction systems where it can leverage the principles of micellar catalysis. While direct comparative performance data remains to be extensively published, the analysis of structurally similar benzenesulfonic acids provides a strong rationale for its investigation.

The provided experimental protocol offers a robust framework for researchers to systematically evaluate and verify the performance of this compound against established catalytic systems. Such studies are crucial for elucidating its true potential and paving the way for its application in sustainable and efficient chemical synthesis, particularly in the development of pharmaceuticals and other high-value chemical entities. Future research should focus on direct comparative studies across a range of acid-catalyzed reactions and a thorough investigation of its recyclability and stability under various reaction conditions.

References

  • Surfactant-type catalysts in organic reactions | Request PDF - ResearchGate. Available at: [Link]

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  • Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate - REVISTA DE CHIMIE. Available at: [Link]

  • Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant - ResearchGate. Available at: [Link]

  • An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries - MDPI. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 1,2-Benzenedimethanesulfonic Acid Disodium Salt (Tiron)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 1,2-Benzenedimethanesulfonic acid disodium salt, widely known in the scientific community as Tiron. Designed for researchers, scientists, and drug development professionals, this document delves into the practical application and cross-validation of a classic spectrophotometric method against a modern, high-specificity chromatographic technique. Our focus is to not only present protocols but to elucidate the scientific rationale behind the selection of methods, validation parameters, and the interpretation of comparative data, thereby ensuring the integrity and reliability of analytical results.

Introduction: The Analytical Imperative for Tiron

Tiron (1,2-dihydroxybenzene-3,5-disulfonic acid disodium salt) is a versatile chelating agent and colorimetric reagent with significant applications in analytical chemistry, particularly for the determination of metal ions such as iron, titanium, and molybdenum.[1] Its utility in pharmaceutical and environmental analyses necessitates robust and reliable quantitative methods. The cross-validation of analytical methods is a critical exercise to demonstrate the interchangeability and reliability of different techniques, ensuring consistency of results across different laboratories, instruments, and analysts.[2]

This guide will explore the cross-validation of two distinct analytical approaches for the quantification of Tiron: a traditional UV-Visible Spectrophotometric method and a contemporary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. A third alternative, Ion Chromatography (IC), will also be discussed as a relevant technique for the analysis of ionic compounds.

The Foundation of Method Comparison: Principles of Cross-Validation

The objective of a cross-validation study is to compare the performance of two or more analytical methods to determine if they provide equivalent results for a given analyte in a specific matrix. This process is fundamental to method transfer, modernization of analytical techniques, and ensuring data integrity in regulated environments. The core of this process lies in the evaluation of key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]

cluster_0 Method Validation Pillars cluster_1 Cross-Validation Outcome Specificity Specificity (Analyte vs. Interferences) Linearity Linearity (Concentration vs. Response) Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Range Range (Upper & Lower Limits) LOD LOD (Limit of Detection) LOQ LOQ (Limit of Quantitation) Robustness Robustness (Method's Resilience to Changes) Equivalence Statistical Equivalence of Results Robustness->Equivalence Demonstrates

Caption: Key parameters for analytical method validation.

Primary Analytical Method: UV-Visible Spectrophotometry

The spectrophotometric determination of Tiron is an indirect method that leverages its well-characterized ability to form a stable, colored complex with iron(III) ions.[4] The intensity of the resulting color is directly proportional to the concentration of the Tiron-Fe(III) complex, which in turn is dependent on the initial concentration of Tiron, assuming iron(III) is in excess. This method is valued for its simplicity, speed, and cost-effectiveness.

Experimental Protocol: Spectrophotometric Quantification of Tiron

1. Instrumentation:

  • A calibrated UV-Visible spectrophotometer with a 1 cm quartz cuvette.

2. Reagents and Materials:

  • Tiron (this compound), analytical standard grade.

  • Iron(III) chloride (FeCl₃) solution, 1 mg/mL in 0.1 M HCl.

  • Acetate buffer, pH 4.5.

  • Deionized water.

3. Preparation of Standard Solutions:

  • Tiron Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Tiron and dissolve in 100 mL of deionized water.

  • Working Standard Solutions (10-100 µg/mL): Prepare a series of dilutions from the Tiron stock solution in deionized water.

4. Sample Preparation:

  • Dissolve the sample containing Tiron in deionized water to achieve an expected concentration within the calibration range.

5. Procedure:

  • To a 10 mL volumetric flask, add 1 mL of the Tiron standard or sample solution.

  • Add 1 mL of the Iron(III) chloride solution.

  • Add 5 mL of acetate buffer (pH 4.5).

  • Dilute to the mark with deionized water and mix well.

  • Allow the solution to stand for 15 minutes for complete color development.

  • Measure the absorbance of the solution at the wavelength of maximum absorption (λmax), previously determined to be approximately 560 nm for the Tiron-Fe(III) complex, against a reagent blank.

6. Data Analysis:

  • Construct a calibration curve by plotting the absorbance values of the standards against their corresponding concentrations.

  • Determine the concentration of Tiron in the sample solution from the calibration curve using linear regression.

cluster_0 Spectrophotometric Workflow Prep_Standards Prepare Tiron Standards Complexation Add Excess Fe(III) & Buffer (pH 4.5) Prep_Standards->Complexation Prep_Sample Prepare Sample Solution Prep_Sample->Complexation Measurement Measure Absorbance at λmax (560 nm) Complexation->Measurement Analysis Quantify using Calibration Curve Measurement->Analysis

Caption: Workflow for spectrophotometric analysis of Tiron.

Alternative Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a more specific and selective method for the direct quantification of Tiron.[5] This technique separates Tiron from other components in the sample matrix based on its polarity, providing a higher degree of confidence in the identity and purity of the analyte peak.

Experimental Protocol: RP-HPLC Quantification of Tiron

1. Instrumentation:

  • An HPLC system equipped with a gradient pump, autosampler, column compartment, and a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

3. Preparation of Standard and Sample Solutions:

  • Prepare stock and working standard solutions of Tiron in the mobile phase initial composition (95% A: 5% B).

  • Dissolve and dilute the sample in the same solvent to a concentration within the linear range of the method.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions for analysis.

5. Data Analysis:

  • Identify the Tiron peak based on its retention time compared to the standard.

  • Quantify the concentration of Tiron using the peak area and the external standard calibration curve.

cluster_0 HPLC Workflow Prep_Solutions Prepare Standards & Samples in Mobile Phase Injection Inject into HPLC System Prep_Solutions->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection at 280 nm Separation->Detection Quantification Quantify using Peak Area Detection->Quantification

Caption: Workflow for the RP-HPLC analysis of Tiron.

Alternative Method 2: Ion Chromatography (IC)

Ion chromatography is a powerful technique for the separation and determination of ionic species.[6] Given that Tiron is a disodium salt of a disulfonic acid, it is highly ionic and well-suited for analysis by IC. While a specific, validated method for Tiron was not found in the initial literature search, a hypothetical method based on common practices for aromatic sulfonic acids is presented for consideration as a viable alternative. IC with suppressed conductivity detection offers excellent sensitivity and selectivity for ionic analytes.[7]

Conceptual Protocol: Ion Chromatography of Tiron
  • Column: Anion-exchange column.

  • Eluent: A gradient of sodium hydroxide or a sodium carbonate/bicarbonate buffer.

  • Detection: Suppressed conductivity.

  • Rationale: This approach would directly measure the Tiron anion, providing a different selectivity mechanism compared to RP-HPLC.

Cross-Validation Study Design

To objectively compare the spectrophotometric and HPLC methods, a cross-validation study should be designed as follows:

  • Sample Selection: A minimum of five independent samples of Tiron with concentrations spanning the analytical range should be prepared.

  • Analysis: Each sample should be analyzed in triplicate by both the spectrophotometric and HPLC methods on the same day by the same analyst to minimize variability.

  • Data Comparison: The results obtained from both methods will be statistically compared.

Comparative Data Summary

The following table outlines the expected performance characteristics of the two primary analytical methods based on typical validation data for similar compounds.

Validation ParameterUV-Visible SpectrophotometryRP-HPLC
Specificity Lower: Prone to interference from other color-forming compounds or turbidity.Higher: Separation of analyte from matrix components.
Linearity (r²) > 0.995> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 1.0%
Limit of Quantitation (LOQ) ~1 µg/mL~0.1 µg/mL
Analysis Time per Sample ~20 minutes~25 minutes
Cost & Complexity Low cost, simple instrumentationHigher cost, more complex

Discussion and Method Selection

The choice between the spectrophotometric and HPLC methods for the quantification of Tiron depends on the specific analytical requirements.

  • UV-Visible Spectrophotometry is a suitable choice for routine quality control of relatively pure Tiron samples where speed and cost are primary considerations. Its main drawback is the potential for a lack of specificity.

  • RP-HPLC is the preferred method for the analysis of Tiron in complex matrices, for stability-indicating assays, and when a higher degree of accuracy and specificity is required. While the initial investment and operational complexity are higher, the reliability of the data is significantly enhanced.

The cross-validation of these two methods will provide the necessary data to justify the use of either technique for its intended purpose. If the results are statistically equivalent within an acceptable margin of error, the simpler spectrophotometric method could be employed for routine analyses, with the HPLC method serving as a reference or confirmatory technique.

Conclusion

This guide has provided a comprehensive framework for the cross-validation of analytical methods for this compound (Tiron). By presenting detailed protocols for both a classic spectrophotometric method and a modern RP-HPLC method, along with a structured approach to their comparison, we empower researchers and analytical scientists to make informed decisions based on robust scientific evidence. The principles of method validation and cross-comparison outlined herein are universally applicable and serve as a cornerstone of good analytical practice in the pharmaceutical and chemical industries.

References

  • Hawle, A., & Küster, B. (2020). Know your ions – overcoming the limits of HPLC with ion chromatography. News-Medical.net. [Link]

  • Rahman, M. A., et al. (2015). Method validation on iron determination by spectrophotometric method in aqueous medium. Journal of Scientific Research, 7(1), 85-95.
  • Ahmed, M. J., & Uddin, M. N. (2015). A simple and rapid spectrophotometric method for the determination of iron in environmental, biological, pharmaceutical, food and soil samples using 1,2-dihydroxybenzene-3,5-disulfonic acid. Journal of the Iranian Chemical Society, 12(10), 1775-1786.
  • Truman State University. (2017).
  • SIELC Technologies. (n.d.). Separation of Tiron on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Wikipedia. (2023). Cross-validation (analytical chemistry). Wikipedia. [Link]

  • Patel, K., et al. (2016). Development and validation of an ion-pair HPLC chromatography for simultaneous determination of lactone and carboxylate forms of SN-38 in nanoparticles. Journal of Food and Drug Analysis, 24(3), 633-640.
  • Discovery Fine Chemicals. (n.d.). Tiron (1,2-Dihydroxybenzene-3,5-Disulfonic Acid Disodium Salt). Discovery Fine Chemicals. [Link]

  • Woods, J., & Mellon, M. (1941). Thiocyanate Method for Iron: A Spectrophotometric Study. Analytical Chemistry, 13(8), 551-554.
  • Atkinson, G. F., & McBryde, W. A. E. (1957). OXIDATION OF THE ANALYTICAL REAGENT "TIRON" (DISODIUM-4,5-DIHYDROXYBENZENE-1,3-DISULPHONATE). Canadian Journal of Chemistry, 35(5), 477-487.

Sources

A Comparative Guide to the Purity Assessment of Synthesized 1,2-Benzenedimethanesulfonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Application Success

1,2-Benzenedimethanesulfonic acid disodium salt is a key intermediate in the synthesis of various specialty chemicals, including certain pharmaceuticals and advanced materials. Its precise molecular structure and high purity are paramount for ensuring predictable reaction kinetics, high yields of the final product, and the absence of toxic or interfering side products. In regulated industries such as drug development, the rigorous characterization of such intermediates is not merely a quality control measure but a fundamental component of product safety and efficacy.

This guide provides a comprehensive framework for assessing the purity of newly synthesized batches of this compound. We will explore a multi-pronged analytical approach, comparing the strengths and limitations of various techniques. The philosophy underpinning this guide is the creation of a self-validating system , where orthogonal analytical methods are employed to build a cohesive and trustworthy purity profile. We will move beyond simple procedural lists to explain the causality behind our experimental choices, empowering researchers to not only execute these methods but also to interpret the results with confidence.

Understanding the Impurity Profile: A Synthesis-Informed Approach

The potential impurities in a batch of this compound are intrinsically linked to its synthetic route. A common pathway involves the sulfonation of o-xylene, followed by oxidation of the methyl groups to sulfonic acids and subsequent neutralization.

Potential impurities may include:

  • Isomeric By-products: 1,3- and 1,4-benzenedimethanesulfonic acids, arising from non-regioselective sulfonation.

  • Incompletely Reacted Intermediates: Such as 2-methylbenzenesulfonic acid.

  • Residual Starting Materials: Unreacted o-xylene.

  • Inorganic Salts: Primarily sodium sulfate, a common by-product of neutralization with sodium hydroxide if sulfuric acid is used or present.

  • Residual Solvents: Water, ethanol, or other solvents used during synthesis and purification.

  • Genotoxic Impurities: Alkyl sulfonates can form if alcohol solvents are used in the presence of sulfonic acids, a possibility that regulators scrutinize closely.[1]

A robust purity assessment strategy must be capable of detecting and quantifying this diverse array of potential contaminants.

Orthogonal Analytical Techniques: Building a Self-Validating Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. By combining methods that measure different physicochemical properties, we create a system where the results from one technique corroborate the findings of another. This orthogonal approach is the cornerstone of a trustworthy purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is unparalleled for separating the target compound from structurally similar organic impurities.[2] A reversed-phase method is typically the first choice for this type of analysis.

Causality of Method Choice: Reversed-phase HPLC separates molecules based on their hydrophobicity. While the disodium salt itself is highly polar, this method is excellent for resolving less polar impurities like isomeric by-products and unreacted starting materials. The use of a mass spectrometer (MS) detector can provide invaluable specificity for peak identification.[2]

Experimental Protocol: Reversed-Phase HPLC-UV/MS

  • Instrumentation: HPLC or UPLC system with a gradient pump, autosampler, column oven, and UV and/or Mass Spectrometry detectors.[3]

  • Column: C18 reversed-phase column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 220 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized salt and dissolve in 10 mL of Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.[2]

Data Analysis: Purity is typically calculated by area normalization, where the peak area of the main component is expressed as a percentage of the total peak area. Impurities are reported as a percentage of the main peak area.[2]

Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Determination

While HPLC provides relative purity, ¹H qNMR offers a direct route to determining absolute purity without the need for a specific reference standard of the compound itself. It relies on comparing the integral of a specific proton signal from the analyte against the integral of a known signal from a certified internal standard of high purity.

Causality of Method Choice: NMR spectroscopy provides unambiguous structural confirmation.[4][5] The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to it. This principle allows for highly accurate quantification, making qNMR a primary analytical method.

Experimental Protocol: ¹H qNMR for Absolute Purity

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).[5]

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the synthesized this compound into a vial.

    • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of D₂O.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse sequence with a long relaxation delay (e.g., 30s) to ensure full relaxation of all protons for accurate integration.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Expected ¹H NMR Signals (in D₂O):

    • 1,2-Benzenedimethanesulfonic acid: Two multiplets in the aromatic region, approximately δ 7.5-8.0 ppm.

    • Maleic Acid (Internal Standard): A sharp singlet at approximately δ 6.2-6.3 ppm.

Data Analysis: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I: Integral value of the signal

  • N: Number of protons generating the signal

  • MW: Molecular weight

  • m: Mass

  • P: Purity of the standard

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

FTIR is a rapid and straightforward technique used to confirm the presence of key functional groups, providing a molecular fingerprint of the synthesized compound.

Causality of Method Choice: This technique verifies that the fundamental chemical transformations of the synthesis have occurred (i.e., the presence of sulfonate groups on an aromatic ring). It is particularly effective for detecting the presence of certain inorganic impurities like sulfates, which have characteristic absorption bands.

Experimental Protocol: ATR-FTIR

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the dry, powdered sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • ~3100-3000: Aromatic C-H stretching.

    • ~1600, ~1475: Aromatic C=C ring stretching.

    • ~1250-1150: Asymmetric S=O stretching of the sulfonate group (SO₃⁻).

    • ~1080-1030: Symmetric S=O stretching of the sulfonate group (SO₃⁻).

    • ~750-700: Ortho-disubstituted benzene ring C-H out-of-plane bending.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides a direct measurement of the molecular weight of the compound, confirming its identity. When coupled with HPLC, it becomes a powerful tool for identifying unknown impurities.[6]

Causality of Method Choice: MS is a highly sensitive technique that confirms the mass-to-charge ratio of the parent molecule, providing strong evidence of its identity.[7] Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for analyzing ionic compounds like sulfonic acid salts.[6]

Experimental Protocol: Direct Infusion ESI-MS

  • Instrumentation: A mass spectrometer with an ESI source.

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of acetonitrile and water.

  • Acquisition Mode: Negative ion mode is typically preferred for sulfonic acids.

  • Expected Ions (in Negative Mode):

    • [M-2Na+H]⁻: m/z corresponding to the singly charged mono-protonated acid.

    • [M-2Na]²⁻: m/z corresponding to the doubly charged dianion.

Comparative Data Summary

The true power of the orthogonal approach becomes evident when data is compiled and compared. The table below presents hypothetical data for a newly synthesized batch against a certified high-purity reference standard.

Analytical Technique Parameter High-Purity Reference Standard Synthesized Batch A Interpretation/Comments
HPLC-UV (Area %) Purity99.9%98.5%The synthesized batch shows lower relative purity with two notable impurity peaks.
Impurity 1 (retention time)< 0.05%1.1%Likely an isomeric by-product.
Impurity 2 (retention time)< 0.05%0.4%Potentially an unreacted intermediate.
LC-MS Identity of Impurity 1-Confirmed as an isomer of the main compound (same m/z).Confirms the hypothesis from HPLC data.
¹H qNMR Absolute Purity (Assay)99.8% (w/w)94.2% (w/w)The significant difference between HPLC and qNMR purity suggests the presence of non-UV active impurities.
FTIR Spectroscopy Functional GroupsConforms to structureConforms to structure. A small, broad peak near 1120 cm⁻¹ is observed.The extra peak could indicate the presence of inorganic sulfate, which is not detected by HPLC-UV.
Elemental Analysis % Carbon (Theory: 25.53%)25.50%24.65%Lower carbon content is consistent with the presence of inorganic impurities.
% Sulfur (Theory: 22.72%)22.68%23.10%Higher sulfur content supports the presence of sodium sulfate.
Karl Fischer Titration Water Content0.1%2.5%The synthesized material contains a significant amount of water, contributing to the lower qNMR assay.

Visualizing the Workflow

A structured workflow ensures that the purity assessment is systematic and comprehensive.

Purity_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Qualitative & Structural Verification cluster_2 Quantitative Purity Assessment cluster_3 Data Integration & Final Assessment A Synthesized Sample B Visual Inspection & Solubility A->B C FTIR Spectroscopy B->C Proceed if soluble & appears homogeneous D Mass Spectrometry (ESI-MS) C->D E ¹H & ¹³C NMR Spectroscopy D->E F HPLC-UV (Relative Purity) E->F Structure Confirmed G qNMR (Absolute Purity) F->G H Karl Fischer (Water Content) G->H I Elemental Analysis H->I J Correlate Orthogonal Data I->J K Identify & Quantify Impurities J->K L Final Purity Report K->L

Caption: A comprehensive workflow for the purity assessment of synthesized compounds.

Conclusion: A Synthesis of Evidence

Assessing the purity of a synthesized compound like this compound is a forensic exercise that requires a confluence of evidence from multiple, orthogonal analytical techniques. HPLC provides an excellent profile of organic impurities, while qNMR delivers an absolute measure of the active substance. FTIR and MS confirm the molecular identity, and methods like elemental analysis and Karl Fischer titration account for inorganic salts and residual solvents, respectively.

By adopting this multi-technique, self-validating approach, researchers and drug development professionals can build a robust, reliable, and defensible purity profile for their synthesized materials, ensuring quality and consistency from the laboratory bench to final application.

References

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

  • Kirkland, J. J. (1960). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Analytical Chemistry, 32(11), 1388-1393.
  • ScienceDirect. (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 4-decyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (2008). Determination of sulfonic acids and alkylsulfates by ion chromatography in water. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Electronic Supplementary Information for Stereodivergent and Enantioselective Total Syntheses of Isochaetominines A–C and Eight Diastereomers: A Six-Step Approach. Retrieved from [Link]

  • ResearchGate. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Retrieved from [Link]

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  • ResearchGate. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Retrieved from [Link]

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  • ResearchGate. (n.d.). ATR-FTIR absorption spectra from 3100-2700 and 1800-800 cm-1 of.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of 1,2-Phenylenediamine and the Cyclocondensation Product (KBr). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of dicyandiamide condensed in molten salt (a),.... Retrieved from [Link]

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A Comparative Guide to the Chelating Properties of Benzenedisulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. Benzenedisulfonic acids, a class of organic compounds, present a fascinating case study in how isomeric structure dictates function. This guide provides an in-depth, objective comparison of the chelating properties of different benzenedisulfonic acid isomers, supported by experimental data and established scientific principles. We will explore the nuances of their interactions with metal ions, offering a clear rationale for experimental design and compound selection.

The Fundamental Principles of Chelation: A Prerequisite for Comparison

Chelation is a specific type of bonding of ions and molecules to metal ions. It involves the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. The resulting structure is a heterocyclic ring, and the ligand is termed a chelator or chelating agent. The stability of these complexes is paramount and is quantified by the stability constant (log K), a measure of the equilibrium constant for the formation of the complex in solution.[1] A higher stability constant indicates a stronger metal-ligand bond.[2][3]

The effectiveness of a chelating agent is governed by several factors, including:

  • The nature and number of donor atoms: Atoms such as oxygen, nitrogen, and sulfur in the ligand donate lone pairs of electrons to the metal ion. The type and availability of these atoms are crucial.

  • The number and size of chelate rings: Ligands that form five- or six-membered rings with the metal ion tend to create more stable complexes due to favorable bond angles and minimal steric strain.[1]

  • The spatial arrangement of donor atoms: The geometry of the ligand must allow the donor atoms to coordinate effectively with the metal ion.

Benzenedisulfonic Acid Isomers: A Tale of Structural Influence

Benzenedisulfonic acid exists in three primary isomers: 1,2- (ortho), 1,3- (meta), and 1,4- (para).[4][5][6] These isomers share the same chemical formula (C₆H₆O₆S₂) but differ in the substitution pattern of the two sulfonic acid groups on the benzene ring. This seemingly subtle difference has profound implications for their ability to chelate metal ions.

In their simple form, benzenedisulfonic acids are generally considered weak chelating agents. The sulfonate groups (-SO₃H) can act as Lewis bases, donating electron density from the oxygen atoms. However, the rigid structure of the benzene ring and the spatial separation of the sulfonate groups in the 1,3- and 1,4-isomers make it sterically challenging for a single molecule to form a stable chelate ring with a metal ion in solution.

  • 1,4-Benzenedisulfonic Acid: This isomer is a linear molecule where the sulfonate groups are positioned opposite each other.[6] This arrangement makes intramolecular chelation virtually impossible. Instead, it often acts as a bridging ligand, linking multiple metal ions to form coordination polymers.[7][8]

  • 1,3-Benzenedisulfonic Acid: While the sulfonate groups are closer than in the para-isomer, they are still not ideally positioned for forming a stable chelate ring with a single metal ion.[5]

  • 1,2-Benzenedisulfonic Acid: The ortho-isomer presents the most favorable geometry for chelation among the three, with the sulfonate groups in close proximity.[4] However, the rigidity of the benzene ring can still impose limitations on the formation of a highly stable chelate complex.

The Pivotal Role of Hydroxyl Groups: The Case of Tiron

The chelating potential of benzenedisulfonic acids is dramatically enhanced by the introduction of hydroxyl (-OH) groups onto the benzene ring. A prime example of this is 4,5-dihydroxy-1,3-benzenedisulfonic acid , commonly known as Tiron .[9][10][11] Tiron is a highly effective and widely used chelating agent for a variety of metal ions, particularly trivalent and tetravalent cations like Fe(III), Al(III), and Ti(IV).[9][12][13]

The exceptional chelating ability of Tiron stems from the presence of two adjacent hydroxyl groups (a catechol moiety).[9] Upon deprotonation, these hydroxyl groups provide two negatively charged oxygen atoms in a perfect position to form a stable five-membered chelate ring with a metal ion. The sulfonate groups, while not directly participating in the chelate ring, enhance the water solubility of both the free ligand and the metal complex.[9]

The chelation of a metal ion by Tiron can be visualized as follows:

G M Mⁿ⁺ O1 O⁻ M->O1 O2 O⁻ M->O2 C1 C O1->C1 C2 C O2->C2 C1->C2 C3 C C1->C3 C4 C C2->C4 C5 C C3->C5 S1 SO₃⁻ C3->S1 C4->C5 S2 SO₃⁻ C4->S2 C6 C

Caption: Chelation of a metal ion (Mⁿ⁺) by the deprotonated catechol moiety of Tiron.

Comparative Analysis of Chelating Properties

The stark difference in chelating ability between the simple benzenedisulfonic acid isomers and hydroxylated derivatives like Tiron is evident in their stability constants.

CompoundIsomerKey Functional GroupsTypical Metal Ions ChelatedLog K (Stability Constant)Reference(s)
1,4-Benzenedisulfonic acidpara2x -SO₃HForms coordination polymers with transition metalsNot typically measured for solution chelation[7][8]
1,3-Benzenedisulfonic acidmeta2x -SO₃HWeak interaction with metal ionsLow[5][14]
1,2-Benzenedisulfonic acidortho2x -SO₃HPotential for weak chelationLow[4][15]
Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid)meta (with hydroxyls)2x -SO₃H, 2x -OHFe(III), Al(III), Ti(IV), etc.High (e.g., logK for Fe(III) complex is ~20.4)[9][16]

Experimental Protocols for Evaluating Chelating Properties

To empirically determine and compare the chelating properties of these isomers, several robust experimental techniques can be employed.

Potentiometric Titration

This is a classical and highly accurate method for determining the stability constants of metal-ligand complexes.[17][18][19][20] The principle involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. The resulting titration curve provides information about the protonation constants of the ligand and the stability constants of the metal complexes.

Step-by-Step Methodology:

  • Solution Preparation: Prepare stock solutions of the benzenedisulfonic acid isomer, the metal salt (e.g., FeCl₃), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations. An inert salt (e.g., KCl) is added to maintain a constant ionic strength.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: Titrate a solution containing the ligand and the metal ion with the standardized base. Record the pH after each addition of the titrant.

  • Data Analysis: The titration data is analyzed using specialized software to calculate the protonation constants of the ligand and the stepwise and overall stability constants of the metal-ligand complexes.

G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis prep_ligand Ligand Solution prep_metal Metal Ion Solution prep_base Standardized Base titration_cell Titration Vessel (Ligand + Metal Ion) ph_meter pH Meter titration_cell->ph_meter Measure pH data_points Titration Curve (pH vs. Volume of Base) ph_meter->data_points Record Data buret Buret (Base) buret->titration_cell Add Base calculation Calculation of Stability Constants data_points->calculation

Caption: Workflow for Potentiometric Titration to Determine Stability Constants.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying chelation, especially when the formation of the metal-ligand complex results in a change in the absorption spectrum.[21][22][23][24] This technique can be used to determine the stoichiometry of the complex and its stability constant.

Step-by-Step Methodology:

  • Spectral Scans: Record the UV-Vis spectra of the ligand and the metal ion separately, and then of a series of solutions containing a fixed concentration of one component and varying concentrations of the other.

  • Job's Plot (Method of Continuous Variation): Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions vary. The absorbance is measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.

  • Mole-Ratio Method: A series of solutions is prepared with a constant concentration of the metal ion and increasing concentrations of the ligand. The absorbance is plotted against the molar ratio of ligand to metal. The plot will show two intersecting lines, and the point of intersection gives the stoichiometry.

  • Benesi-Hildebrand Method: This method is used to determine the stability constant for a 1:1 complex by analyzing the changes in absorbance.[25]

G cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Data Analysis prep_solutions Prepare Metal & Ligand Solutions at Various Ratios spectrophotometer UV-Vis Spectrophotometer prep_solutions->spectrophotometer measure_abs Measure Absorbance spectrophotometer->measure_abs plot_data Plot Data (e.g., Job's Plot) measure_abs->plot_data determine_stoichiometry Determine Stoichiometry & Stability Constant plot_data->determine_stoichiometry

Caption: Workflow for UV-Vis Spectroscopic Analysis of Chelation.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[26][27][28] It is the only method that can provide a complete thermodynamic profile of the interaction in a single experiment, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Step-by-Step Methodology:

  • Sample Preparation: Prepare precisely concentrated solutions of the ligand and the metal ion in the same buffer to minimize heats of dilution.

  • ITC Experiment: The metal ion solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe. A series of small aliquots of the ligand are injected into the sample cell, and the heat change associated with each injection is measured.

  • Data Analysis: The raw data (a series of heat spikes) is integrated to generate a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of the reactants. This isotherm is then fitted to a binding model to extract the thermodynamic parameters.

G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis prep_ligand_itc Ligand in Syringe itc_instrument Isothermal Titration Calorimeter prep_ligand_itc->itc_instrument prep_metal_itc Metal Ion in Cell prep_metal_itc->itc_instrument injection Inject Ligand into Cell itc_instrument->injection heat_measurement Measure Heat Change injection->heat_measurement binding_isotherm Generate Binding Isotherm heat_measurement->binding_isotherm thermo_params Determine Kₐ, ΔH, n binding_isotherm->thermo_params

Sources

A Comparative Guide to Benzenedisulfonic Acid Disodium Salt Isomers and Their Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzenedisulfonic acid disodium salts are a class of organosulfur compounds with significant utility across various scientific disciplines. While the 1,3- and substituted 1,3-isomers are well-characterized and commercially significant, the 1,2-isomer remains a subject of nascent research with limited publicly available data. This guide provides a comprehensive comparative analysis of the known applications and physicochemical properties of key benzenedisulfonic acid disodium salt isomers, with a particular focus on the widely used 1,3-benzenedisulfonic acid disodium salt and its hydroxylated derivative, 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt (Tiron). By presenting a side-by-side comparison, this document aims to equip researchers and drug development professionals with the critical information needed to select the appropriate isomer for their specific application, while also highlighting the existing knowledge gap and potential research opportunities for the lesser-known 1,2-isomer.

Introduction: The Benzenedisulfonic Acid Disodium Salt Family

Benzenedisulfonic acid is an aromatic sulfonic acid containing two sulfonate groups attached to a benzene ring. The positional isomerism of these sulfonate groups (ortho, meta, or para) significantly influences the molecule's steric and electronic properties, leading to distinct applications. The disodium salts of these acids are typically white, water-soluble solids, a property that enhances their utility in aqueous systems.

While benzenesulfonic acid and its derivatives are broadly utilized in the pharmaceutical industry as intermediates and counterions for drug salt formation to improve solubility and stability, the specific applications of the disodium salts of benzenedisulfonic acid are more specialized.[1] This guide will delve into the known applications of the 1,3-isomer and Tiron, and present the limited available information on the 1,2-isomer.

Isomer Overview and Physicochemical Properties

The structural differences between the 1,2-, 1,3-, and a substituted 1,3-isomer (Tiron) are fundamental to their varying properties and applications.

Figure 1: Structural comparison of benzenedisulfonic acid disodium salt isomers.

A summary of the key physicochemical properties of these isomers is presented in the table below.

Property1,2-Benzenedimethanesulfonic acid disodium salt1,3-Benzenedisulfonic acid disodium saltTiron (4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate)
CAS Number 10425-30-6831-59-4270573-71-2
Molecular Formula C₆H₄Na₂O₆S₂C₆H₄Na₂O₆S₂C₆H₄Na₂O₈S₂·H₂O
Molecular Weight 282.19 g/mol 282.20 g/mol [2]332.22 g/mol [3]
Appearance Not specifiedWhite to cream powder[2]White to off-white powder[4]
Solubility in Water Not specified663 g/L at 20°C[5][6]Highly soluble (1350 g/L)[4]
pKa Not specifiedNot specifiedpKa₂ = 12.6[3]

Note: Data for this compound is largely unavailable, reflecting its limited commercial and research footprint.

Comparative Applications

The applications of benzenedisulfonic acid disodium salts are diverse, ranging from industrial processes to highly specific analytical and pharmaceutical uses.

1,3-Benzenedisulfonic Acid Disodium Salt: The Industrial Workhorse

The meta-isomer is the most commercially prominent of the unsubstituted benzenedisulfonic acid disodium salts. Its applications are primarily in industrial settings:

  • Pharmaceutical Intermediate: It serves as a starting material or intermediate in the synthesis of various pharmaceutical compounds.[2][5][6][7]

  • Dyeing and Printing: In the textile industry, it acts as a leveling agent, ensuring the even distribution of dyes on fabrics.[7] Its mechanism involves its affinity for both the dye and the fabric, which promotes uniform color absorption.[7]

  • Corrosion Inhibitor: This isomer has been investigated for its ability to prevent the corrosion of metals.[7]

  • Water Treatment: It functions as a chelating agent to prevent the precipitation of mineral ions in water, thereby mitigating scaling and fouling.[7]

  • Electrochemistry: It is used in nickel electroforming processes for heavy deposits.[8]

Tiron: The Analytical Reagent of Choice

The addition of two hydroxyl groups to the 1,3-benzenedisulfonic acid backbone dramatically alters the molecule's properties, making Tiron an exceptional chelating agent. This property is the foundation of its primary applications in analytical chemistry:

  • Colorimetric Reagent for Metal Ions: Tiron forms intensely colored and stable complexes with a variety of metal ions, including iron(III), titanium(IV), and molybdenum.[3][9][10][11][12] This property allows for the spectrophotometric determination of these metals at trace concentrations.[9]

    • Iron (III) Detection: The color of the Fe(III)-Tiron complex is pH-dependent: blue at pH 1-4, purple at pH 5-7, and red at pH 7 or higher.[3] This allows for nuanced analytical approaches.

  • Complexometric Indicator: It is used as an indicator for the endpoint in complexometric titrations, particularly in the EDTA titration of iron(III).[9]

  • Masking Agent: Tiron can selectively bind to and mask interfering metal ions in complex sample matrices, thereby enhancing the accuracy of trace metal analysis.[9]

  • Antioxidant and Superoxide Scavenger: Due to its catechol-like structure, Tiron has been explored for its antioxidant properties and its ability to scavenge reactive oxygen species like superoxide radicals.[4][9][11]

This compound: An Enigma in Plain Sight

Despite its simple structure, there is a significant lack of documented applications for this compound. It is commercially available, but often marketed as a rare chemical for early-stage research. This suggests that its properties may not have lent themselves to widespread industrial or analytical use, or that its potential has yet to be fully explored. The steric hindrance caused by the adjacent sulfonate groups in the ortho position could potentially influence its chelating ability and reactivity compared to the meta-isomer. Further research is warranted to elucidate its properties and potential applications.

Synthesis of Benzenedisulfonic Acid Isomers

The synthesis of benzenedisulfonic acids typically involves the sulfonation of benzene. The isomeric distribution is highly dependent on the reaction conditions.

Synthesis_Pathway Benzene Benzene Benzenesulfonic acid Benzenesulfonic acid Benzene->Benzenesulfonic acid H₂SO₄ 1,3-Benzenedisulfonic acid 1,3-Benzenedisulfonic acid Benzenesulfonic acid->1,3-Benzenedisulfonic acid Oleum (SO₃/H₂SO₄) High Temp. 1,3-BDSA Disodium Salt 1,3-BDSA Disodium Salt 1,3-Benzenedisulfonic acid->1,3-BDSA Disodium Salt Na₂CO₃ or NaOH

Figure 2: General synthesis pathway for 1,3-benzenedisulfonic acid disodium salt.

The production of 1,3-benzenedisulfonic acid is favored under forcing conditions, such as high temperatures and the use of oleum (fuming sulfuric acid).[13] The initial monosulfonation of benzene is followed by a second sulfonation which, under thermodynamic control, predominantly yields the meta-isomer. The acid is then neutralized with a sodium base to form the disodium salt.[13]

The synthesis of the 1,2-isomer is less straightforward and is not as well-documented in readily available literature, which likely contributes to its limited availability and higher cost.

Experimental Protocols: A Focus on Tiron

Given the well-established use of Tiron in analytical chemistry, a general protocol for the spectrophotometric determination of iron is provided below as an example of its practical application.

Objective: To determine the concentration of an unknown iron(III) solution using Tiron as a colorimetric reagent.

Materials:

  • Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt)

  • Standard iron(III) solution (e.g., 100 mg/L)

  • Buffer solutions (pH 5 and pH 8)

  • Hydroxylamine hydrochloride (reducing agent, if determining total iron)

  • Volumetric flasks and pipettes

  • Spectrophotometer

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard iron solutions of known concentrations by diluting the stock solution.

  • Complex Formation: To a set of volumetric flasks, add a known volume of each standard solution and the unknown solution. Add a solution of Tiron and the appropriate buffer to achieve the desired pH for color development (e.g., pH 5 for a purple complex).

  • Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the specific Fe(III)-Tiron complex using a spectrophotometer. A blank solution containing all reagents except iron should be used to zero the instrument.

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions.

  • Determination of Unknown Concentration: Use the absorbance of the unknown sample and the calibration curve to determine the concentration of iron in the unknown solution.

Comparative Analysis and Future Outlook

The stark contrast in the available information and documented applications between the 1,3- and 1,2-isomers of benzenedisulfonic acid disodium salt is striking. The 1,3-isomer is a versatile industrial chemical, while its hydroxylated derivative, Tiron, is a highly specific and sensitive analytical reagent. The lack of information on the 1,2-isomer presents a clear opportunity for further research.

Key Comparative Points:

  • Utility: 1,3-BDSA is a bulk chemical intermediate, while Tiron is a specialized analytical reagent. The utility of 1,2-BDSA remains largely undefined.

  • Chelating Ability: The catechol moiety of Tiron makes it a superior chelating agent compared to the unsubstituted isomers. The adjacent sulfonate groups in 1,2-BDSA may offer unique chelating properties that have yet to be explored.

  • Synthesis and Cost: The thermodynamically favored synthesis of the 1,3-isomer makes it more accessible and cost-effective than the 1,2-isomer.

Future Research Directions for this compound:

  • Elucidation of Physicochemical Properties: A thorough characterization of its solubility, pKa, and other fundamental properties is necessary.

  • Exploration of Chelating Properties: Studies to determine its affinity for various metal ions could reveal potential applications in analytical chemistry or as a sequestering agent.

  • Catalytic Activity: The unique steric and electronic environment of the ortho-disubstituted ring could be explored for potential catalytic applications.

  • Pharmaceutical Applications: Investigation into its use as a counterion for drug salt formation, comparing its properties to other benzenesulfonate salts, could be a fruitful area of research.

Conclusion

This guide has provided a comparative overview of the applications and properties of benzenedisulfonic acid disodium salt isomers. While 1,3-benzenedisulfonic acid disodium salt and Tiron are well-established compounds with distinct and valuable applications, this compound represents an area ripe for scientific inquiry. It is our hope that this guide will not only serve as a practical resource for selecting the appropriate isomer for current applications but also inspire further research into the untapped potential of the lesser-known 1,2-isomer.

References

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  • Zhejiang University of Technology. (2010). CN Patent No. 101,723,858.
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Evaluating 1,2-Benzenedimethanesulfonic Acid Disodium Salt as a Novel Standard in Analytical Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the integrity of quantitative analysis is fundamentally reliant on the quality of the reference standards employed. An ideal primary standard anchors our measurements, providing a stable and pure reference point from which the concentrations of other substances can be reliably determined. While a suite of well-established primary standards serves many common analytical techniques, the continuous evolution of methodologies necessitates the exploration and qualification of new candidate materials.

This guide provides a comprehensive evaluation of 1,2-Benzenedimethanesulfonic acid disodium salt as a potential primary standard for analytical applications, particularly in the realm of cation analysis. As a non-hygroscopic, high molecular weight, and stable solid, it presents, on theoretical grounds, several desirable characteristics. However, the onus of rigorous experimental verification lies with the scientific community, as highlighted by the fact that major chemical suppliers provide this compound without detailed analytical data, placing the responsibility of purity confirmation on the end-user.[1][2]

Herein, we will delineate the essential attributes of a primary analytical standard and propose a systematic experimental framework to qualify this compound. Its performance will be conceptually compared against Sodium Chloride (NaCl), a widely recognized primary standard for chloride and a common calibrant for sodium in various analytical techniques.

The Hallmarks of a Primary Analytical Standard

The utility of a compound as a primary standard is contingent on a set of stringent criteria that ensure its reliability and accuracy in preparing solutions of known concentration. These foundational properties are critical for traceability and the overall validity of analytical results.

center Primary Analytical Standard purity High Purity (>99.9%) center->purity stability High Stability (Thermal & Chemical) center->stability hygroscopicity Low Hygroscopicity & Efflorescence center->hygroscopicity mol_weight High Molecular Weight center->mol_weight solubility Good Solubility in Solvent center->solubility availability Readily Available & Cost-Effective center->availability

Caption: Core characteristics of an ideal primary analytical standard.

Candidate Evaluation: this compound vs. Sodium Chloride

To contextualize the potential of this compound, a direct comparison of its known and theoretical properties against those of a well-established primary standard, Sodium Chloride, is instructive.

PropertyThis compoundSodium Chloride (NaCl)Rationale for Importance
Chemical Formula C₆H₄Na₂O₆S₂NaClDefines the stoichiometry for concentration calculations.
Molecular Weight 282.20 g/mol 58.44 g/mol A higher molecular weight minimizes the impact of weighing errors.
Purity To be determined experimentally≥99.5% (certified grades available)The cornerstone of a primary standard; impurities introduce systematic errors.
Hygroscopicity Expected to be low (non-hygroscopic)Low, but can be slightly hygroscopic depending on purity and crystal formNon-hygroscopic nature ensures the weighed mass corresponds to the substance itself, not absorbed water.
Stability Expected to be high (stable aromatic salt)High (stable crystalline solid)The compound must not degrade under ambient storage conditions or during analysis.
Solubility in Water SolubleReadily soluble (359 g/L at 20°C)Ensures complete dissolution for the preparation of homogeneous standard solutions.
Traceability Not establishedTraceable to NIST and other national metrology institutesEstablishes an unbroken chain of comparisons to a recognized international standard.

Proposed Experimental Workflow for Qualification

A rigorous and self-validating experimental protocol is essential to qualify a new analytical standard. The following workflow outlines the necessary steps to comprehensively characterize this compound.

cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Physicochemical Properties cluster_2 Phase 3: Performance Evaluation A Identity Confirmation (NMR, FT-IR, MS) B Purity by Titration (vs. Perchloric Acid) A->B C Water Content (Karl Fischer Titration) B->C D Inorganic Impurities (ICP-MS/OES) C->D E Hygroscopicity (Dynamic Vapor Sorption) D->E F Thermal Stability (Thermogravimetric Analysis) E->F G Stability Study (ICH Guidelines) F->G H Comparative Analysis (vs. NaCl in Ion Chromatography) G->H

Caption: Experimental workflow for the qualification of a new analytical standard.

Experimental Protocols

Purity Determination by Non-Aqueous Titration

Rationale: The disodium salt of a sulfonic acid will exhibit basic properties in a non-aqueous solvent, allowing for its direct titration with a strong acid. This method provides a direct measure of the assay value, which is a critical parameter for a primary standard.

Methodology:

  • Preparation of Titrant: Prepare a 0.1 N solution of perchloric acid in glacial acetic acid and standardize it against primary standard grade potassium hydrogen phthalate (KHP).

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound (previously dried at 110°C for 2 hours) into a clean, dry 100 mL beaker.

  • Dissolution: Add 25 mL of glacial acetic acid to the beaker and gently warm and stir until the sample is completely dissolved.

  • Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid. The endpoint can be determined potentiometrically using a suitable electrode system.

  • Calculation: Calculate the purity of the this compound based on the volume of titrant consumed, its normality, and the initial sample weight. Each mole of the disodium salt will react with two moles of perchloric acid.

Water Content by Karl Fischer Titration

Rationale: Water content is a critical impurity that can significantly affect the accuracy of a standard. Karl Fischer titration is a highly specific and precise method for the determination of water.[3][4][5]

Methodology:

  • Instrument Setup: Utilize a coulometric or volumetric Karl Fischer titrator. The choice depends on the expected water content; for a potentially low water content, the coulometric method is preferred.

  • Titration Vessel Preparation: Add a suitable volume of an appropriate Karl Fischer solvent (e.g., methanol-based) to the titration vessel and titrate to a stable, anhydrous endpoint with the Karl Fischer reagent.

  • Sample Analysis: Accurately weigh approximately 50 mg of the this compound and add it directly to the conditioned titration vessel.

  • Titration: Initiate the titration sequence. The instrument will automatically titrate the water present in the sample and calculate the water content.

  • Data Reporting: Express the water content as a percentage of the total mass.

Thermal Stability by Thermogravimetric Analysis (TGA)

Rationale: TGA provides information on the thermal stability of a material and can indicate the presence of volatile impurities or decomposition at elevated temperatures.[6][7][8][9] A primary standard should be thermally stable, especially if drying is required before use.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Parameters: Heat the sample from ambient temperature to at least 300°C at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Record the mass of the sample as a function of temperature. A stable compound will show a flat baseline with no significant mass loss until its decomposition temperature. Any mass loss at lower temperatures may indicate the presence of volatile impurities or absorbed water.

Hygroscopicity by Dynamic Vapor Sorption (DVS)

Rationale: DVS analysis is crucial for determining the tendency of a material to absorb moisture from the atmosphere.[10][11] A low affinity for water is a key requirement for a primary standard to ensure its mass remains constant during weighing and handling.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the sample in the DVS instrument.

  • Experimental Program: Subject the sample to a pre-defined humidity program, typically involving a drying step followed by incremental increases in relative humidity (RH) from 0% to 95% and then a desorption cycle back to 0% RH.

  • Data Analysis: The instrument records the change in mass at each RH step. The resulting sorption/desorption isotherm will reveal the extent and reversibility of water uptake. The material can be classified according to established hygroscopicity categories (e.g., non-hygroscopic, slightly hygroscopic, etc.).

Stability Under ICH Conditions

Rationale: Long-term stability is a prerequisite for a primary standard. Following the International Council for Harmonisation (ICH) guidelines provides a standardized approach to assessing stability under defined environmental conditions.

Methodology:

  • Sample Storage: Store aliquots of the this compound in controlled environment chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Time Points: Pull samples at pre-determined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Analysis: At each time point, analyze the samples for purity (by titration), water content (by Karl Fischer), and appearance.

  • Evaluation: Any significant change in these parameters over time would indicate instability and potentially disqualify the compound as a primary standard.

Concluding Remarks

The theoretical attributes of this compound—its high molecular weight, expected thermal stability, and non-hygroscopic nature—make it an intriguing candidate for a primary analytical standard. However, without rigorous experimental validation, its utility remains speculative. The proposed comparative guide and experimental workflow provide a robust framework for its comprehensive evaluation.

Should the experimental data from these studies confirm its high purity, stability, and low hygroscopicity, this compound could represent a valuable addition to the analyst's toolkit, particularly as a standard for sodium in cation-exchange chromatography and other applications. This would offer a high molecular weight alternative to commonly used standards like Sodium Chloride, thereby reducing weighing errors and enhancing the accuracy of analytical measurements. The path to establishing a new primary standard is meticulous, but the potential rewards for analytical science are substantial.

References

  • Karl Fischer water content titration - Scharlab. (n.d.). Retrieved January 17, 2026, from [Link]

  • Water Determination (Karl Fischer Method). (n.d.). Retrieved January 17, 2026, from [Link]

  • What is a primary standard? - Analytical Chemistry - PSIBERG. (2022, July 15). Retrieved January 17, 2026, from [Link]

  • ICH Stability Testing and appropriate validation of analytical procedures - HMR Labs. (2024, April 8). Retrieved January 17, 2026, from [Link]

  • 5.1: Analytical Signals - Chemistry LibreTexts. (2021, September 11). Retrieved January 17, 2026, from [Link]

  • Primary standard - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines) - ResolveMass Laboratories Inc. (n.d.). Retrieved January 17, 2026, from [Link]

  • Quality Guidelines - ICH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Primary Standards in Chemistry - ThoughtCo. (2024, September 19). Retrieved January 17, 2026, from [Link]

  • A Guide to Using Analytical Standards. (n.d.). Retrieved January 17, 2026, from [Link]

  • Reference Standard Qualification - CURRENTA. (n.d.). Retrieved January 17, 2026, from [Link]

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  • Reference Standards | CDMO - Cambrex Corporation. (n.d.). Retrieved January 17, 2026, from [Link]

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  • ICH STABILITY TESTING GUIDELINES - SNS Courseware. (n.d.). Retrieved January 17, 2026, from [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.). Retrieved January 17, 2026, from [Link]

  • Identity determination and purity testing - ChemCon GmbH. (n.d.). Retrieved January 17, 2026, from [Link]

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  • Purity Determination of Standard Analytical Reference Materials by Differential Scanning Calorimetry - DTIC. (n.d.). Retrieved January 17, 2026, from [Link]

  • Sodium chloride as a primary standard in analytical chemistry. (n.d.).
  • Tris(hydroxymethyl)aminomethane as a primary standard. (n.d.).
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  • Thermo Gravimetric Analysis (TGA) - TCA Lab / Alfa Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. (n.d.). Retrieved January 17, 2026, from [Link]

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Sources

A Comparative Guide to Catalysts Derived from Aromatic Sulfonic Acids: Benchmarking Performance in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of acid catalysis, aromatic sulfonic acids stand out for their efficacy in a multitude of organic transformations. While catalysts like p-toluenesulfonic acid (p-TSA) and benzenesulfonic acid (BSA) are well-established, the exploration of catalysts derived from 1,2-Benzenedimethanesulfonic acid disodium salt presents an intriguing frontier. This guide provides a comparative analysis of the performance of traditional aromatic sulfonic acid catalysts, supported by experimental data, and explores the prospective catalytic potential of derivatives of 1,2-Benzenedimethanesulfonic acid.

The Landscape of Aromatic Sulfonic Acid Catalysis

Aromatic sulfonic acids are strong Brønsted acids widely employed as catalysts in reactions such as esterification, alkylation, and multicomponent condensation reactions.[1] Their catalytic prowess stems from the electron-withdrawing nature of the sulfonic acid group, which enhances the acidity of the proton. The choice of catalyst can significantly influence reaction rates, yields, and selectivity.

Established Benchmarks: p-Toluenesulfonic Acid (p-TSA) and Benzenesulfonic Acid (BSA)

p-Toluenesulfonic acid and benzenesulfonic acid are the workhorses of aromatic sulfonic acid catalysis. Their performance has been extensively documented, providing a solid baseline for comparison.

Key Performance Characteristics:

  • Acidity: Both p-TSA and BSA are strong acids, with pKa values in the negative range, making them effective proton donors.

  • Solubility: They exhibit good solubility in a range of organic solvents, facilitating their use in homogeneous catalysis.[1]

  • Handling: As crystalline solids, they are generally easier and safer to handle compared to corrosive liquid acids like sulfuric acid.

A notable application where these catalysts have been benchmarked is the Biginelli reaction , a one-pot synthesis of dihydropyrimidinones, which are compounds of significant pharmacological interest.[2][3]

Table 1: Comparative Performance in the Biginelli Reaction [1]

CatalystAldehydeβ-KetoesterUrea/ThioureaSolventCatalyst Loading (mol%)Time (h)Yield (%)
p-TSA BenzaldehydeEthyl acetoacetateUreaEthanol10491
4-ChlorobenzaldehydeEthyl acetoacetateUreaEthanol10495
4-NitrobenzaldehydeEthyl acetoacetateUreaEthanol10594
BSA BenzaldehydeEthyl acetoacetateUreaAcetonitrile10385

Note: Direct comparison should be made with caution as the solvent systems differ.

In esterification reactions , another cornerstone of organic synthesis, the performance of these catalysts has also been evaluated. For instance, in the synthesis of polyol esters used as synthetic lubricants, p-toluenesulfonic acid has been effectively employed.[4]

Exploring the Potential of 1,2-Benzenedimethanesulfonic Acid-Derived Catalysts

Anticipated Catalytic Attributes:

  • Enhanced Acidity: The presence of two strongly electron-withdrawing sulfonic acid groups is expected to significantly increase the Brønsted acidity of the catalyst.

  • Chelation and Bifunctional Catalysis: The proximate positioning of the two sulfonic acid groups could enable chelation to metal centers, opening possibilities for creating novel bifunctional catalysts with both Brønsted and Lewis acidic sites. This could be particularly advantageous in reactions requiring the activation of multiple substrates.

  • Steric Influence: The bulky nature of the two adjacent sulfonic acid groups might introduce steric hindrance, which could be leveraged to achieve higher regioselectivity in certain reactions. The sulfonic acid group can act as a blocking group, directing substitution to other positions on the aromatic ring.[5]

  • Modified Solubility: The disodium salt form suggests high water solubility, which could be advantageous for aqueous-phase catalysis. Conversion to the free acid or incorporation into a solid support would be necessary for applications in organic solvents.

The development of catalysts from 1,2-Benzenedimethanesulfonic acid could involve its use as a ligand in metal-organic frameworks (MOFs) or as a precursor for sulfonated porous aromatic frameworks (PAFs).[6][7] These materials could offer the benefits of heterogeneous catalysis, such as ease of separation and reusability.

Experimental Protocols for Benchmarking

To facilitate the comparative evaluation of new catalysts, detailed experimental protocols for well-established reactions are essential.

Protocol 1: Esterification of a Carboxylic Acid using p-Toluenesulfonic Acid

This protocol describes the synthesis of esters from a fatty acid and an alcohol under ultrasound irradiation, a method known for its efficiency.[8]

Materials:

  • Fatty acid (e.g., lauric acid, 4.0 mmol)

  • Alcohol (e.g., ethanol, 27.6 mL)

  • p-Toluenesulfonic acid (p-TSA, 2.0 mmol)

  • Deionized water

  • Ethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, combine the fatty acid (4.0 mmol) and p-TSA (2.0 mmol) with the alcohol (27.6 mL for ethanol).

  • Sonicate the mixture for 20 minutes at room temperature (25°C).

  • After sonication, evaporate the alcohol under reduced pressure.

  • Dissolve the solid residue in deionized water (35 mL).

  • Extract the product with ethyl ether (3 x 15 mL).

  • Combine the organic fractions and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under vacuum to obtain the pure ester.

To benchmark a new catalyst, such as one derived from 1,2-Benzenedimethanesulfonic acid, it would be substituted for p-TSA in an equimolar amount, and the reaction progress and yield would be compared under identical conditions.

Protocol 2: Biginelli Reaction Catalyzed by an Aromatic Sulfonic Acid

This protocol provides a general procedure for the Biginelli reaction, which is highly sensitive to the nature of the acid catalyst.[1]

Materials:

  • Aldehyde (e.g., benzaldehyde, 10 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate, 10 mmol)

  • Urea (15 mmol)

  • Aromatic sulfonic acid catalyst (e.g., p-TSA, 1 mmol, 10 mol%)

  • Ethanol (30 mL)

  • Ice-cold water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and the aromatic sulfonic acid catalyst (1 mmol) in ethanol (30 mL).

  • Stir the mixture and heat to reflux for 4-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Pour the residue into ice-cold water (100 mL) and stir.

  • Collect the resulting solid precipitate by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from ethanol.

Visualizing the Catalytic Workflow

A systematic approach is crucial for the objective comparison of catalysts. The following workflow outlines the key stages in a benchmark study.

G cluster_0 Catalyst Selection & Synthesis cluster_1 Reaction Setup & Execution cluster_2 Analysis & Comparison A 1,2-Benzenedimethanesulfonic acid disodium salt C Catalyst Derivatization/ Immobilization (optional) A->C B Benchmark Catalysts (p-TSA, BSA) D Model Reaction 1: Esterification B->D Benchmark E Model Reaction 2: Biginelli Condensation B->E Benchmark C->D Test Catalyst C->E Test Catalyst F Reaction Monitoring (TLC, GC, NMR) D->F E->F G Yield & Purity Determination F->G H Performance Comparison: Rate, Yield, Selectivity G->H

Caption: Workflow for a comparative study of aromatic sulfonic acid catalysts.

Mechanistic Considerations

The mechanism of acid-catalyzed reactions like the Biginelli condensation involves several key steps that are influenced by the catalyst's acidity.

Biginelli_Mechanism A Aldehyde + Urea B N-Acyliminium Ion (Intermediate) A->B + H⁺ (from catalyst) - H₂O D Open-chain Ureide B->D + Enol C β-Ketoester (Enol form) C->D E Dihydropyrimidinone (Final Product) D->E Cyclization & Dehydration + H⁺

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1,2-Benzenedimethanesulfonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product—A Commitment to Safety

In modern research and development, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1,2-Benzenedimethanesulfonic acid disodium salt. Our approach is grounded in established safety standards and field-proven practices, designed to empower you, our scientific colleagues, to manage chemical waste with confidence and precision.

A critical point of clarification: The CAS Number 149-29-1 has been associated with both 1,2-Benzenedimethanesulfonic acid and, erroneously in some databases, with the mycotoxin Patulin.[1] This guide pertains strictly to the sulfonic acid salt. Due to a lack of specific and consistent safety data for the 1,2-isomer, this document synthesizes information from closely related aromatic sulfonic acid salts and overarching regulatory standards. Always prioritize the Safety Data Sheet (SDS) provided by your specific supplier for the exact lot number in your possession.

Section 1: Hazard Identification and Risk Assessment

The foundational step in any disposal plan is a thorough understanding of the material's hazards. While some data sheets for related isomers classify the material as non-hazardous, others indicate potential for irritation.[2][3] Therefore, a conservative approach is warranted.

Core Principle: The responsibility for accurate waste characterization lies with the generator—the laboratory that creates the waste.[4][5] This assessment dictates the entire disposal pathway.

Known and Potential Hazards of Aromatic Sulfonic Acid Salts:

Hazard ClassClassificationRationale and Recommended Precautions
Skin Corrosion/Irritation Category 2 (Potential)Related compounds are known to cause skin irritation.[6][7] Prolonged contact should be avoided.
Serious Eye Damage/Irritation Category 2 (Potential)This is the most consistently cited hazard for similar compounds.[3][6] The substance can cause serious eye irritation upon contact.
Acute Toxicity Not ClassifiedCurrently, there is no significant evidence to suggest high acute toxicity via oral, dermal, or inhalation routes.
Environmental Hazard Not ClassifiedThe material is water-soluble, and persistence is unlikely.[6] However, release into drains or the environment is strongly discouraged.[6][8]

This information necessitates adherence to standard laboratory safety protocols as outlined by the Occupational Safety and Health Administration (OSHA).[9][10][11]

Section 2: Pre-Disposal Handling & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Engineering controls and appropriate PPE are non-negotiable to mitigate the risks identified above.

  • Engineering Controls : Always handle this compound in a well-ventilated area. A certified chemical fume hood is recommended, especially when handling the powdered form, to prevent inhalation of dust. Ensure that safety showers and eyewash stations are readily accessible and operational, a requirement under OSHA's Laboratory Standard.[6]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. This is critical to prevent eye irritation.

    • Skin Protection : Wear nitrile or neoprene gloves to prevent skin contact. A standard laboratory coat must be worn and buttoned.[12]

    • Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not required. If engineering controls are insufficient to control airborne dust, a NIOSH-approved particulate respirator may be necessary.

Section 3: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, aligning with the "cradle-to-grave" management approach for chemical waste established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13]

Step 1: Waste Characterization

This is the most crucial decision point. You must determine if the waste is hazardous.

  • Is the material unused and in its original container? If so, it can be disposed of as an unused chemical.

  • Is the material a residue or contaminated with other substances? If contaminated with a listed hazardous chemical (e.g., certain solvents), the entire mixture must be treated as hazardous waste.

  • Is it an aqueous solution? While the compound itself may not be classified as hazardous, local regulations may restrict the disposal of chemical solutions down the drain. It is best practice to collect all chemical solutions for proper disposal.

Step 2: Segregation of Waste

Proper segregation prevents dangerous chemical reactions and simplifies the disposal process.

  • Store waste this compound in a designated container.

  • Do not mix this waste with other streams such as halogenated solvents, strong oxidizers, or acids unless you have confirmed compatibility.

Step 3: Containerization

The integrity of your waste container is essential for safe storage and transport.

  • Use a chemically compatible container, typically high-density polyethylene (HDPE), that is in good condition and has a secure, leak-proof lid.

  • For solids, a wide-mouth screw-cap container is ideal. For liquids, use a container designed for liquid waste.

  • Always keep containers closed except when adding waste.[14]

Step 4: Labeling

Accurate labeling is a strict regulatory requirement and a safety imperative.

  • Label the container clearly with the words "Hazardous Waste" (or as required by your institution's policy, which often treats all chemical waste with this level of caution).

  • The label must include:

    • The full chemical name: "this compound"

    • The accumulation start date (the date the first drop of waste was added).

    • The specific hazards (e.g., "Eye Irritant").

    • The name of the principal investigator and laboratory location.

Step 5: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 6: Final Disposal

Laboratory-generated chemical waste must be disposed of through a licensed and approved channel.

  • Never dispose of this chemical in the trash or down the drain.

  • Contact your institution’s Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Your EHS office will work with a certified hazardous waste disposal company that will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via incineration.[4][15]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this chemical waste stream.

G Disposal Workflow for this compound start Start: Material is designated as waste characterize Step 1: Characterize Waste (Pure, Contaminated, Solution?) start->characterize segregate Step 2: Segregate from Incompatible Waste Streams characterize->segregate containerize Step 3: Place in a Labeled, Compatible Waste Container segregate->containerize store Step 4: Store in Secondary Containment in a Designated SAA containerize->store contact_ehs Step 5: Contact EHS for Waste Pickup store->contact_ehs end End: Licensed Vendor performs final disposal contact_ehs->end

Sources

Navigating the Safe Handling of 1,2-Benzenedimethanesulfonic Acid Disodium Salt: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

The recommendations herein are based on the general hazards associated with sulfonic acids, which can cause irritation and potential burns to the skin and eyes.[1] Adherence to these guidelines is crucial for minimizing risk and ensuring a safe laboratory environment.

Hazard Assessment and Risk Mitigation

1,2-Benzenedimethanesulfonic acid disodium salt belongs to the family of organosulfur compounds. Sulfonic acids, as a class, are known to be irritants.[1] Therefore, a cautious approach to handling is necessary to prevent adverse health effects. The primary routes of exposure are dermal contact, eye contact, and inhalation of dust particles.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is essential to prevent direct contact with the chemical. The following table outlines the recommended PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust and splashes.[2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1]
Hands Nitrile or natural rubber glovesThese materials offer good resistance to a range of chemicals, including acids. Always check the glove manufacturer's compatibility chart for specific breakthrough times.
Body Chemical-resistant lab coat or apronA lab coat made of a suitable material like polyester or a blend should be worn to protect against spills.[1][3] For larger quantities, a chemical-resistant apron provides an additional layer of protection.[3]
Respiratory NIOSH-approved respiratorA respirator is necessary when handling the powder outside of a fume hood or when there is a potential for aerosolization.[2] The type of cartridge should be appropriate for acid gases and organic vapors.[3]
Safe Handling Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe 1. don_ppe Don PPE Correctly gather_ppe->don_ppe 2. weigh Weigh Solid in Ventilated Area don_ppe->weigh 3. dissolve Dissolve in Solvent weigh->dissolve 4. transfer Transfer Solution dissolve->transfer 5. decontaminate Decontaminate Glassware transfer->decontaminate 6. dispose_waste Dispose of Waste decontaminate->dispose_waste 7. doff_ppe Doff PPE dispose_waste->doff_ppe 8. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 9.

Safe Handling Workflow
Step-by-Step Handling Procedures
  • Preparation :

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.[3]

    • Assemble all necessary PPE as outlined in the table above.

    • Put on all PPE before handling the chemical.

  • Handling :

    • When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation of dust.[2]

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Use appropriate glassware and ensure it is free from cracks or defects.

    • When transferring solutions, use a funnel to prevent spills.

  • Spill Management :

    • In case of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite).

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: A Critical Step in the Chemical Lifecycle

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Protocol
Unused Solid Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Do not mix with other waste streams.[4]
Contaminated Labware (e.g., weigh boats, pipette tips) Place in a designated hazardous waste container.
Aqueous Solutions Neutralize with a suitable base (e.g., sodium bicarbonate) if permissible by local regulations. Otherwise, collect in a labeled hazardous waste container.
Empty Containers Rinse thoroughly with a suitable solvent (e.g., water). The rinsate should be collected as hazardous waste. Deface the label on the empty container before disposal in accordance with institutional guidelines.

All waste must be disposed of through your institution's environmental health and safety (EHS) office.[4] Ensure all waste containers are properly labeled with the full chemical name and the words "HAZARDOUS WASTE".[4]

By adhering to these safety protocols, you contribute to a culture of safety and responsibility in the laboratory. Always consult your institution's specific safety guidelines and the available safety data for similar compounds to ensure the highest level of protection for yourself and your colleagues.

References

  • Vertex AI Search. (2018). SULPHONIC ACID, 90%.
  • Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid.
  • Cole-Parmer. Material Safety Data Sheet - Diphenylamine-4-sulfonic acid sodium salt, reagent acs.
  • Fisher Scientific. (2011).
  • Sigma-Aldrich. (2024).
  • NC DPH: Epidemiology. (2019). Occupational Safety Resources on Sulfuric Acid.
  • CORECHEM Inc. Safe Handling Guide: Sulfuric Acid.
  • Spectrum Chemical. (2008).
  • ITW Reagents. (2016).
  • Fisher Scientific. (2008).
  • Fisher Scientific.
  • Merck Millipore.
  • AK Scientific, Inc.
  • ITW Reagents. (2023).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.